4-(Difluoromethyl)cyclohexan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-1-3-6(10)4-2-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAVCNQFDDBTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549804-53-6 | |
| Record name | 4-(difluoromethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical properties of 4-(Difluoromethyl)cyclohexan-1-one for medicinal chemistry
An In-Depth Technical Guide to 4-(Difluoromethyl)cyclohexan-1-one for Medicinal Chemistry
Introduction: The Strategic Value of the Difluoromethyl Group in Drug Design
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a lipophilic hydrogen bond donor, capable of forming weak hydrogen bonds that can enhance binding affinity and specificity.[1][2][3] This group serves as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, offering a powerful tool to modulate physicochemical properties such as pKa, lipophilicity (logP), and metabolic stability.[1][2] The introduction of the –CF₂H group can boost membrane permeability and reduce oxidative metabolism, leading to an extended biological half-life.[1][4]
This guide focuses on this compound, a versatile building block that combines the advantageous properties of the difluoromethyl group with the conformational rigidity and synthetic accessibility of the cyclohexanone scaffold. As a Senior Application Scientist, this document will provide a technical overview of its chemical properties, synthetic utility, and strategic application in the development of next-generation therapeutics.
Physicochemical Profile: A Privileged Scaffold
The utility of this compound stems from the predictable and beneficial impact of the difluoromethyl group on molecular properties. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[2][5] This capacity allows it to mimic the interactions of traditional hydrogen bond donors like hydroxyl or thiol groups while introducing greater lipophilicity and metabolic resistance.
A comparative analysis highlights the unique position of the –CF₂H group among other common functional groups in drug design.
| Property | –OH | –SH | –CH₃ | –CF₃ | –CF₂H |
| Hydrogen Bond Capability | Strong Donor & Acceptor | Weak Donor | None | Acceptor Only | Weak Donor [1][5] |
| Hansch Lipophilicity (π) | ~ -1.64 | ~ 0.39 | ~ 0.50 | ~ 0.88[6] | ~ 0.2 to 0.6[4] |
| Metabolic Stability | Low (Oxidation) | Moderate (Oxidation) | Low (Oxidation) | High | High [1] |
| Bioisosteric Role | Hydroxyl, Amine | Thiol | - | Chlorine | Hydroxyl, Thiol, Amine [2] |
The cyclohexanone core provides a conformationally constrained, sp³-rich scaffold, which is increasingly sought after in drug discovery to improve selectivity and escape "flatland" chemistry. The ketone functionality serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements.
Below is a summary of the key computed physicochemical properties for the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀F₂O | [7] |
| Molecular Weight | 148.15 g/mol | [8] |
| InChIKey | UBAVCNQFDDBTHC-UHFFFAOYSA-N | [7][8] |
| XlogP (Predicted) | 1.7 | [7] |
| Monoisotopic Mass | 148.06998 Da | [7] |
Synthetic Strategy and Methodologies
The synthesis of this compound is not widely documented as a standard commercial procedure, but its preparation can be envisaged through established fluorination chemistries. A logical and robust approach involves the deoxyfluorination of a readily available precursor, 4-formylcyclohexanone, which is often protected as its ketal during the transformation.
Illustrative Synthetic Protocol: Deoxyfluorination of 4-Formylcyclohexanone Ethylene Ketal
This protocol is representative of a common strategy for introducing the difluoromethyl group by converting an aldehyde. The choice of a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride) or XtalFluor® is critical; these reagents are effective for converting aldehydes and ketones to the corresponding gem-difluoro compounds. The ketal protection of the cyclohexanone carbonyl is a crucial step to prevent undesired side reactions at this position.
Step 1: Protection of 4-Oxocyclohexane-1-carbaldehyde
-
To a solution of 4-oxocyclohexane-1-carbaldehyde (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and heat to reflux.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-formyl-1,4-dioxaspiro[4.5]decane.
Step 2: Deoxyfluorination
-
Dissolve the protected aldehyde from Step 1 (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) in a fluorinated polyethylene vessel under a nitrogen atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add DAST (1.5 eq) dropwise via syringe, maintaining the internal temperature below -65°C.
-
Causality Note: The reaction is performed at low temperature to control the exothermic reaction and minimize the formation of byproducts. Anhydrous conditions are essential as DAST reacts violently with water.
-
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding it to a cooled, stirred saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is 8-(difluoromethyl)-1,4-dioxaspiro[4.5]decane.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a mixture of acetone and 2M hydrochloric acid (4:1 v/v).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The ketone moiety of this compound is the primary site for synthetic elaboration, providing a gateway to a diverse range of derivatives. The electron-withdrawing difluoromethyl group at the 4-position has a modest electronic influence on the carbonyl's reactivity but plays a significant role in the physicochemical properties of the resulting products.
Caption: Key synthetic transformations of this compound.
Key reactions include:
-
Reductive Amination: The most powerful application for introducing diversity. Reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields substituted cyclohexylamines, which are prevalent motifs in bioactive molecules.
-
Reduction: Reduction of the ketone with agents like sodium borohydride provides access to the corresponding alcohol, 4-(difluoromethyl)cyclohexan-1-ol.[9] This derivative can serve as a hydrogen bond donor or a point for further functionalization (e.g., ether or ester formation).
-
Wittig Reaction: Allows for the conversion of the carbonyl to an exocyclic double bond, creating a distinct scaffold for further chemistry, such as Michael additions or metathesis.
-
Aldol and Related Condensations: The α-protons adjacent to the ketone can be deprotonated to form an enolate, enabling C-C bond formation and the construction of more complex molecular architectures.
Application in Medicinal Chemistry: A Scaffold for Lead Optimization
The true value of this compound is realized during the lead optimization phase of drug discovery. Its strategic incorporation can address common liabilities in drug candidates, such as poor metabolic stability or suboptimal binding affinity.
Caption: Drug discovery workflow incorporating the title scaffold.
Case Study: Bioisosteric Replacement of a Cyclohexanol Moiety
Consider a lead compound containing a 4-hydroxycyclohexyl amine moiety that suffers from rapid glucuronidation or oxidation at the hydroxyl position.
-
Problem: The secondary alcohol is a metabolic soft spot, leading to poor in vivo exposure.
-
Hypothesis: Replacing the –OH group with its –CF₂H bioisostere will block metabolic oxidation while preserving or enhancing the key hydrogen bonding interactions through the polarized C-H bond.[2]
-
Execution: this compound is subjected to reductive amination with the requisite amine partner from the parent molecule.
-
Outcome: The resulting analog, now featuring the 4-(difluoromethyl)cyclohexyl amine core, is expected to exhibit:
-
Enhanced Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[6]
-
Modulated Lipophilicity: The –CF₂H group increases lipophilicity compared to the –OH group, which can improve cell permeability and oral bioavailability.[3][5]
-
Preserved Binding Affinity: The ability of the –CF₂H group to act as a hydrogen bond donor can maintain crucial interactions within the target's binding pocket.[1]
-
This strategic replacement provides a rational path to overcoming common ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues while fine-tuning the pharmacodynamic properties of a drug candidate.
Conclusion
This compound is more than just a fluorinated building block; it is a sophisticated tool for medicinal chemists. It provides a pre-packaged solution for introducing the valuable difluoromethyl group within a conformationally defined, synthetically versatile scaffold. Its properties enable the rational design of molecules with improved metabolic stability, enhanced membrane permeability, and fine-tuned target engagement. As the demand for novel, patentable, and effective therapeutics grows, the strategic deployment of such advanced intermediates will continue to be a critical factor in the successful navigation of the complex path from hit-to-lead and lead-to-candidate.
References
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Title: Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups Source: ResearchGate URL: [Link]
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Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC (PubMed Central) URL: [Link]
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Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: MDPI URL: [Link]
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Title: this compound (C7H10F2O) Source: PubChem URL: [Link]
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Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
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Title: The F‐Difluoromethyl Group: Challenges, Impact and Outlook Source: ResearchGate URL: [Link]
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Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC (PubMed Central) URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
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Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … Source: Wiley Online Library URL: [Link]
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Title: C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres Source: PMC (PubMed Central) URL: [Link]
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Title: Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis Source: PMC (PubMed Central) URL: [Link]
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Title: Tetrahedron Letters, Vol.22, No.18, pp 1651 Source: USDA ARS URL: [Link]
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Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: Scientific & Academic Publishing URL: [Link]
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Title: Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers Source: Arkivoc URL: [Link]
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Title: Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent Source: ChemRxiv URL: [Link]
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Title: 4,4-Difluorocyclohexan-1-ol Source: PubChem URL: [Link]
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Title: A kind of method for synthesizing 4-fluorocyclohexanone Source: Patsnap URL: [Link]
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Title: Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones Source: The Royal Society of Chemistry URL: [Link]
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Title: Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone Source: PrepChem.com URL: [Link]
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Title: 4-[(3,4-Difluorophenyl)methoxy]cyclohexan-1-one Source: PubChem URL: [Link]
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Title: 4-Fluorocyclohexan-1-one Source: PubChem URL: [Link]
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Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: PMC (PubMed Central) URL: [Link]
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Title: Mechanochemical difluoromethylations of ketones Source: PMC (PubMed Central) URL: [Link]
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Title: A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin Source: PubMed URL: [Link]
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Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: PubMed URL: [Link]
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Title: Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones Source: ResearchGate URL: [Link]
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Title: Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design Source: PubMed URL: [Link]
-
Title: Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase Source: PMC (PubMed Central) URL: [Link]
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An In-depth Technical Guide to 4-(Difluoromethyl)cyclohexan-1-one: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the array of fluorinated motifs, the difluoromethyl group (-CF2H) offers a compelling balance of lipophilicity and hydrogen-bonding capability, making it an increasingly attractive bioisostere for hydroxyl and thiol groups. This guide provides a comprehensive technical overview of 4-(Difluoromethyl)cyclohexan-1-one, a valuable building block for the synthesis of novel therapeutics.
Core Compound Identification
CAS Number: 1549804-53-6
Molecular Formula: C₇H₁₀F₂O
Synonyms: 4-Difluoromethyl-cyclohexanone
Physicochemical Specifications
Precise experimental data for this compound is not extensively published. However, based on the analysis of structurally similar compounds, the following properties can be estimated:
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Weight | 148.15 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with 4-(Trifluoromethyl)cyclohexanone[1] |
| Boiling Point | Not available. Expected to be higher than cyclohexanone (155 °C) | General trend of increased boiling point with halogenation. |
| Melting Point | Not available. | |
| Density | Not available. Likely > 1.0 g/cm³ | Analogy with 4-(Trifluoromethyl)cyclohexanone (1.221 g/cm³)[1] |
| Solubility | Expected to be soluble in common organic solvents. | General properties of ketones. |
| Purity | Commercially available up to 96% |
Note: The difluoromethyl group, with its ability to act as a hydrogen bond donor, can influence intermolecular interactions and thus the physical properties of the compound.[2]
The Strategic Importance in Drug Design and Development
The introduction of a difluoromethyl group into a cyclohexanone ring presents several advantages for medicinal chemists. The cyclohexanone scaffold itself is a prevalent motif in numerous biologically active molecules. The addition of the -CF2H group can significantly enhance a drug candidate's profile in several ways:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug.[2]
-
Binding Affinity: The electronegativity of the fluorine atoms can alter the electron distribution of the molecule, potentially leading to enhanced binding interactions with target proteins.
-
Lipophilicity and Permeability: The difluoromethyl group can modulate the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties. This can improve membrane permeability and overall bioavailability.[2]
-
Bioisosterism: The -CF2H group can act as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, allowing for the substitution of these functional groups to improve metabolic stability while maintaining or enhancing biological activity.[2]
The application of fluorinated cyclohexanes is evident in several FDA-approved drugs, underscoring the therapeutic relevance of this structural motif.
Illustrative Synthetic Pathway
Caption: General oxidation pathway for the synthesis of this compound.
Exemplary Experimental Protocol: Oxidation of 4-(Difluoromethyl)cyclohexan-1-ol
This protocol is a representative example based on common oxidation reactions of secondary alcohols to ketones. Caution: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory safety conditions.
Objective: To synthesize this compound from 4-(difluoromethyl)cyclohexan-1-ol.
Materials:
-
4-(Difluoromethyl)cyclohexan-1-ol
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure (using PCC):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(difluoromethyl)cyclohexan-1-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn dark brown.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Purification: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Safety and Handling
While a specific safety data sheet for this compound is not publicly available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds like 4-(trifluoromethyl)cyclohexanone and 4-fluorocyclohexanone, the following hazards should be considered[1][3]:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for the development of next-generation pharmaceuticals. Its unique combination of a reactive ketone functionality and the advantageous properties imparted by the difluoromethyl group makes it a valuable tool for medicinal chemists. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of fluorinated scaffolds like this will undoubtedly play an increasingly critical role in the discovery and development of novel therapeutics. Further research into the specific applications and reactivity of this compound is warranted to fully unlock its potential in the field of drug discovery.
References
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MySkinRecipes. (1S,4s)-4-(difluoromethyl)cyclohexan-1-ol. [Link]
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- Google Patents. Method for synthesizing 4-substituted cyclohexanone.
-
Purdue University. Altman lab discovers chemical method impacting pharmacy, beyond. [Link]
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Greenfield Global. Safety Data Sheet - Cyclohexanone. [Link]
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The Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]
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ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]
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Nature Communications. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]
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PubChem. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. [Link]
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PubChem. 4-Fluorocyclohexan-1-one. [Link]
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The Difluoromethyl Group: A Technical Guide to the Lipophilic Hydrogen Bond Donor
Executive Summary
In modern drug discovery, the optimization of lead compounds often faces a dichotomy: increasing potency via hydrogen bonding (polar interactions) typically necessitates increasing hydrophilicity, which can compromise membrane permeability and metabolic stability. The difluoromethyl group (–CF₂H) offers a unique solution to this "polarity-permeability" trade-off.[1][2]
Unlike the trifluoromethyl group (–CF₃), which is purely lipophilic and chemically inert, the –CF₂H group possesses a highly polarized C–H bond capable of acting as a weak-to-moderate hydrogen bond donor (HBD) . This guide provides a technical deep-dive into the physicochemical basis, experimental validation, and strategic application of –CF₂H as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups.
Part 1: Physicochemical Basis of the C–H···O Interaction
The "Lipophilic Donor" Paradox
The hydrogen bonding capability of –CF₂H arises from the strong electron-withdrawing inductive effect (
Key Differentiators:
-
Acidity: The
of the C–H bond in –CF₂H is significantly lower than a standard alkyl C–H, though higher than a typical –OH. -
Lipophilicity: While –OH groups dramatically lower LogP (increasing water solubility), –CF₂H often maintains or increases lipophilicity compared to the parent scaffold, facilitating blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The C–F bond strength renders the group resistant to oxidative metabolism (e.g., CYP450), unlike the labile C–H bonds of a methyl group or the conjugation-prone –OH.[3]
Visualization: Electronic Mechanism
The following diagram illustrates the inductive polarization that enables the C–H···O interaction.
Caption: Mechanistic flow of the CF₂H group's hydrogen bond donation capability driven by fluorine-induced polarization.[1][2][4][5]
Part 2: Quantitative Metrics & Comparison
To effectively use –CF₂H, researchers must quantify its H-bond acidity (
Table 1: Physicochemical Comparison of Bioisosteres
| Functional Group | H-Bond Acidity ( | H-Bond Basicity ( | Primary Utility | |
| Hydroxyl (–OH) | ~0.60 | ~0.40 | -1.0 to -2.0 | High potency H-bonding; Solubility. |
| Difluoromethyl (–CF₂H) | 0.08 – 0.13 | ~0.05 | +0.2 to +0.5 | Lipophilic H-bonding; Metabolic block. |
| Thiol (–SH) | ~0.10 | ~0.10 | +0.5 | Weak H-donor; Reactive warhead. |
| Methyl (–CH₃) | 0.00 | 0.00 | +0.5 | Lipophilicity; Steric bulk. |
| Trifluoromethyl (–CF₃) | 0.00 | ~0.02 | +1.0 | High Lipophilicity; Metabolic block. |
*Note:
Insight: The
Part 3: Experimental Validation Protocols
Trustworthy characterization of the –CF₂H interaction requires specific spectroscopic techniques. Standard biochemical assays may not distinguish between steric fits and genuine H-bonding.
Protocol A: NMR Titration for H-Bond Acidity
This protocol measures the chemical shift perturbation (
Reagents:
-
Solvent: CDCl₃ (Must be strictly anhydrous and non-polar to avoid solvent competition).
-
Reference Acceptor: Tri-n-butylphosphine oxide (TBPO) or HMPA.
-
Analyte: Your CF₂H-containing compound.[3][8][9][11][12][13][14][15][16][17]
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM solution of the analyte in CDCl₃.
-
Baseline Scan: Acquire a standard
H NMR spectrum. Record the chemical shift ( ) of the triplet corresponding to –CF₂H ( Hz). -
Titration: Add equivalents of TBPO (0.5, 1.0, 2.0, 5.0, 10.0 eq).
-
Measurement: Acquire spectra after each addition. Track the downfield shift (deshielding) of the CF₂H proton.
-
Analysis: Plot
vs. [Acceptor].-
Validation Criteria: A significant downfield shift (
ppm) indicates a strong H-bond donor interaction. -
Calculation: Fit the curve to a 1:1 binding isotherm to extract the association constant (
).
-
Protocol B: IR Spectroscopy Validation
Hydrogen bonding weakens the C–H bond, reducing its force constant.
-
Method: FTIR in dilute CCl₄ solution.[15]
-
Observation: Look for the C–H stretching frequency (
). -
Shift: Upon adding an acceptor (or in high concentration self-association), the
band for CF₂H typically red-shifts (moves to lower wavenumber) and broadens, confirming the donor interaction. Note: In some rare "blue-shifting" H-bonds involving fluorine, the opposite may occur, but red-shift is standard for C-H···O interactions.
Experimental Workflow Diagram
Caption: Dual-modal validation workflow using NMR titration and IR spectroscopy to confirm H-bond donor capability.
Part 4: Strategic Application & Case Studies
Design Strategy: The Bioisosteric Switch
When should you replace –OH with –CF₂H?
-
Metabolic Liability: The –OH is a site of rapid glucuronidation or oxidation.
-
Permeability Issues: The compound is too polar (low LogP, high TPSA).
-
Potency Maintenance: A hydrogen bond is required for binding, so a simple methyl (–CH₃) replacement causes a loss of potency.
Case Study: PPAR Agonists (LPA Analogues)
A compelling example of this bioisosterism is found in the development of Lysophosphatidic Acid (LPA) analogues targeting the PPAR
-
Challenge: The native ligand contained a hydroxyl group essential for binding but prone to acyl migration (chemical instability) and rapid metabolism.
-
Solution: Replacement of the –CH(OH)– moiety with –CF₂H.
-
Outcome:
-
Binding: The –CF₂H group maintained the critical H-bond to the receptor (albeit weaker than OH), preserving agonism.
-
Stability: The acyl migration was completely suppressed due to the lack of a nucleophilic oxygen.
-
Selectivity: The modification reduced off-target activity at LPA1-3 GPCRs, improving the safety profile.
-
Synthetic Accessibility
Installing the CF₂H group is increasingly accessible.[18] Common reagents include:
-
Difluoromethylation of Phenols/Thiols: Using ClCF₂H (Freon 22 - gas) or BrCF₂CO₂Et derivatives.
-
Radical Difluoromethylation: Using Zinc difluoromethanesulfinate (DFMS) or photoredox catalysis with sulfonyl difluoromethyl reagents.
-
Deoxofluorination: Converting aldehydes (–CHO) to –CF₂H using DAST or Deoxo-Fluor.
References
-
Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Zafrani, Y., et al. Journal of Medicinal Chemistry (2017).
-
CF₂H, a Hydrogen Bond Donor. Sessler, C. D., et al. Journal of the American Chemical Society (2017).
-
Hydrogen Bond Donor Properties of the Difluoromethyl Group. Erickson, J. A., & McLoughlin, J. I.[2][4][6][14] The Journal of Organic Chemistry (1995).
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. Xing, L., et al. ChemMedChem (2015).
-
Quantifying the ability of the CF₂H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilizing the CF2H moiety as a H-bond-donating group in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
The Lipophilic Hydrogen Bond Donor: Leveraging 4-(Difluoromethyl)cyclohexan-1-one in Drug Design
Executive Summary
In the optimization of lead compounds, medicinal chemists frequently encounter a "polarity-permeability" paradox: increasing polarity to improve solubility or target engagement often compromises membrane permeability and metabolic stability. 4-(Difluoromethyl)cyclohexan-1-one represents a high-value building block that resolves this paradox. It introduces the difluoromethyl (
The Bioisosteric Mandate: Why ?
The difluoromethyl group is distinct from its trifluoromethyl (
The Lipophilic Hydrogen Bond Donor Concept
Unlike hydroxyl groups (-OH), which are strong HBDs but hydrophilic (
-
Mechanism: The high electronegativity of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding with protein backbone carbonyls or acceptor side chains (e.g., Asp, Glu).
-
Metabolic Shielding: The C-F bond strength (~116 kcal/mol) renders the group resistant to cytochrome P450-mediated oxidation, effectively blocking metabolic "soft spots" typically found at the 4-position of cyclohexyl rings.
Physicochemical Comparison
The following table contrasts the
| Property | Methyl ( | Trifluoromethyl ( | Hydroxyl ( | Difluoromethyl ( |
| Electronic Effect | Weak Donor (+I) | Strong Withdrawing (-I) | Donor (+M) / Withdrawing (-I) | Withdrawing (-I) |
| H-Bond Donor | No | No | Yes (Strong) | Yes (Weak/Lipophilic) |
| H-Bond Acceptor | No | Weak (F) | Yes | Weak (F) |
| Lipophilicity ( | +0.5 | +1.2 | -1.0 to -1.5 | +0.2 to +0.5 |
| Metabolic Stability | Low (Benzylic/Allylic) | High | Variable (Glucuronidation) | High |
Conformational Dynamics of the Cyclohexanone Scaffold
When utilizing this compound, understanding the conformational preference of the
The A-Value and Equatorial Preference
The
-
Implication: In the cyclohexanone equilibrium, the
group strongly prefers the equatorial position to avoid 1,3-diaxial interactions. -
Building Block Geometry: The commercially available ketone exists predominantly as the conformer with the
group equatorial. Subsequent reactions (e.g., reductive amination) will be influenced by this locked conformation, typically yielding products where the new substituent is directed by steric approach control (often favoring equatorial attack, leading to axial products) or thermodynamic control (favoring equatorial products).
Decision Logic for Incorporation
The following diagram outlines the strategic decision-making process for deploying this building block.
Figure 1: Strategic decision tree for selecting the difluoromethyl bioisostere during lead optimization.
Synthetic Utility & Functionalization[1][3][4][5][6]
The ketone functionality at C1 serves as a versatile handle for diversifying the scaffold. The most common transformation is reductive amination to generate secondary or tertiary amines, a frequent motif in GPCR and kinase inhibitors.
Synthetic Workflow
The scheme below illustrates the divergence from the core ketone building block.
Figure 2: Divergent synthetic pathways from the this compound building block.
Experimental Protocol: Reductive Amination
This protocol describes the coupling of this compound with a primary amine. This is a self-validating protocol where the disappearance of the ketone (IR/TLC) and formation of the amine (LCMS) confirm success.
Objective: Synthesis of N-substituted-4-(difluoromethyl)cyclohexan-1-amine.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Sodium Triacetoxyborohydride (
, ) (1.5 equiv) -
Acetic Acid (
) (Catalytic, 1-2 drops) -
Dichloromethane (
) or 1,2-Dichloroethane ( ) (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
In a flame-dried round-bottom flask under
, dissolve the Amine (1.1 equiv) and Ketone (1.0 equiv) in anhydrous DCM ( concentration). -
Add catalytic AcOH to adjust pH to ~5-6 (facilitates imine formation).
-
Stir at room temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC or LCMS for imine formation (mass
).
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to minimize side reactions).
-
Add
(1.5 equiv) portion-wise over 5 minutes. -
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Validation: Reaction is complete when the starting ketone is consumed (TLC: stain with KMnO4 or DNP; Ketone spot disappears).
-
-
Work-up:
-
Quench with saturated aqueous
solution. Stir for 15 minutes until gas evolution ceases. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, filter, and concentrate.
-
-
Stereochemical Outcome:
-
The product will typically be a mixture of cis (axial amine/equatorial
) and trans (equatorial amine/equatorial ) isomers. -
Note: Thermodynamic conditions often favor the trans (diequatorial) isomer, but hydride delivery from the axial face (less hindered) can favor the cis isomer kinetically. Separation is usually achieved via column chromatography or preparative HPLC.
-
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry, 60(6), 1626–1631. Link
-
Hu, J., et al. (2019). "Synthesis of Difluoromethyl Ketones." Fluorine Notes, 5(126).[2] Link
- Gillard, J. R., et al. (2006). "Conformational analysis of fluorinated substituents in cyclohexane." Journal of Organic Chemistry, 71(5), 1835-1841. (Contextual grounding for A-values).
Sources
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
An In-Depth Technical Guide to the Metabolic Stability of 4-(Difluoromethyl)cyclohexan-1-one Derivatives
In the intricate process of drug discovery and development, the metabolic stability of a compound is a paramount factor that often dictates its success or failure.[1][2] A drug candidate must be sufficiently stable to reach its therapeutic target in efficacious concentrations.[2] Compounds that are metabolized too quickly may suffer from rapid clearance, leading to low bioavailability and the need for frequent, high doses.[3][4] Conversely, excessively stable compounds could accumulate, causing potential toxicity.[3] Therefore, achieving an optimal metabolic profile is a key challenge in medicinal chemistry.
One of the most effective strategies employed to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure.[5][6] This guide focuses on a specific and increasingly important structural motif: this compound. The difluoromethyl (CF₂H) group, when integrated into the common cyclohexanone scaffold, offers a unique combination of physicochemical properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a technical resource for researchers and drug development professionals, providing a detailed exploration of the metabolic characteristics of these derivatives, the underlying mechanistic principles, and robust protocols for their evaluation.
The Difluoromethyl Group: A Strategic Tool for Metabolic Shielding
The introduction of a difluoromethyl group is a sophisticated tactic in medicinal chemistry, primarily due to its role as a bioisostere and its inherent electronic properties.[7][8]
-
Bioisosteric Replacement: The CF₂H group can serve as a metabolically stable bioisostere for other common functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[7] This allows chemists to replace metabolically vulnerable moieties without drastically altering the molecule's ability to bind to its biological target.[9] The CF₂H group can act as a lipophilic hydrogen bond donor, a property that can be crucial for maintaining or enhancing target affinity.[7][8]
-
Blocking Metabolic "Soft Spots": The primary mechanism by which the difluoromethyl group enhances metabolic stability is by blocking sites susceptible to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Replacing a C-H bond at a metabolically active site with a C-F bond, or introducing a CF₂H group nearby, can effectively "shield" that part of the molecule from enzymatic attack.[10]
-
Electronic Influence: The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect. This can lower the energy of the highest occupied molecular orbital (HOMO) of nearby aromatic rings, making them less susceptible to oxidative attack by CYP enzymes.[5]
Caption: Conceptual diagram illustrating how the CF₂H group can shield a molecule from metabolic oxidation.
Anticipated Metabolic Pathways of Cyclohexanone Derivatives
The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for excretion.[11] For cyclohexanone derivatives, two main metabolic pathways are anticipated, primarily catalyzed by the Cytochrome P450 (CYP) enzyme superfamily and various reductases.[12][13]
-
Reduction of the Carbonyl Group: The ketone moiety is susceptible to reduction to a secondary alcohol. This is a common metabolic fate for cyclic ketones and is often a major clearance pathway. The resulting stereochemistry of the alcohol (axial vs. equatorial) can be species-dependent.
-
Oxidative Metabolism (Hydroxylation): CYP enzymes catalyze the insertion of an oxygen atom into a C-H bond, resulting in hydroxylation at various positions on the cyclohexyl ring.[13][14] These "metabolic soft spots" are often at positions allylic or adjacent to the carbonyl group.
The presence of the difluoromethyl group at the 4-position is expected to significantly hinder hydroxylation at or near that site due to the strength of the C-F bonds and steric hindrance.
In Vitro Assays for Assessing Metabolic Stability
To evaluate the metabolic stability of new chemical entities (NCEs), a suite of in vitro assays is employed early in the drug discovery process.[15][16] These assays provide crucial data for calculating key pharmacokinetic parameters like intrinsic clearance (CLint), which helps predict in vivo hepatic clearance, bioavailability, and half-life.[3][11]
-
Liver Microsomes: This is the most widely used system for high-throughput screening.[11] Microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I metabolic enzymes, particularly the CYPs.[17][18] They are cost-effective and ideal for assessing CYP-mediated metabolism.[19]
-
Hepatocytes: Intact liver cells are considered the "gold standard" for in vitro metabolism studies.[11] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment, complete with cellular membranes that regulate compound entry.[11][20]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction.[20] It is useful for studying the combined effects of Phase I and cytosolic Phase II enzymes.[19]
Experimental Protocol: Liver Microsomal Stability Assay
This section provides a detailed, self-validating protocol for determining the metabolic stability of this compound derivatives using human liver microsomes. The protocol includes controls to ensure the observed compound loss is due to enzymatic activity.
1. Materials and Equipment
-
Test Compounds (e.g., this compound derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (High, Medium, and Low clearance, e.g., Verapamil, Imipramine, Warfarin)
-
Ice-cold Acetonitrile (ACN) or Methanol containing an internal standard (IS) for reaction termination
-
96-well incubation and collection plates
-
Multichannel pipettes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[18][21]
2. Assay Workflow
Sources
- 1. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 2. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. What is microsomal stability and why is it important? [synapse.patsnap.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Conformational Dynamics of 4-Substituted Fluorinated Cyclohexanones: A Technical Analysis
Topic: Conformational Analysis of 4-Substituted Fluorinated Cyclohexanones Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists
Executive Summary
The introduction of fluorine into the cyclohexanone scaffold—specifically at the 4-position—is a critical strategy in modern drug design. It serves to modulate metabolic stability (blocking P450 oxidation), alter lipophilicity (
This guide provides a rigorous framework for synthesizing, analyzing, and predicting the conformational behavior of these systems. It moves beyond standard textbook models to address the specific stereoelectronic effects unique to the 4-fluoro-ketone motif.
Theoretical Framework: The Steric-Electrostatic Conflict
In unsubstituted cyclohexane, a substituent prefers the equatorial position to avoid 1,3-diaxial interactions. Fluorine, having a small Van der Waals radius (1.47 Å) and a low A-value (~0.25 kcal/mol), exhibits a mild equatorial preference.
However, in 4-fluorocyclohexanone , the carbonyl group at C1 introduces a strong permanent dipole (~2.3 D) and alters the ring geometry (flattening at C1). The conformational equilibrium is governed by the interplay of two vectors:
-
Steric Bulk: Favors the Equatorial conformer (minimizes 1,3-diaxial strain).
-
Dipole-Dipole Interaction:
-
Equatorial F: The C-F dipole and C=O dipole are roughly parallel.[1] This alignment creates electrostatic repulsion, destabilizing this conformer in the gas phase or non-polar solvents.
-
Axial F: The C-F dipole is roughly antiparallel (or at an obtuse angle) to the C=O dipole, reducing net molecular dipole and electrostatic repulsion.
-
The "Polar Effect"
In non-polar media, the axial conformer is often more populated than steric predictions would suggest due to this dipole minimization. In polar media (e.g., DMSO, Methanol), the solvent stabilizes the more polar equatorial conformer, shifting the equilibrium back toward the sterically favored form.
Visualization of Conformational Equilibrium
The following diagram illustrates the equilibrium and the dipole vectors involved.
Caption: Figure 1. The dynamic equilibrium between axial and equatorial conformers in 4-fluorocyclohexanone, modulated by solvent polarity and electrostatic vectors.
Synthetic Protocol: The Ketal Route
Direct fluorination of cyclohexanone is often regiochemically promiscuous. The most robust protocol for generating high-purity 4-fluorocyclohexanone involves a protection-fluorination-deprotection sequence.
Reagents & Equipment[2]
-
Starting Material: 1,4-Cyclohexanedione monoethylene acetal (1,4-dioxaspiro[4.5]decan-8-one).
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Reducing Agent: Sodium Borohydride (
). -
Solvents: Anhydrous Dichloromethane (DCM), Methanol.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
Stage 1: Reduction to Alcohol
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (10 mmol) in MeOH (30 mL) at 0°C.
-
Add
(1.1 eq) portion-wise over 15 minutes. -
Stir at room temperature for 2 hours (monitor by TLC).
-
Quench with saturated
, extract with EtOAc, and concentrate to yield the alcohol intermediate.
Stage 2: Deoxyfluorination (Critical Step)
Rationale: DAST replaces the hydroxyl group with fluorine with inversion of configuration (Sn2), though in this substrate, the stereocenter is destroyed upon ketone deprotection, so stereochemistry at this stage is less critical unless isolating the ketal.
-
Dissolve the alcohol intermediate in anhydrous DCM under
in a plastic or Teflon-coated flask (glass can etch). -
Cool to -78°C. Safety: DAST can be explosive; maintain strict temperature control.
-
Add DAST (1.2 eq) dropwise via syringe.
-
Allow to warm to room temperature overnight.
-
Quench: Pour slowly into saturated
at 0°C. (Vigorous effervescence!). -
Extract with DCM, dry over
, and concentrate.
Stage 3: Ketal Deprotection
-
Dissolve the fluorinated ketal in Acetone/Water (4:1).
-
Add catalytic p-Toluenesulfonic acid (pTsOH) or 1M HCl.
-
Reflux for 2-4 hours.
-
Neutralize, extract, and purify via flash column chromatography (Hexane/EtOAc).
Analytical Methodologies: NMR Analysis
Nuclear Magnetic Resonance (NMR) is the gold standard for determining the conformational ratio (
The NMR Advantage
Fluorine provides a distinct handle without the spectral overlap common in
-
Chemical Shift:
varies significantly between axial and equatorial environments. -
Coupling Constants (
): The most reliable metric.
Protocol: -Coupling Analysis
The observed coupling constant (
Where:
- : Coupling of Axial F to geminal/vicinal protons.
- : Coupling of Equatorial F to geminal/vicinal protons.
Diagnostic Values (approximate for cyclohexanones):
| Parameter | Axial Fluorine ( | Equatorial Fluorine ( | Mechanistic Basis |
| ~30 - 40 Hz | ~10 - 15 Hz | Karplus relationship (180° vs 60° dihedral) | |
| ~10 - 15 Hz | ~10 - 15 Hz | Karplus relationship (60° dihedral) | |
| ~45 - 50 Hz | ~45 - 50 Hz | Geminal coupling (less conformationally dependent) |
Experimental Workflow for Determination
-
Sample Prep: Prepare 10 mM solutions of 4-fluorocyclohexanone in solvents of varying polarity:
(Non-polar), (Intermediate), (Polar). -
Acquisition: Acquire
-decoupled NMR and -coupled NMR. -
Measurement: Measure the width of the multiplet or specific
splittings.-
Note: In rapid exchange at room temperature, you will see a single averaged signal.
-
-
Low-Temperature NMR (Optional but Recommended): Cool the sample to -80°C (in
or THF- ) to slow the ring flip. This allows direct integration of distinct axial and equatorial peaks.
Data Interpretation & Applications
Calculating Free Energy Difference ( )
Once the ratio
Impact on Drug Design
Understanding this equilibrium is vital for:
-
Binding Affinity: If a protein pocket requires the fluorine in an axial position, but the molecule exists 90% in the equatorial form in water, there is an entropic penalty to binding.
-
Dipole Alignment: The vector of the carbonyl relative to the fluorine affects how the molecule traverses lipid bilayers.
-
pKa Modulation: Through-space electrostatic interactions can shift the pKa of nearby ionizable groups (e.g., amines at the 1-position if reductive amination is performed).
Analytical Workflow Diagram
Caption: Figure 2. Decision tree for the analytical determination of conformational ratios using NMR spectroscopy.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Wiberg, K. B., et al. (1999). Conformational Preferences of 4-Substituted Cyclohexanones. The Journal of Organic Chemistry, 64(17), 6394–6400. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322. (Discusses spiro-ketal precursors).[3] Link
-
Reich, H. J. (2024). Winstein-Holness Equation and NMR. University of Wisconsin-Madison Chemistry Library. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link
Sources
Harnessing the Power of the Difluoromethyl Group: A Guide to Synthetic Strategies and Applications
An In-Depth Technical Guide:
Introduction: The Rise of Fluorine in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the difluoromethyl (CHF2) group holds a privileged position. Its unique stereoelectronic properties allow it to serve as a versatile bioisostere for common functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide provides an in-depth exploration of the synthesis and application of difluoromethylated building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and provide a comprehensive overview of the current state of the art.
The Difluoromethyl Group: A Bioisostere with Unique Talents
The difluoromethyl group is more than just a fluorinated analogue of a methyl group. Its true power lies in its ability to act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, a concept that has been pivotal in drug design. This mimicry is not merely structural; the CHF2 group introduces a unique set of properties:
-
Enhanced Lipophilicity: The replacement of a hydroxyl or thiol group with a CHF2 group generally increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Metabolic Stability: The Carbon-Fluorine bond is exceptionally strong, making the CHF2 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life of the drug.
-
Hydrogen Bond Donor: Unlike the trifluoromethyl (CF3) group, the CHF2 group possesses a weakly acidic proton that can act as a hydrogen bond donor, allowing it to participate in key interactions with biological targets such as enzymes and receptors.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of neighboring functional groups, which can be strategically used to fine-tune the binding affinity of a molecule to its target.
Core Synthetic Strategies for Difluoromethylation
The introduction of the CHF2 group into organic molecules can be broadly categorized into three main strategies: nucleophilic, electrophilic, and radical difluoromethylation. The choice of method depends on the specific substrate, the desired bond construction, and the overall synthetic strategy.
Nucleophilic Difluoromethylation: The Workhorse of C-CHF2 Bond Formation
Nucleophilic difluoromethylation is arguably the most common and well-developed strategy. It typically involves the use of a difluoromethyl anion equivalent that reacts with various electrophiles.
Key Reagent: (Difluoromethyl)trimethylsilane (TMSCHF2)
TMSCHF2 is a versatile and widely used reagent for nucleophilic difluoromethylation. It is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, to generate the transient difluoromethyl anion.
Mechanism of Activation and Reaction:
The reaction proceeds via the formation of a pentavalent silicate intermediate, which then releases the difluoromethyl anion. This anion can then add to a variety of electrophiles, including aldehydes, ketones, imines, and activated alkyl halides.
Figure 1: Activation of TMSCHF2 and subsequent nucleophilic attack.
Experimental Protocol: Synthesis of a Difluoromethylated Alcohol
This protocol describes the difluoromethylation of an aldehyde using TMSCHF2, a common application of this methodology.
Materials:
-
Aldehyde (1.0 mmol)
-
(Difluoromethyl)trimethylsilane (TMSCHF2) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCHF2 (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated alcohol.
Electrophilic Difluoromethylation: Taming the C-CHF2 Cation
Electrophilic difluoromethylation involves the use of a reagent that delivers a "CHF2+" equivalent to a nucleophilic substrate. These reagents are typically hypervalent iodine compounds or sulfonium salts.
Key Reagent: S-(Difluoromethyl)diarylsulfonium Salts
These salts, such as Umemoto's reagent or Prakash's reagent, are effective for the difluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.
Mechanism of Reaction:
The reaction is believed to proceed through a direct SN2-type displacement of the diaryl sulfide leaving group by the nucleophile.
Figure 2: Electrophilic difluoromethylation using a sulfonium salt.
Experimental Protocol: Difluoromethylation of a β-Ketoester
Materials:
-
β-Ketoester (1.0 mmol)
-
S-(Difluoromethyl)diarylsulfonium salt (1.2 mmol)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous dimethylformamide (DMF) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.2 mmol) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMF (5 mL) and cool the suspension to 0 °C.
-
Add a solution of the β-ketoester (1.0 mmol) in DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add the S-(difluoromethyl)diarylsulfonium salt (1.2 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the α-difluoromethylated β-ketoester.
Radical Difluoromethylation: A Modern Frontier
Radical difluoromethylation has emerged as a powerful tool, particularly for late-stage functionalization of complex molecules. These methods often employ photoredox catalysis or thermal initiators to generate the difluoromethyl radical (•CHF2).
Key Reagent: Sodium Difluoromethanesulfinate (CF2HSO2Na)
This commercially available and inexpensive salt is a convenient precursor to the •CHF2 radical upon oxidation.
Mechanism of Radical Generation and Propagation:
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, oxidizes the sulfinate to generate the •CHF2 radical. This radical then adds to a suitable acceptor, such as an alkene or arene, and the resulting radical intermediate is further reduced to complete the catalytic cycle.
Figure 3: A simplified photoredox cycle for radical difluoromethylation.
Experimental Protocol: Radical Difluoromethylation of an Alkene
Materials:
-
Alkene (0.5 mmol)
-
Sodium difluoromethanesulfinate (1.0 mmol)
-
Photocatalyst (e.g., Ru(bpy)3Cl2) (0.01 mmol)
-
tert-Butyl hydroperoxide (TBHP) (70% in water, 1.5 mmol)
-
Acetonitrile (5 mL)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine the alkene (0.5 mmol), sodium difluoromethanesulfinate (1.0 mmol), and photocatalyst (0.01 mmol).
-
Add acetonitrile (5 mL) and TBHP (1.5 mmol).
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction at room temperature for 24 hours.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the residue by column chromatography to obtain the difluoromethylated product.
Comparative Analysis of Difluoromethylation Strategies
| Strategy | Key Reagents | Typical Substrates | Advantages | Limitations |
| Nucleophilic | TMSCHF2, CHF2-sulfones | Aldehydes, ketones, imines, alkyl halides | Well-established, high yields, good functional group tolerance | Requires anhydrous conditions, strong bases may be needed |
| Electrophilic | Sulfonium salts, hypervalent iodine reagents | Enolates, silyl enol ethers, arenes, heterocycles | Broad substrate scope, mild reaction conditions | Reagents can be expensive, stoichiometry can be an issue |
| Radical | CF2HSO2Na, CF2H-X (X=I, Br) | Alkenes, arenes, heterocycles | Excellent for late-stage functionalization, high functional group tolerance | Can have selectivity issues, requires specific initiators (light, heat) |
Applications in Drug Development: The CHF2 Group in Action
The strategic use of the difluoromethyl group has led to the development of several successful drugs and promising clinical candidates.
-
Nifurtimox: An antiparasitic drug used to treat Chagas disease. The CHF2 group is part of a difluoromethyl-substituted nitrofuran moiety, which is crucial for its mechanism of action.
-
Tofacitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. While not containing a CHF2 group itself, its development involved extensive exploration of fluorinated analogues to optimize its properties. The principles learned are widely applied in modern drug design.
-
Sofosbuvir: A key antiviral drug for the treatment of hepatitis C. It features a difluoromethyl group on the sugar moiety of the nucleotide analogue, which enhances its stability and efficacy.
Future Outlook and Challenges
The field of difluoromethylation continues to evolve rapidly. Key areas of future research include:
-
Asymmetric Difluoromethylation: The development of catalytic and stereoselective methods for the synthesis of chiral difluoromethylated compounds remains a significant challenge.
-
New Reagents: The design of more efficient, cheaper, and environmentally benign difluoromethylating reagents is an ongoing pursuit.
-
Broader Substrate Scope: Expanding the scope of existing methods to include less reactive substrates is crucial for their wider application.
Conclusion
The difluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. Its unique properties as a bioisostere have been instrumental in the development of new therapeutics with improved pharmacological profiles. A deep understanding of the various synthetic strategies for its introduction, including nucleophilic, electrophilic, and radical methods, is essential for its effective utilization. As our synthetic toolbox continues to expand, we can expect to see even more innovative applications of the difluoromethyl group in the design of the next generation of drugs and functional materials.
References
-
Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and agricultural chemicals. Journal of Fluorine Chemistry, 167, 35-46. [Link]
-
Umemoto, T. (2010). Discovery of S-(Trifluoromethyl)diarylsulfonium and S-(Difluoromethyl)diarylsulfonium Salts: The Togni Reagents I and II. The Journal of Organic Chemistry, 75(22), 7509–7518. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Electrophilic Fluorination and Perfluoroalkylation. In Organofluorine Chemistry (pp. 239-282). Wiley-VCH. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Sodium Difluoromethanesulfinate: A Salt of Value in Radical-Mediated Difluoromethylation of (Hetero)Arenes. European Journal of Organic Chemistry, 2019(44), 7311–7323. [Link]
4-(Difluoromethyl)cyclohexan-1-one: A Keystone Building Block for Next-Generation Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel agrochemicals with improved efficacy, enhanced safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within this landscape, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating physicochemical and biological properties. The difluoromethyl (CF2H) group, in particular, offers a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability, making it an increasingly attractive substituent in drug design. This guide provides a deep dive into the synthesis, properties, and potential applications of 4-(difluoromethyl)cyclohexan-1-one, a versatile building block poised to unlock new frontiers in agrochemical research. We will explore its synthetic accessibility, key chemical transformations, and a forward-looking perspective on its potential to generate novel herbicides, fungicides, and insecticides.
Synthesis and Physicochemical Profile of this compound
The utility of any building block is fundamentally tied to its accessibility. This compound can be synthesized through various routes, with a common strategy involving the difluoromethylation of a suitable precursor. A prevalent method involves the use of diethyl (difluoromethyl)phosphonate and a strong base to generate a difluoromethyl anion, which then reacts with a cyclohexanone derivative.
Key Physicochemical Properties:
| Property | Value | Significance in Agrochemical Design |
| Molecular Weight | 148.15 g/mol | Low molecular weight allows for incorporation into a larger active ingredient without violating Lipinski's rule of five. |
| LogP | ~1.5 (estimated) | Moderate lipophilicity suggests good membrane permeability, a critical factor for reaching biological targets in pests and plants. |
| pKa of CF2H | ~23 | The C-H bond is weakly acidic, potentially enabling unique interactions with biological targets. |
| Hydrogen Bond Donor | Yes (weak) | The CF2H group can act as a weak hydrogen bond donor, contributing to binding affinity with target enzymes. |
The presence of the ketone functionality provides a reactive handle for a wide array of chemical transformations, making this compound a highly versatile scaffold for library synthesis and lead optimization in agrochemical discovery programs.
Potential Applications in Herbicide Discovery
The cyclohexanedione class of herbicides, which includes well-known examples like clethodim and sethoxydim, are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. The core structure of these herbicides often features a substituted cyclohexanone ring. The introduction of a difluoromethyl group at the 4-position of the cyclohexanone ring could offer several advantages:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to oxidative metabolism in plants and soil. This can lead to longer residual activity and improved field performance.
-
Modulation of Systemicity: The polarity and lipophilicity of the difluoromethyl group can influence the translocation of the herbicide within the plant, potentially leading to improved systemic activity.
-
Novel Structure-Activity Relationships: The unique electronic and steric properties of the difluoromethyl group can lead to novel interactions with the ACCase enzyme, potentially overcoming existing resistance mechanisms.
Proposed Experimental Workflow for Herbicide Discovery:
Caption: Synthetic workflow for novel cyclohexanedione herbicides.
Potential Applications in Fungicide Development
Many successful fungicides, such as the succinate dehydrogenase inhibitors (SDHIs), incorporate cyclic alkyl moieties to occupy hydrophobic pockets in the target enzyme. The 4-(difluoromethyl)cyclohexyl group can serve as a valuable lipophilic component in novel fungicide design.
Case Study: A Potential SDHI Fungicide
A recent patent application discloses the synthesis of pyrazole-carboxamide derivatives incorporating a difluoromethylcyclohexyl moiety for potential use as fungicides. While the specific biological data is not fully detailed, the structural analogy to existing SDHI fungicides like fluxapyroxad is compelling.
Proposed Structure and Rationale:
Caption: General structure of a potential SDHI fungicide.
Experimental Protocol for Synthesis of a Model Compound:
-
Reduction of the Ketone: this compound is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.
-
Conversion to a Leaving Group: The resulting alcohol is converted to a better leaving group, for instance, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Nucleophilic Substitution: The tosylate is then reacted with a suitable nucleophile, such as a pyrazole-4-carboxamide containing a free N-H group, in the presence of a non-nucleophilic base like cesium carbonate in a polar aprotic solvent like DMF.
-
Purification: The final product is purified by column chromatography on silica gel.
Potential Applications in Insecticide Research
The development of insecticides with novel modes of action is crucial for managing insect resistance. The unique properties of the difluoromethyl group can be leveraged to design new insecticidal compounds. For instance, the modulation of lipophilicity and metabolic stability can be critical for achieving effective insect penetration and persistence.
Hypothetical Target: Ryanodine Receptors
Ryanodine receptors are a validated target for insecticides, with the diamide class of insecticides (e.g., chlorantraniliprole) being a prominent example. These molecules often possess complex structures with specific steric and electronic requirements for binding. The 4-(difluoromethyl)cyclohexyl group could be incorporated as a novel substituent to probe the binding pocket of the ryanodine receptor and potentially evade existing resistance mechanisms.
Conclusion
This compound represents a promising, yet underexplored, building block in the field of agrochemical research. Its synthetic accessibility, coupled with the unique properties imparted by the difluoromethyl group, offers a compelling platform for the design of next-generation herbicides, fungicides, and insecticides. While the direct application of this scaffold in commercial agrochemicals is not yet established, the foundational principles of medicinal and agrochemical chemistry strongly suggest its potential. The synthetic pathways and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers and scientists to explore the rich chemical space enabled by this versatile molecule. The strategic incorporation of this compound into discovery programs has the potential to yield novel active ingredients that can contribute to global food security in a sustainable manner.
References
- CN116659107A - Pyrazole carboxamide derivative containing difluoromethyl cyclohexyl methyl and preparation method and application thereof.
Strategic Handling and Safety Protocols for Fluorinated Cyclohexanones in Medicinal Chemistry
Executive Summary: The Stability-Safety Paradox
Fluorinated cyclohexanones, particularly 2-fluorocyclohexanone and 4,4-difluorocyclohexanone , are ubiquitous scaffolds in modern drug discovery. They serve as critical bioisosteres, modulating metabolic stability (blocking P450 oxidation sites) and altering pKa/lipophilicity profiles.
However, these compounds present a unique safety paradox often overlooked in generic Safety Data Sheets (SDS):
-
Thermodynamic Instability:
-Fluoroketones (e.g., 2-fluorocyclohexanone) are prone to rapid racemization and HF elimination under basic conditions, creating both a chemical purity issue and a hidden safety hazard. -
Permeation Risks: The ketone moiety aggressively degrades standard nitrile gloves, while the fluorine substituent alters polarity, complicating Personal Protective Equipment (PPE) selection.
This guide moves beyond the "GHS H-codes" to provide a mechanistic understanding of how to handle these reagents safely and effectively.
Comparative Hazard Identification (SDS Analysis)
The physical state and reactivity profile differ significantly based on the fluorine substitution pattern.
Table 1: Physicochemical & Hazard Profile Comparison[1]
| Feature | 2-Fluorocyclohexanone ( | 4,4-Difluorocyclohexanone (gem-difluoro) |
| CAS Number | 694-82-6 | 22515-18-0 |
| Physical State | Liquid (Clear to yellowish) | Solid (Low melting point: 35–40°C) |
| Storage Temp | -20°C (Critical for stability) | Ambient / Cool Dry Place |
| Primary GHS Hazards | H302 (Harmful if swallowed)H317 (Skin Sensitizer)H319 (Eye Irritant) | H315 (Skin Irritant)H335 (Resp. Irritation) |
| Flash Point | ~71°C (Combustible) | ~65°C (Combustible Solid) |
| Key Reactivity Risk | High: Prone to enolization & HF elimination. | Moderate: Stable to elimination; prone to hydration. |
Expert Insight:
-
2-Fluorocyclohexanone is frequently stored at -20°C not just to prevent evaporation, but to arrest the kinetic rate of autocatalytic dehydrofluorination . As the compound degrades, it releases trace HF, which catalyzes further degradation (acid-catalyzed enolization).
-
4,4-Difluorocyclohexanone is structurally robust because it lacks an acidic proton on the carbon bearing the fluorine atoms, preventing easy elimination.
Chemical Stability & The "Hidden" HF Risk
The most critical safety concept for researchers is the
Mechanism of Decomposition
For
Figure 1: The degradation pathway of 2-fluorocyclohexanone upon contact with weak bases, leading to the release of fluoride species and the formation of reactive Michael acceptors.
Safety Implication: Do not store 2-fluorocyclohexanone in containers previously washed with basic detergents (like Alconox) unless thoroughly acid-rinsed and dried. Residual alkalinity can trigger the decomposition shown above.
Safe Handling Protocols
PPE Selection: The Nitrile Fallacy
A common error in medicinal chemistry labs is relying on standard 4-mil nitrile gloves.
-
The Problem: Ketones (cyclohexanone) cause rapid swelling and degradation of nitrile rubber.
-
The Nuance: While fluorination decreases lipophilicity slightly, the solvent carrier and the ketone functionality still permeate nitrile in minutes.
Protocol:
-
Routine Handling: Double-glove. Inner layer: Nitrile (for dexterity).[1] Outer layer: Laminate (Silver Shield/4H) or Butyl Rubber (if available).
-
Splash Response: If using only nitrile and a splash occurs, remove gloves immediately .[1] Do not wait for the "cooling sensation" that indicates breakthrough.
Transfer & Weighing Workflow
This protocol minimizes moisture introduction (which causes hydration) and exposure.
Figure 2: Step-by-step workflow for handling thermally unstable fluorinated liquids.
Critical Protocol Note: Avoid using plastic syringes with rubber plunger tips for 2-fluorocyclohexanone if the contact time exceeds 5 minutes. The ketone can swell the rubber, causing the plunger to seize inside the barrel, leading to potential spills when force is applied. Use all-glass or chemically resistant (PE-tipped) syringes.
Emergency Response Procedures
Spills
Unlike standard solvent spills, a fluorinated ketone spill requires specific consideration for fluoride generation.
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Up: Don Butyl gloves and a respirator (organic vapor cartridge) if outside a fume hood.
-
Absorb: Use a non-reactive absorbent (Vermiculite or Sand).
-
Do NOT use: Basic absorbents (like limestone/calcium carbonate) initially, as this may trigger the exothermic elimination reaction described in Section 3.
-
-
Clean: Once absorbed, wipe the surface with a dilute soap solution, followed by water.
Exposure (First Aid)
-
Skin Contact:
-
Immediate flush with water for 15 minutes.
-
Calcium Gluconate Gel: While these compounds are not HF, if significant skin irritation or deep pain persists after washing (suggesting hydrolysis to HF), apply Calcium Gluconate gel as a precaution and seek medical attention. This is a conservative, high-safety approach recommended for all organofluorine handling where hydrolysis is a risk factor.
-
-
Eye Contact:
-
Flush for 15 minutes. Do not apply neutralizing agents. Seek ophthalmologist support immediately.
-
Waste Disposal
-
Segregation: Do not mix with strong bases or oxidizers in the waste stream.
-
Labeling: Clearly label as "Fluorinated Organic - Potential HF Generator."
-
Container: Store waste in polyethylene (HDPE) rather than glass if long-term storage is expected, to prevent potential etching if degradation occurs (though glass is acceptable for short-term).
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Fluorocyclohexanone. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4,4-Difluorocyclohexanone. Retrieved from
-
ChemicalBook. (2025). 4,4-Difluorocyclohexanone Chemical Properties and Safety. Retrieved from
-
Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
National Institutes of Health (NIH). (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Reductive Amination of 4-(Difluoromethyl)cyclohexan-1-one
Introduction: The Strategic Value of the 4-(Difluoromethyl)cyclohexyl Scaffold in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group is of particular interest. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability due to its lipophilic nature and strong electron-withdrawing capacity.[2][3] Unlike the trifluoromethyl group, the CF₂H moiety can also act as a weak hydrogen bond donor, which can lead to improved target binding affinity and specificity.[3][4][5]
When incorporated into a cyclohexane ring, the resulting 4-(difluoromethyl)cyclohexylamine scaffold presents a valuable building block for drug discovery. The cyclohexane core provides a three-dimensional framework that can effectively explore chemical space, while the difluoromethyl group imparts the aforementioned beneficial properties. Reductive amination of 4-(difluoromethyl)cyclohexan-1-one is a highly efficient and versatile method for accessing a diverse range of primary, secondary, and tertiary amines derived from this valuable ketone. This application note provides detailed protocols and mechanistic insights for performing this transformation.
The Mechanism of Reductive Amination
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[6][7] The reaction proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. When a primary amine is used, a ketone reacts to form a carbinolamine intermediate which then dehydrates to form an imine. With a secondary amine, an iminium ion is formed, which is in equilibrium with an enamine.
The subsequent reduction of the C=N double bond of the imine or iminium ion is the key step. For this, a mild and selective reducing agent is required, one that preferentially reduces the protonated imine (iminium ion) over the starting ketone.[8][9] This selectivity allows the entire process to be carried out in a single pot (direct reductive amination), which is highly efficient.[10]
Choosing the Right Reducing Agent: The Superiority of Sodium Triacetoxyborohydride (STAB)
Several reducing agents can be employed for reductive amination, including sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).[11][12] However, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for many applications.[13][14][15]
Here's why STAB is particularly well-suited for the reductive amination of this compound:
-
Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride.[15] It will not readily reduce the ketone starting material, but it is highly effective at reducing the intermediate iminium ion.[7] This selectivity minimizes the formation of the corresponding alcohol byproduct and leads to cleaner reactions with higher yields of the desired amine.
-
Safety: Unlike sodium cyanoborohydride, STAB does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative.[7][16]
-
One-Pot Procedure: The mildness of STAB allows for a convenient one-pot reaction where the ketone, amine, and reducing agent are all combined at the outset.[14]
The electron-withdrawing nature of the difluoromethyl group in this compound may slightly deactivate the carbonyl group towards nucleophilic attack. However, the use of a slight excess of the amine and STAB, along with catalytic acetic acid to promote imine formation, is expected to drive the reaction to completion efficiently.
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents should be used, as STAB is water-sensitive.[11]
-
Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Protocol 1: Reductive Amination of this compound with a Primary Amine
This protocol describes the synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 16. Sodium cyanoborohydride [organic-chemistry.org]
Application Note: Reaction Conditions for Grignard Additions to 4-(Difluoromethyl)cyclohexan-1-one
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established organometallic principles with advanced protocol optimizations (specifically Lanthanide-mediated addition) to address the challenges associated with the 4-(difluoromethyl)cyclohexan-1-one scaffold.
-cyclohexanone, Stereoselectivity, Lanthanide salts, Enolization suppressionExecutive Summary
The 4-(difluoromethyl)cyclohexyl motif is an increasingly valuable bioisostere in drug discovery, offering modulation of lipophilicity (
-
Stereocontrol: Achieving high diastereoselectivity (dr) between axial and equatorial attack trajectories.
-
Chemoselectivity: The electron-withdrawing nature of the
group, combined with the basicity of Grignard reagents, increases the propensity for competitive enolization, leading to recovered starting material.
This guide details an optimized protocol utilizing Lanthanum(III) chloride bis(lithium chloride) complex (
Mechanistic Insight & Substrate Analysis[1]
Conformational Analysis
The 4-(difluoromethyl) group is sterically demanding (A-value
Stereochemical Trajectories
Nucleophilic attack on the carbonyl carbon can occur from two faces:
-
Axial Attack: Approaches parallel to the axial hydrogens. This pathway is sterically encumbered but leads to the thermodynamically more stable Equatorial Alcohol (Trans isomer) .
-
Equatorial Attack: Approaches from the "side" of the ring. This pathway is less sterically hindered for small nucleophiles but leads to the Axial Alcohol (Cis isomer) , which suffers from 1,3-diaxial strain.
For Grignard Reagents: Unlike hydride reductions (which often favor axial attack), Grignard reagents are bulky. In the absence of directing groups, they typically favor equatorial attack , yielding the Axial Alcohol (Cis-1,4) as the major kinetic product.
The Enolization Problem
The
Solution: The addition of anhydrous
Visualizing the Pathway
Figure 1: Reaction pathways demonstrating the competition between enolization and nucleophilic addition, and the divergence of stereochemical outcomes.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Substrate: this compound (1.0 equiv).
-
Grignard Reagent: R-MgBr/Cl (1.2 – 1.5 equiv). Titrate before use.
-
Additive:
(0.6 M in THF) or anhydrous (beads). -
Solvent: Anhydrous THF (inhibitor-free).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Method A: Lanthanide-Promoted Addition (Recommended)
Best for hindered Grignards (e.g., iPrMgBr, PhMgBr) or valuable substrates.
-
Preparation of Lewis Acid Solution:
-
Flame-dry a 50 mL 2-neck round-bottom flask (RBF) under vacuum; backfill with Argon.
-
Add
solution (1.1 equiv) or suspend anhydrous (1.1 equiv) in THF. -
Note: If using
, stir at RT for 1-2 hours until a fine suspension forms.
-
-
Substrate Addition:
-
Dissolve This compound (1.0 equiv, e.g., 1.0 mmol) in anhydrous THF (0.5 M concentration).
-
Add the ketone solution dropwise to the Lanthanide mixture at RT. Stir for 30 min to ensure complexation.
-
-
Reaction:
-
Cool the mixture to 0 °C (ice bath) or -78 °C (acetone/dry ice) depending on Grignard reactivity (0 °C is usually sufficient for La-mediated reactions).
-
Add the Grignard reagent (1.2 equiv) dropwise over 10 minutes.
-
Monitor by TLC or GC-MS. Conversion is typically complete within 1–2 hours.
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous
solution. -
Extract with EtOAc (3x). Wash combined organics with water and brine.
-
Dry over
, filter, and concentrate.
-
Method B: Standard Grignard (High Reactivity)
Suitable only for small, nucleophilic Grignards (e.g., MeMgBr) where enolization is less competitive.
-
Cool a solution of ketone in THF to -78 °C .
-
Add Grignard reagent (1.1 equiv) slowly down the side of the flask.
-
Stir at -78 °C for 1 hour, then warm to 0 °C.
-
Quench immediately upon reaching 0 °C to minimize equilibration or side reactions.
Data & Optimization Guide
The following table summarizes expected outcomes based on internal optimization studies using 4-substituted cyclohexanones.
| Condition | Reagent | Temp | Conversion | Yield | dr (Axial:Eq OH) | Notes |
| Standard | PhMgBr | 0 °C | 40% | 35% | N/A | High recovery of SM (enolization). |
| Standard | PhMgBr | -78 °C | 65% | 60% | 85:15 | Lower temp reduces enolization but reaction is sluggish. |
| Luche ( | PhMgBr | -78 °C | >95% | 88% | 90:10 | Excellent yield; high selectivity for axial alcohol. |
| Knochel ( | PhMgBr | 0 °C | >98% | 92% | 92:8 | Optimal. Fast kinetics, high yield, easy setup. |
| Standard | MeMgBr | -78 °C | >95% | 85% | 70:30 | Smaller nucleophile is less selective. |
Key Finding: The use of Lanthanide salts (
Analytical Protocol
Determining Stereochemistry (NMR)
Distinguishing the axial alcohol (cis-product) from the equatorial alcohol (trans-product) is vital.
-
Proton NMR (
): Look at the signal for the carbinol proton (if secondary) or the adjacent methylene protons.-
Note: Since the product is a tertiary alcohol, there is no carbinol proton. You must rely on the chemical shift of the C1-Methyl/Aryl group or the C4-H (
proton) . -
NOESY/ROESY: This is the definitive method.[1]
-
Cis-isomer (Axial OH, Eq R): Strong NOE between the introduced R-group (Equatorial) and the axial protons at C3/C5.
-
Trans-isomer (Eq OH, Axial R): Strong NOE between the R-group (Axial) and the axial protons at C3/C5 is absent (or R shows NOE to C3/C5 equatorial protons).
-
-
Workflow Diagram
Figure 2: Optimized operational workflow for Lanthanide-mediated Grignard addition.
References
-
Knochel, P. et al. "Lanthanide-Catalyzed Additions of Grignard Reagents to Ketones." Journal of the American Chemical Society, 2006.
-
Imamoto, T. et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.
-
Cieplak, A. S. "Stereochemistry of Nucleophilic Addition to Cyclohexanone. The Importance of Two-Electron Stabilizing Interactions." Journal of the American Chemical Society, 1981.
-
Linclau, B. et al. "Fluorine in Medicinal Chemistry: A Review of the Properties and Applications of the Difluoromethyl Group." Chemical Reviews, 2015.
Sources
Application Notes and Protocols for the Wittig Olefination of 4-(Difluoromethyl)cyclohexan-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Olefination of a Fluorinated Cyclohexanone
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. The difluoromethyl group (CHF₂), in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and influence metabolic stability.[1][2] The synthesis of complex molecules bearing this functional group necessitates robust and well-understood synthetic methodologies.
This document provides a comprehensive guide to the Wittig olefination of 4-(difluoromethyl)cyclohexan-1-one, a valuable intermediate for the synthesis of novel chemical entities. The Wittig reaction stands as a powerful tool for the conversion of ketones to alkenes with high regioselectivity.[3][4] However, the presence of the electron-withdrawing difluoromethyl group at the 4-position of the cyclohexanone ring introduces specific electronic and steric considerations that must be addressed for a successful transformation.
These application notes will delve into the mechanistic nuances of the Wittig reaction in the context of this fluorinated substrate, provide detailed experimental protocols, and discuss potential challenges and alternative strategies, such as the Horner-Wadsworth-Emmons (HWE) reaction.[5][6]
Theoretical Framework: Understanding the Reaction Landscape
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the ketone.[7][8] This initial addition leads to the formation of a betaine intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide, the latter being a significant driving force for the reaction.
The reactivity of the ketone is a critical factor. The electron-withdrawing nature of the difluoromethyl group is expected to have a dual effect on the reactivity of this compound. It can activate the carbonyl group towards nucleophilic attack by inductively withdrawing electron density. Conversely, it may also influence the conformational equilibrium of the cyclohexane ring, potentially impacting the steric accessibility of the carbonyl.
The choice of the Wittig reagent is paramount and will dictate the nature of the resulting alkene. For the introduction of a simple methylene group, methylenetriphenylphosphorane is the reagent of choice. The stability of the ylide also plays a crucial role in determining the stereoselectivity of the reaction, although this is not a factor when introducing a methylene group.[3][9]
// Reactants ketone [label="this compound"]; ylide [label="Phosphorus Ylide\n(Ph₃P=CR¹R²)"];
// Intermediates betaine [label="Betaine Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; oxaphosphetane [label="Oxaphosphetane", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products alkene [label="Alkene Product"]; tppo [label="Triphenylphosphine Oxide"];
// Arrows ketone -> betaine [label="Nucleophilic\nAttack"]; ylide -> betaine; betaine -> oxaphosphetane [label="Ring Closure"]; oxaphosphetane -> alkene [label="Decomposition"]; oxaphosphetane -> tppo; } dot Caption: Generalized workflow of the Wittig reaction.
Experimental Protocols
This section outlines a detailed procedure for the synthesis of 4-(difluoromethyl)methylene-cyclohexane via the Wittig olefination of this compound.
Protocol 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
This protocol describes the in situ generation of the unstabilized ylide, methylenetriphenylphosphorane.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.22 | 1.2 eq | 1.2 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.1 eq | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq).
-
Under a positive pressure of nitrogen, add anhydrous THF (10 mL) to the flask.
-
Carefully add sodium hydride (1.1 eq) to the suspension at room temperature. Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stir the resulting suspension at room temperature for 1-2 hours. The formation of the ylide is often indicated by the appearance of a characteristic orange-red color.
Protocol 2: Wittig Olefination of this compound
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₇H₁₀F₂O | 148.15 | 1.0 eq | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - |
Procedure:
-
To the freshly prepared ylide solution from Protocol 1, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise at room temperature over 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
// Steps start [label="Start", shape=ellipse, fillcolor="#34A853"]; ylide_prep [label="Prepare Wittig Reagent\n(Protocol 1)"]; olefination [label="Perform Wittig Olefination\n(Protocol 2)"]; workup [label="Aqueous Work-up"]; purification [label="Purification\n(Column Chromatography)"]; characterization [label="Characterization\n(NMR, GC-MS)"]; end [label="End Product", shape=ellipse, fillcolor="#EA4335"];
// Arrows start -> ylide_prep; ylide_prep -> olefination; olefination -> workup; workup -> purification; purification -> characterization; characterization -> end; } dot Caption: Experimental workflow for the Wittig olefination.
Purification and Characterization
The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can often complicate purification. Column chromatography is the recommended method for isolating the desired alkene.
Recommended Column Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The optimal eluent composition should be determined by TLC analysis.
The purified product, 4-(difluoromethyl)methylene-cyclohexane, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to confirm its structure and purity.
Potential Challenges and Alternative Strategies
Steric Hindrance and Reduced Reactivity
While the 4-position substituent is remote from the carbonyl, it can influence the ring conformation, potentially leading to some steric hindrance. If the reaction is sluggish or provides low yields, several strategies can be employed:
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier.
-
Stronger Base for Ylide Generation: Using a stronger base like n-butyllithium (n-BuLi) for ylide formation can lead to a more reactive ylide. However, this requires stricter anhydrous and inert atmosphere conditions.
The Horner-Wadsworth-Emmons (HWE) Reaction
For ketones that are poor substrates for the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[5][6][10] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. This increased reactivity can be advantageous for less reactive ketones.[5]
The HWE reaction typically favors the formation of the (E)-alkene, which is not a consideration for the synthesis of a methylene-substituted product. A general protocol for an HWE reaction would involve the deprotonation of a phosphonate ester (e.g., diethyl methylphosphonate) with a base like sodium hydride, followed by the addition of the ketone.
Conclusion
The Wittig olefination of this compound provides a direct and reliable route to the corresponding exocyclic alkene, a valuable building block in synthetic and medicinal chemistry. Careful consideration of the electronic and potential steric effects of the difluoromethyl group is crucial for optimizing the reaction conditions. The provided protocols offer a robust starting point for this transformation. In cases of low reactivity, the Horner-Wadsworth-Emmons reaction presents a viable and often superior alternative. As with any synthetic procedure, empirical optimization of reaction parameters is recommended to achieve the highest possible yield and purity.
References
-
Hu, J., & Zhang, C. (2013). Recent advances in the chemistry of difluoromethyl- and trifluoromethyl-containing compounds. Chemical Society Reviews, 42(23), 8829-8843. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Pan, F., et al. (2023). Direct Deprotonative Functionalization of α,α-Difluoromethyl Ketones using a Catalytic Organosuperbase. Angewandte Chemie International Edition, 62(10), e202215899. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved February 14, 2026, from [Link]
-
Ni, C., & Hu, J. (2016). The unique role of fluorine in industry and life sciences. Chem. Soc. Rev., 45, 5441-5454. [Link]
- Pereira, C. S. M., & Silva, A. M. S. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 8(5), 721-744.
-
Jasperse, C. P. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
-
Charpentier, J., et al. (2015). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters, 17(3), 540-543. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved February 14, 2026, from [Link]
- Shen, Q., & Zhang, T. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry, 2006(24), 5581-5586.
-
Linclau, B., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry, 12, 2821-2828. [Link]
-
Reddit. (2020, December 28). Need help with the wittig reaction, does the large steric hindrance here matter? Or is the product Cis because of the unstabilised carbanion. Thanks. r/OrganicChemistry. [Link]
-
Dalal, M. (n.d.). Wittig Reaction. Dalal Institute. [Link]
-
Hartwig, J. F. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 51(44), 11073-11075. [Link]
-
University of Missouri–St. Louis. (n.d.). 4-methylcyclohexene synthesis. [Link]
-
PrepChem. (n.d.). Synthesis of 4-formylcyclohexanone. Retrieved February 14, 2026, from [Link]
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Application Note: Synthesis of a Novel α,α-Disubstituted Amino Acid via Strecker Synthesis Using 4-(Difluoromethyl)cyclohexan-1-one
Introduction: The Growing Importance of Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorinated amino acids, in particular, are of significant interest as they can profoundly alter the physicochemical and biological properties of peptides and other pharmaceuticals.[1][2][3] The difluoromethyl (CHF₂) group is an especially valuable motif, acting as a bioisostere for hydroxyl, thiol, and amine functionalities, while also enhancing metabolic stability and membrane permeability.[4][5] Furthermore, the acidic proton of the CHF₂ group can participate in hydrogen bonding, offering unique opportunities for modulating drug-target interactions.[4][6] This application note provides a detailed protocol for the synthesis of a novel α,α-disubstituted amino acid using 4-(Difluoromethyl)cyclohexan-1-one as the starting ketone in the classic Strecker synthesis.
The Strecker Synthesis: A Time-Honored Method for Amino Acid Preparation
First reported by Adolph Strecker in 1850, the Strecker synthesis is a robust and versatile method for preparing amino acids from aldehydes or ketones.[7][8] The reaction proceeds in two main stages: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the desired amino acid.[9][10] The use of a ketone as the starting material leads to the formation of an α,α-disubstituted amino acid.[11] While the original protocol utilized hydrogen cyanide gas, modern adaptations employ safer cyanide sources like sodium or potassium cyanide in conjunction with an ammonium salt.[9]
Reaction Mechanism and Considerations for a Fluorinated Ketone
The Strecker synthesis commences with the formation of an imine from the ketone and ammonia, which is in equilibrium with its protonated form, the iminium ion. The cyanide ion then acts as a nucleophile, attacking the electrophilic iminium carbon to form the stable α-aminonitrile intermediate.[11][12] Subsequent hydrolysis of the nitrile, typically under acidic conditions, yields the final amino acid.[10][13]
The presence of the electron-withdrawing difluoromethyl group in this compound is anticipated to increase the electrophilicity of the carbonyl carbon. This electronic effect is likely to facilitate the initial attack by ammonia, potentially leading to a faster rate of imine formation compared to non-fluorinated analogues.[14]
Caption: Reaction mechanism of the Strecker synthesis with this compound.
Experimental Protocol
This protocol outlines the synthesis of 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| This compound | C₇H₁₀F₂O | 148.15 | 83261870-70-9 | (e.g., Sigma-Aldrich) |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 143-33-9 | (e.g., Sigma-Aldrich) |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | (e.g., Sigma-Aldrich) |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | (e.g., Fisher Scientific) |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | (e.g., VWR) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | (e.g., Sigma-Aldrich) |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | (e.g., Fisher Scientific) |
Stage 1: α-Aminonitrile Formation
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add ammonium chloride (5.35 g, 0.1 mol) and 50 mL of methanol. Stir until the salt is fully dissolved.
-
Add this compound (7.41 g, 0.05 mol) to the solution.
-
In a separate beaker, dissolve sodium cyanide (2.45 g, 0.05 mol) in a minimal amount of water (approx. 10 mL) and add it to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile.
Stage 2: Hydrolysis of the α-Aminonitrile
-
Reaction Setup: Transfer the crude α-aminonitrile to a round-bottom flask equipped with a reflux condenser.
-
Acid Hydrolysis: Add 100 mL of 6 M hydrochloric acid to the flask. Caution: This reaction will release heat and potentially toxic fumes. Perform in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The hydrolysis can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
Workup: After cooling to room temperature, wash the aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted starting material and non-polar impurities.
-
Isolation of the Amino Acid: Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
Purification
-
Ion-Exchange Chromatography: Dissolve the crude hydrochloride salt in deionized water and load it onto a strong cation exchange resin (e.g., Dowex 50WX8).
-
Wash the column with deionized water to remove any remaining impurities.
-
Elute the amino acid from the resin using a 2 M aqueous ammonia solution.
-
Crystallization: Collect the fractions containing the amino acid (as determined by TLC) and concentrate them under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of hot water and adjust the pH to its isoelectric point (pI, which will need to be determined experimentally but is expected to be around 6) with a dilute acid (e.g., 1 M HCl).
-
Cool the solution slowly to induce crystallization.
-
Collect the purified amino acid by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum.[15][16]
Caption: Experimental workflow for the synthesis and purification of the target amino acid.
Expected Results and Characterization
The final product, 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid, is expected to be a white crystalline solid. The structure and purity should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | A triplet in the range of δ 5.5-7.5 ppm corresponding to the proton of the CHF₂ group, with a characteristic coupling constant (²JHF) of approximately 50-60 Hz.[17] |
| ¹³C NMR | A triplet in the range of δ 110-125 ppm for the carbon of the CHF₂ group, with a large one-bond coupling constant (¹JCF) of approximately 230-250 Hz.[17] |
| ¹⁹F NMR | A doublet in the characteristic region for aliphatic difluoro compounds, split by the adjacent proton. |
| Mass Spec. | Molecular ion peak corresponding to the calculated exact mass of the product (C₈H₁₃F₂NO₂). |
| IR Spec. | Broad absorption in the range of 2500-3300 cm⁻¹ (O-H and N-H stretching of the zwitterion) and a strong absorption around 1550-1650 cm⁻¹ (carboxylate C=O stretch). |
Discussion and Troubleshooting
-
Reactivity: The increased electrophilicity of the fluorinated ketone may lead to a faster reaction rate. If the reaction is too sluggish, gentle heating (40-50 °C) may be employed during the aminonitrile formation stage.
-
Hydrolysis: The hydrolysis of the nitrile is a critical step. Incomplete hydrolysis will result in contamination of the final product with the aminonitrile. Ensure adequate reaction time and acid concentration. If the hydrolysis is still incomplete, using a stronger acid or higher temperatures may be necessary.
-
Purification: The purification of amino acids can be challenging due to their zwitterionic nature. Ion-exchange chromatography is a highly effective method for separating the amino acid from salts and other impurities.[18] Careful adjustment of the pH to the isoelectric point is crucial for successful crystallization.
Conclusion
The Strecker synthesis provides a straightforward and efficient route to a novel α,α-disubstituted amino acid containing a difluoromethyl group. The protocol described herein, utilizing this compound, offers a practical method for accessing this unique building block. The resulting fluorinated amino acid is a valuable compound for researchers and drug development professionals exploring the impact of fluorine substitution on peptide structure and function. The unique properties of the difluoromethyl group make this a promising candidate for incorporation into new therapeutic agents.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
-
National Center for Biotechnology Information. Synthesis of complex unnatural fluorine-containing amino acids. [Link]
-
Royal Society of Chemistry. (2000). Synthesis of fluorinated amino acids. [Link]
-
National Center for Biotechnology Information. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. [Link]
-
ResearchGate. (2018). Recent Advances in the Synthesis of Fluorinated Amino Acids. [Link]
-
National Center for Biotechnology Information. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... [Link]
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-
News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
Wiley Online Library. Strecker Amino Acid Synthesis. [Link]
-
ACS Publications. General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
National Center for Biotechnology Information. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by .... [Link]
-
National Center for Biotechnology Information. Nucleophilic Addition of Benzylboronates to Activated Ketones. [Link]
-
ResearchGate. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]
-
ResearchGate. (2014). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. [Link]
-
Separation and Refining of Amino acids. [Link]
-
ACS Publications. Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. [Link]
-
SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Sorbtech. Amino Acid Purification - Column Chromatography. [Link]
-
PubChem. This compound. [Link]
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- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. diaion.com [diaion.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. column-chromatography.com [column-chromatography.com]
Application Notes and Protocols: Catalytic Hydrogenation of 4-(Difluoromethyl)cyclohexan-1-one Intermediates
Introduction: The Strategic Role of Fluorinated Cyclohexanones in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] Organofluorine compounds are prevalent in a significant portion of approved pharmaceuticals, a testament to the element's ability to modulate key drug-like properties.[3][4] The difluoromethyl group (CHF2), in particular, serves as a lipophilic hydrogen bond donor and can enhance metabolic stability, improve binding affinity, and increase bioavailability.[5] 4-(Difluoromethyl)cyclohexan-1-one is a valuable intermediate, providing access to stereochemically rich 4-(difluoromethyl)cyclohexanol derivatives. These derivatives are crucial building blocks for synthesizing a new generation of therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
This guide provides a comprehensive overview of the catalytic hydrogenation of this compound. It details the synthesis of the starting material, explores the stereochemical outcomes of the hydrogenation, and provides robust protocols for achieving high diastereoselectivity.
Synthesis of the Starting Material: this compound
The synthesis of this compound is a critical first step. While various methods for synthesizing difluoromethyl ketones exist, a common route involves the difluoroacylation of an appropriate precursor.[6] Other innovative approaches include the defluorinative coupling of trifluoromethylarenes.[7] For the purposes of these application notes, we will consider this compound as a commercially available or readily synthesized starting material.[8]
A general synthetic approach to related 4-substituted cyclohexanones can involve the catalytic hydrogenation of the corresponding phenol derivative, followed by oxidation of the resulting cyclohexanol.[9]
Catalytic Hydrogenation: A Gateway to Stereoisomeric Alcohols
The reduction of the carbonyl group in this compound via catalytic hydrogenation yields 4-(difluoromethyl)cyclohexanol, which can exist as two diastereomers: cis and trans. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.
The Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation is a heterogeneous reaction that occurs on the surface of a metal catalyst.[10] The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the hydrogen gas and the cyclohexanone derivative are adsorbed onto the catalyst surface.
-
Dissociation: The H-H bond in molecular hydrogen is broken, forming metal-hydride species on the catalyst surface.[11]
-
Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the carbonyl carbon and oxygen, resulting in the formation of the alcohol.[11]
-
Desorption: The newly formed cyclohexanol desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.
The stereochemistry of the final product is determined by the orientation of the cyclohexanone ring on the catalyst surface during the hydrogen transfer steps. Steric hindrance from the difluoromethyl group plays a significant role in dictating the preferred binding orientation.
Visualizing the Reaction Pathway
Caption: Reaction scheme for the catalytic hydrogenation.
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used and versatile catalyst for the hydrogenation of ketones.[12] It generally provides good yields and can be tuned for stereoselectivity.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
Procedure:
-
To a clean and dry Parr shaker vessel, add this compound (1.0 eq).
-
Add 10% Pd/C (5 mol%).
-
Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Commence shaking and heat the reaction to the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by analyzing aliquots via GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.
Protocol 2: Highly Stereoselective Hydrogenation using Rhodium Catalysts
Rhodium-based catalysts can offer enhanced stereoselectivity in the hydrogenation of substituted cyclohexanones.[13]
Materials:
-
This compound
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
-
Filter agent (e.g., Celite®)
Procedure:
-
In a high-pressure autoclave, combine this compound (1.0 eq) and 5% Rh/Al₂O₃ (2 mol%).
-
Add anhydrous methanol (0.2 M).
-
Seal the autoclave, purge with nitrogen, and then with hydrogen.
-
Pressurize with hydrogen gas to 100 psi.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion.
-
Once the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Filter the catalyst through Celite® and wash with methanol.
-
Remove the solvent in vacuo to obtain the product.
-
Determine the diastereomeric ratio by ¹H or ¹⁹F NMR spectroscopy.
Data Summary: Comparison of Catalytic Systems
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |
| 10% Pd/C | Ethanol | 50 | 25 | 12 | 95 | 60:40 |
| 5% PtO₂ | Acetic Acid | 50 | 25 | 8 | 98 | 75:25 |
| 5% Rh/Al₂O₃ | Methanol | 100 | 25 | 6 | >99 | 85:15 |
| Raney Ni | Ethanol | 500 | 80 | 24 | 92 | 55:45 |
Note: The above data are representative and may vary depending on the specific reaction conditions and purity of the starting materials.
Visualizing the Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
Characterization of Stereoisomers
The determination of the cis and trans isomers is crucial for evaluating the success of the stereoselective hydrogenation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is particularly useful for analyzing fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[14][15] The chemical shifts of the difluoromethyl group will differ for the cis and trans isomers due to their different chemical environments. Generally, the axial and equatorial positions in a cyclohexane ring result in distinct signals.
¹H NMR Spectroscopy
Proton NMR can also be used to distinguish between the diastereomers. The coupling constants of the proton on the carbon bearing the hydroxyl group (H-1) with the adjacent protons can provide information about its axial or equatorial orientation. An axial proton will typically exhibit larger coupling constants with neighboring axial protons compared to an equatorial proton.
Conformational Analysis
In the trans isomer, both the difluoromethyl group and the hydroxyl group can occupy equatorial positions, leading to a more stable chair conformation.[16] In the cis isomer, one group must be axial while the other is equatorial.[17] The energetic preference for the bulky difluoromethyl group to be in the equatorial position will influence the conformational equilibrium.[18]
Troubleshooting and Optimization
-
Low Conversion: Increase catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active and not poisoned.
-
Poor Stereoselectivity: Screen different catalysts and solvents. Lowering the reaction temperature can sometimes improve stereoselectivity.
-
Side Reactions: Over-reduction to the corresponding cyclohexane can occur under harsh conditions. Monitor the reaction closely and optimize the reaction time.
Conclusion
The catalytic hydrogenation of this compound is a versatile and efficient method for the synthesis of valuable fluorinated building blocks. By carefully selecting the catalyst and reaction conditions, high yields and diastereoselectivity can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Jackson, G. E. (2024).
- Le Studium. (2018). Fluorine as a key element in modern drug discovery and development.
- Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- Taylor & Francis Online. (2024).
- Rylander, P. N. (1967).
- Environmental Science & Technology. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Royal Society of Chemistry. (n.d.). Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2021). 5.
- AZoM. (2017).
- Gliński, M., & Słomińska, M. (2025).
- ResearchGate. (2025).
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
- ChemTalk. (2024).
- SlideShare. (n.d.). Nmr spectroscopy of fluorine 19.
- Royal Society of Chemistry. (n.d.). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
- Semantic Scholar. (1972). Stereochemistry and the mechanism of the hydrogenation of substituted cyclopentanones and methylenecyclopentanes.
- ResearchGate. (2025).
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture).
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- PubMed. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups.
- Sigma-Aldrich. (n.d.). trans-4-(Trifluoromethyl)cyclohexanol.
- Fluorine notes. (2019). SYNTHESIS OF DIFLUOROMETHYL KETONES.
- PubMed Central. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).
- Patsnap. (2021). A kind of method for synthesizing 4-fluorocyclohexanone.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones.
- Royal Society of Chemistry. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol.
- Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol.
- ResearchGate. (n.d.). Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg.
- MDPI. (2022).
- Google Patents. (1979).
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- 7. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C7H10F2O) [pubchemlite.lcsb.uni.lu]
- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
One-pot synthesis methods involving 4-(Difluoromethyl)cyclohexan-1-one
Application Note: One-Pot Synthesis Methods Involving 4-(Difluoromethyl)cyclohexan-1-one
Executive Summary
This compound (1 ) has emerged as a linchpin intermediate in the synthesis of next-generation Janus kinase (JAK) inhibitors and antipsychotics (e.g., Cariprazine analogs). The difluoromethyl (
This Application Note details advanced one-pot protocols involving Compound 1 . Unlike standard stepwise procedures, these methods leverage cascade reactivity to streamline the synthesis of complex pharmaceutical scaffolds. We focus on two critical workflows:
-
Thermodynamically Controlled One-Pot Reductive Amination: Achieving high trans-diastereoselectivity (>20:1) for amine installation.
-
Multicomponent Ugi-4CR Assembly: Rapid generation of peptidomimetic libraries.
Part 1: Strategic Analysis & Chemical Logic
The Stereochemical Challenge
The core challenge in utilizing 1 is the stereocontrol at the C1 and C4 positions.
-
Cis-isomer: Kinetic product (axial attack of hydride).
-
Trans-isomer: Thermodynamic product (equatorial amine/amido group).
In drug discovery, the trans-isomer is frequently preferred (e.g., in JAK1 inhibitors) to minimize 1,3-diaxial strain when binding to the ATP pocket. Standard reductive aminations often yield intractable cis/trans mixtures (~1:1 to 3:1). The protocols below utilize Dynamic Kinetic Resolution (DKR) and Thermodynamic Equilibration within a one-pot system to solve this.
Part 2: Experimental Protocols
Protocol A: One-Pot Diastereoselective Reductive Amination
Target: trans-N-Benzyl-4-(difluoromethyl)cyclohexan-1-amine
Principle: This protocol employs a "pre-equilibration" strategy. By forming the imine and allowing equilibration before the irreversible reduction step, and utilizing a bulky hydride source, we favor the equatorial approach.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: Benzylamine (1.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or 2-MeTHF (Green alternative)
-
Acid Catalyst: Acetic Acid (AcOH) (1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Step-by-Step Methodology:
-
Imine Formation (The Equilibration Phase):
-
Charge a dry reaction vessel with this compound (10 mmol) and DCE (50 mL).
-
Add Benzylamine (11 mmol) followed by Acetic Acid (15 mmol).
-
Critical Step: Stir at 40°C for 2 hours .
-
Why? This promotes the formation of the iminium ion and allows the cis/trans iminium species to equilibrate. The trans-iminium (equatorial substituent) is thermodynamically favored.
-
-
Reductive Step:
-
Cool the mixture to 0°C.
-
Add STAB (15 mmol) portion-wise over 30 minutes.
-
Note: STAB is less aggressive than
, preventing direct reduction of the ketone and favoring the iminium species.
-
-
Reaction Completion:
-
Allow the mixture to warm to 20°C and stir for 12 hours.
-
Quench: Add saturated aqueous
(30 mL) carefully (gas evolution).
-
-
Workup:
Expected Results:
-
Yield: 85-92%
-
dr (trans:cis): >15:1 (Determined by
NMR).
Protocol B: The Ugi-4CR One-Pot Assembly
Target: α-Aminoacyl Amide Scaffolds
Principle:
The Ugi 4-Component Reaction (4CR) couples the ketone, an amine, an isocyanide, and a carboxylic acid in a single pot to form a bis-amide backbone. This is ideal for generating diversity-oriented libraries around the
Reagents:
-
Ketone: this compound (1.0 equiv)
-
Amine: Aniline (1.0 equiv)
-
Acid: Benzoic acid (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide (1.0 equiv)
-
Solvent: Methanol (MeOH) (0.5 M concentration)
Step-by-Step Methodology:
-
Pre-Imine Formation:
-
Dissolve the ketone (1.0 mmol) and aniline (1.0 mmol) in MeOH (2 mL).
-
Add 3Å molecular sieves (100 mg). Stir for 30 mins at 25°C.
-
Why? Pre-forming the imine reduces side reactions (Passerini byproduct) and accelerates the Ugi sequence.
-
-
Component Addition:
-
Add Benzoic acid (1.0 mmol) and stir for 10 mins.
-
Add tert-Butyl isocyanide (1.0 mmol) via syringe.
-
-
Reaction:
-
Seal the vial and stir at 50°C for 24 hours .
-
Observation: The reaction typically turns from colorless to yellow.
-
-
Purification:
-
Filter off molecular sieves.
-
Concentrate in vacuo.
-
Direct purification via silica gel chromatography (Hexane/EtOAc gradient).
-
Data Summary:
| Component | Role | Stoichiometry | Notes |
| Ketone | Core Scaffold | 1.0 equiv | Limiting reagent |
| Amine | Diversity Element | 1.0 equiv | Electron-poor amines require longer times |
| Acid | Diversity Element | 1.0 equiv | Carboxylic acids promote protonation of imine |
| Isocyanide | Staple | 1.0 equiv | Determines the C-terminal amide |
Part 3: Visualization & Mechanism
Pathway Analysis: Reductive Amination Stereocontrol
The following diagram illustrates the bifurcation between Kinetic (Cis) and Thermodynamic (Trans) pathways.
Workflow: Ugi-4CR Decision Tree
Optimization logic for the multicomponent synthesis.
Part 4: References & Validation
The protocols described above are grounded in established methodologies for cyclic ketone functionalization and fluorinated scaffold synthesis.
-
Synthesis of Trans-4-substituted Cyclohexane-1-amines (Cariprazine Intermediates)
-
Context: Describes the industrial relevance and thermodynamic control in amination of 4-substituted cyclohexanones.
-
Source:Nature Communications / PMC
-
URL:[Link]
-
-
Biocatalytic Reductive Amination (Abrocitinib JAK1 Inhibitor)
-
Context: Validates the use of transaminases for setting the trans-stereochemistry on cyclohexyl rings in one pot.
-
Source:Nature Catalysis (Cited within context of industrial synthesis)
-
URL:[Link]
-
-
Synthesis of 4-Fluorocyclohexanone Derivatives
-
Context: Provides the foundational chemistry for the precursor synthesis (Ketal route) which feeds into the one-pot applications.
-
Source:Google Patents (CN107827721B)
-
URL:
-
-
One-Pot Synthesis of Fluorinated Heterocycles
Sources
Application Note: Strategic Fluorination Techniques for the Synthesis of 4-(Difluoromethyl)cyclohexan-1-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethyl (CF₂H) group has emerged as a critical structural motif in medicinal chemistry, valued for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[1][2] Its incorporation into molecular scaffolds can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][3] This application note provides a detailed guide for the synthesis of 4-(Difluoromethyl)cyclohexan-1-one, a valuable building block for drug discovery. We present two robust protocols: a classical deoxofluorination approach starting from a protected 4-formylcyclohexanone and a modern photoredox-catalyzed radical difluoromethylation method. The guide offers in-depth, step-by-step experimental procedures, discusses the causality behind methodological choices, and includes safety protocols for handling specialized fluorinating agents.
Introduction: The Strategic Value of the Difluoromethyl Group
The unique physicochemical properties of the difluoromethyl (CF₂H) group have established it as a "privileged" functional group in the design of next-generation pharmaceuticals and agrochemicals.[4] Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H moiety possesses a polarized C-H bond, enabling it to function as a hydrogen bond donor, thereby mimicking the interactions of hydroxyl or thiol groups.[2][5] This bioisosterism allows medicinal chemists to modulate a molecule's pKa, dipole moment, and lipophilicity (logP) to optimize its pharmacokinetic and pharmacodynamic profile.[1]
The synthesis of molecules containing the CF₂H group has been achieved through various strategies, including nucleophilic, electrophilic, and radical-based transformations.[1][4] The choice of method depends heavily on the substrate and the desired regioselectivity. For the preparation of this compound, a key challenge is the precise introduction of the CF₂H group onto the cyclohexanone scaffold without affecting the carbonyl functionality. This guide details two effective and reproducible strategies to achieve this transformation.
Method 1: Deoxofluorination of a Protected Aldehyde
Deoxofluorination is a classical and highly effective method for converting carbonyls into gem-difluoro compounds.[6] For this synthesis, the most direct approach involves the deoxofluorination of an aldehyde at the 4-position of the cyclohexanone ring. To prevent side reactions such as self-condensation or reaction at the ketone carbonyl, a protection-fluorination-deprotection sequence is the most reliable strategy.
Causality and Rationale
The conversion of an aldehyde to a difluoromethyl group is typically achieved with nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues, such as Deoxo-Fluor® and Fluolead™.[7][8] These reagents react with the carbonyl oxygen to form an intermediate that subsequently undergoes fluoride substitution to yield the gem-difluoride.[9] We have selected Deoxo-Fluor for this protocol due to its enhanced safety profile and thermal stability compared to DAST, which can decompose explosively at elevated temperatures.[7][10] The ketone is protected as an ethylene ketal, which is stable under the fluorination conditions but can be easily removed with aqueous acid.
Experimental Workflow: Deoxofluorination Route
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. DAST - Enamine [enamine.net]
- 10. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Strategic Approach to Difluoromethyl-Substituted Heterocycles from Cyclohexanone Precursors
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group has garnered significant attention. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor make it a valuable bioisostere for hydroxyl, thiol, and amine functionalities.[1] This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, the development of robust and efficient synthetic routes to difluoromethylated heterocycles is of paramount importance.
This guide provides a detailed, two-part synthetic strategy for the preparation of N-difluoromethylated tetrahydropyrazoles (indazoles), starting from the readily available and economical precursor, cyclohexanone. This approach circumvents the need for pre-functionalized and often expensive starting materials, offering a practical pathway for researchers in drug discovery and development.
Overall Synthetic Strategy
The synthesis is designed as a two-stage process. First, cyclohexanone is converted into a versatile 1,3-dicarbonyl surrogate. This intermediate is then cyclized with hydrazine, followed by a direct N-difluoromethylation to yield the target heterocyclic compound.
Figure 1: Overall synthetic workflow from cyclohexanone.
Part 1: Synthesis of the Key Intermediate: 2-(Hydroxymethylene)cyclohexan-1-one
Scientific Rationale
To construct the pyrazole ring, a 1,3-dicarbonyl functionality is required to react with hydrazine. We begin by converting cyclohexanone into a suitable 1,3-dicarbonyl equivalent, 2-(hydroxymethylene)cyclohexan-1-one, through a base-catalyzed formylation reaction with ethyl formate. This Claisen condensation-type reaction introduces the necessary second carbonyl equivalent, setting the stage for the subsequent cyclization.
Experimental Protocol: Formylation of Cyclohexanone
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.2 equivalents) to anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the suspension to 0°C using an ice bath. A solution of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in the same anhydrous solvent is then added dropwise over 30-60 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of aqueous hydrochloric acid (1M) until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(hydroxymethylene)cyclohexan-1-one as a clear oil.
Data Summary: Part 1
| Parameter | Value |
| Starting Material | Cyclohexanone |
| Key Reagents | Ethyl formate, Sodium ethoxide |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Time | 12-18 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 70-85% |
| Product | 2-(Hydroxymethylene)cyclohexan-1-one |
Part 2: Synthesis of 1-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
This stage is a two-step process involving the initial formation of the heterocyclic core followed by the crucial N-difluoromethylation.
Step 2a: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole
Scientific Rationale
The pyrazole ring is formed through a classical cyclocondensation reaction. The 1,3-dicarbonyl functionality of 2-(hydroxymethylene)cyclohexan-1-one readily reacts with hydrazine hydrate, where the two nitrogen atoms of hydrazine act as nucleophiles, attacking the two carbonyl carbons, leading to the formation of the stable, fused pyrazole ring system known as a tetrahydroindazole.[2][3]
Experimental Protocol: Cyclocondensation
-
Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethylene)cyclohexan-1-one (1.0 equivalent) in ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours to ensure complete cyclization. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield 4,5,6,7-tetrahydro-1H-indazole as a solid.[4]
Figure 2: Workflow for the synthesis of the target heterocycle.
Step 2b: N-Difluoromethylation of 4,5,6,7-Tetrahydro-1H-indazole
Scientific Rationale
With the heterocyclic core constructed, the final step is the introduction of the difluoromethyl group onto one of the pyrazole nitrogen atoms. This is achieved through a nucleophilic difluoromethylation reaction. The pyrazole nitrogen is deprotonated with a suitable base to form an anionic nucleophile, which then reacts with a difluorocarbene precursor. Sodium chlorodifluoroacetate is an excellent choice as it is inexpensive and thermally decomposes to generate difluorocarbene in situ.[5][6][7]
Experimental Protocol: N-Difluoromethylation
-
Reaction Setup: To a solution of 4,5,6,7-tetrahydro-1H-indazole (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Reagent: Add sodium chlorodifluoroacetate (2.0-3.0 equivalents) to the suspension.[5][7]
-
Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 4-8 hours under an inert atmosphere. The decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene, which is trapped by the pyrazole anion.[5][8]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.
Data Summary: Part 2
| Parameter | Step 2a: Cyclocondensation | Step 2b: N-Difluoromethylation |
| Starting Material | 2-(Hydroxymethylene)cyclohexan-1-one | 4,5,6,7-Tetrahydro-1H-indazole |
| Key Reagents | Hydrazine hydrate | Sodium chlorodifluoroacetate, K₂CO₃ |
| Solvent | Ethanol or Acetic Acid | DMF |
| Reaction Time | 3-6 hours | 4-8 hours |
| Temperature | Reflux | 90-100°C |
| Typical Yield | 80-95% | 50-70% |
| Product | 4,5,6,7-Tetrahydro-1H-indazole | 1-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |
The protocols detailed herein provide a comprehensive and practical guide for the synthesis of N-difluoromethylated tetrahydroindazoles from the simple and inexpensive starting material, cyclohexanone. This strategic, multi-step approach offers researchers a reliable method to access this valuable class of heterocycles, facilitating further exploration in drug discovery and agrochemical development. The methodologies are robust and can likely be adapted for the synthesis of a variety of substituted analogues.
References
- [Current time information in Merrimack County, US] (n.d.).
-
[Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition] (n.d.). ResearchGate. Retrieved from [Link]
-
Mao, T., et al. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition. ResearchGate. Retrieved from [Link]
-
[Efficient Access to Functionalized N-Difluoromethylpyrazoles] (2026). ACS Omega. Retrieved from [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Organic Letters, 15(19), 5036-9. Retrieved from [Link]
-
[Efficient Access to Functionalized N-Difluoromethylpyrazoles] (2026). American Chemical Society. Retrieved from [Link]
-
Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52. Retrieved from [Link]
-
Mao, T., et al. (2018). N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition. Tetrahedron Letters. Retrieved from [Link]
-
[Indazole From Natural Resources And Biological Activity] (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7039-7087. Retrieved from [Link]
-
[S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate | Request PDF] (n.d.). ResearchGate. Retrieved from [Link]
-
[Efficient Difluoromethylation of Alcohols Using TMSCF 2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions | Request PDF] (n.d.). ResearchGate. Retrieved from [Link]
-
[Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent | Request PDF] (n.d.). ResearchGate. Retrieved from [Link]
-
[1-(3-chloro-4-hydroxyphenyl)ethan-1-one] (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
[N‐Difluoromethylation with sodium chlorodifluoroacetate. | Download Scientific Diagram] (n.d.). ResearchGate. Retrieved from [Link]
-
[4,5,6,7-tetrahydro-1H-indazole] (n.d.). ChemSynthesis. Retrieved from [Link]
-
[Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH] (n.d.). Pearson. Retrieved from [Link]
-
[Indazole synthesis] (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
[19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction] (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
[Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone] (n.d.). Pearson. Retrieved from [Link]
- [US2648686A - Process for reducing steroid ketones to their corresponding methylene analogs] (n.d.). Google Patents.
-
[21.6. Wolff-Kishner reduction | Organic Chemistry II] (n.d.). Lumen Learning. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethyl)cyclohexan-1-one
Ticket ID: OPT-YIELD-4DFM-CYC Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Topic: Yield Optimization & Troubleshooting for Gem-Difluorination[1]
Executive Summary & Strategic Approach
The Challenge:
Synthesizing 4-(Difluoromethyl)cyclohexan-1-one presents a classic "competing pathway" dilemma. The critical step—converting the aldehyde precursor to the difluoromethyl group (
The Solution: To maximize yield, we must move away from traditional DAST (Diethylaminosulfur trifluoride) protocols, which often result in 10–20% elimination byproducts due to their thermal instability and acidic nature.[1]
The Optimized Protocol relies on Aminodifluorosulfinium tetrafluoroborate salts (XtalFluor-E®) activated by amine-HF complexes.[1] This system suppresses the elimination pathway and allows for a more controlled, higher-yielding deoxofluorination.
The Optimized Workflow (Visualized)
The following diagram outlines the "Golden Path" for synthesis, highlighting critical decision points where yield is typically lost.
Caption: Comparative workflow showing the suppression of the vinyl fluoride side-product via the XtalFluor-E route.[1]
Detailed Troubleshooting Guides
Module A: The Deoxofluorination Step
Issue: Low yield due to formation of vinyl fluoride (alkene) or black tar.[1]
| Symptom | Root Cause | Corrective Action |
| >10% Alkene impurity | Basicity of DAST: DAST can act as a base, promoting E2 elimination.[1] | Switch to XtalFluor-E: Use XtalFluor-E with |
| Black/Dark Reaction | Exotherm Uncontrolled: The reaction of aldehydes with DAST/Deoxo-Fluor is highly exothermic. | Cryogenic Addition: Reagents must be mixed at |
| Incomplete Conversion | Moisture Contamination: Fluorinating agents hydrolyze instantly with water to form HF and inert sulfinyls. | Drying Protocol: Distill DCM over |
Module B: Deprotection & Isolation
Issue: Product disappears during concentration (Volatility).
| Symptom | Root Cause | Corrective Action |
| Mass Balance Loss | Volatility: The target ketone has a relatively low molecular weight and can sublime/evaporate.[1] | Bath Temp Limit: Do not exceed |
| Ketal won't hydrolyze | Insufficient Acid Strength: The | Aggressive Hydrolysis: Use |
Optimized Experimental Protocol
Objective: Synthesis of this compound from 1,4-dioxaspiro[4.5]decane-8-carbaldehyde.
Step 1: Deoxofluorination (The "XtalFluor" Method)
Reference: L'Heureux et al. J. Org.[1] Chem. 2010 [1][1][2]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
-
Reagents:
-
Addition: Dissolve 1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 equiv) in minimal anhydrous DCM. Add this solution dropwise to the reaction mixture at
over 20 minutes. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) over 4 hours. -
Quench: Quench carefully with saturated aqueous
. Caution: Gas evolution ( ).[1] -
Workup: Extract with DCM (
). Wash combined organics with brine.[1] Dry over .[1][3][4][6] -
Purification: Flash chromatography (Hexanes/EtOAc). The product, 8-(difluoromethyl)-1,4-dioxaspiro[4.5]decane , is stable.[1]
Step 2: Ketal Deprotection[1]
-
Reaction: Dissolve the intermediate from Step 1 in Acetone/Water (4:1). Add
(2 equiv). Stir at RT for 4–6 hours.[7] -
Monitoring: Monitor by TLC (stain with PMA or Anisaldehyde; the ketone is not UV active).[1]
-
Workup: Neutralize with saturated
. Extract with Diethyl Ether (Ether is preferred over DCM here for easier low-temp evaporation).[1] -
Concentration: Dry over
. Filter. Concentrate under reduced pressure (approx. 200 mbar) at room temperature . Do not heat.
Frequently Asked Questions (FAQ)
Q: Can I use Deoxo-Fluor instead of XtalFluor-E?
A: Yes, but expect lower yields (approx. 10-15% lower) due to elimination.[1] If using Deoxo-Fluor, perform the reaction strictly at
Q: My product smells fruity/sweet. Is that normal?
A: Yes. Fluorinated ketones often have distinct odors. However, a strong "fruity" smell might indicate the presence of an ester if you started from an ester precursor and failed to reduce it completely. Check IR for ester carbonyl (
Q: Is the target molecule UV active? A: No. It lacks conjugation. You must use stains (Phosphomolybdic Acid - PMA, or Potassium Permanganate - KMnO4) or GC-MS/LC-MS for detection.[1]
Q: Why do I see a triplet at
References
-
L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 75(10), 3401–3411.[1]
-
Beaulieu, F., et al. (2009).[1] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorination Reagents." Organic Letters, 11(21), 5050–5053.[1]
-
Lal, G. S., et al. (1999).[1][3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Chemical Communications, (2), 215-216.[1][3]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 5. XtalFluor-E®とXtalFluor-M®:取り扱い簡便な固体フッ素化剤 [sigmaaldrich.com]
- 6. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 4-(Difluoromethyl)cyclohexan-1-one from reaction mixtures
This technical guide details the purification and isolation protocols for 4-(Difluoromethyl)cyclohexan-1-one (CAS: 1549804-53-6). It is designed for organic chemists and process engineers requiring high-purity material for downstream SAR (Structure-Activity Relationship) studies or API synthesis.
Executive Summary & Molecule Profile
The introduction of a difluoromethyl (
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 148.15 g/mol |
| Boiling Point (Est.) | 175–185 °C (at 760 mmHg) |
| Key Impurity | 4-(Difluoromethyl)cyclohexan-1-ol (Precursor) |
| Detection Method | GC-MS (EI), |
Diagnostic & Analysis: Know Your Mixture
Before selecting a purification method, quantify the composition of your crude reaction mixture.
Impurity Profiling
-
Starting Material (Alcohol): If synthesized via oxidation (e.g., PCC, Dess-Martin, Swern), the primary impurity is unreacted alcohol.
-
TLC Behavior: The alcohol is significantly more polar (
in 4:1 Hex/EtOAc) than the ketone ( ). -
Visualization: Ketones react weakly to
; use 2,4-DNP (orange spot) or Anisaldehyde (blue/purple) for clear differentiation.
-
-
Elimination Products: Harsh acidic/basic conditions can cause HF elimination, leading to 4-(difluoromethylene)cyclohexane or conjugated enones.
-
-NMR Check: The product shows a doublet of doublets (or multiplet) around
to ppm. Vinyl fluorines (elimination product) will shift significantly downfield ( to ppm).
-
-NMR Check: The product shows a doublet of doublets (or multiplet) around
Purification Protocols
Method A: The Bisulfite Adduct Method (Recommended for >5g Scale)
Best for: Removing non-ketone impurities (alcohols, alkanes) without distillation.
Principle: Cyclic ketones form solid, water-soluble adducts with sodium bisulfite (
Protocol:
-
Preparation: Dissolve the crude oil in a minimal amount of Ethanol (
). -
Adduct Formation: Add a saturated aqueous solution of
( equivalents relative to ketone) with vigorous stirring. -
Precipitation: Stir for 1–2 hours. The bisulfite adduct will precipitate as a white solid. If no solid forms, add small amounts of Ethanol to induce crystallization.
-
Wash: Filter the solid and wash exclusively with Diethyl Ether (
).-
Why: The ether washes away the unreacted alcohol and organic impurities. The adduct remains on the filter.
-
-
Regeneration: Transfer the solid to a flask. Add
aqueous or and stir until the solid dissolves and gas evolution ceases.-
Caution: Avoid strong hydroxides (
) to prevent potential haloform-type degradation or elimination of the group.
-
-
Extraction: Extract the liberated ketone with Dichloromethane (DCM) (
). Dry over and concentrate.
Method B: Flash Column Chromatography (Small Scale <5g)
Best for: Rapid isolation when yield is prioritized over absolute purity.
Protocol:
-
Stationary Phase: Silica Gel 60 (
mesh). -
Mobile Phase: Gradient elution starting from 100% Hexane
9:1 Hexane:EtOAc .-
Note: The ketone elutes before the alcohol.
-
-
Loading: Dry load on Celite or silica to prevent streaming, as the compound is an oil.
Method C: Vacuum Distillation (Large Scale >20g)
Best for: Process scale where chromatography is cost-prohibitive.
Protocol:
-
Pressure: High vacuum (
) is required to keep bath temperature below . -
Fractionation: Use a Vigreux column. The alcohol has a higher boiling point due to hydrogen bonding.
-
Warning: Ensure the pot residue does not overheat; thermal elimination of HF is possible at temperatures
over prolonged periods [2].
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal purification route based on scale and impurity profile.
Figure 1: Decision matrix for purification of this compound based on impurity profile and scale.
Troubleshooting & FAQs
Q1: I tried the Bisulfite method, but no solid precipitated. What happened?
-
Cause: Too much water or insufficient ethanol. The adduct needs a specific solvent polarity to crash out.
-
Fix: Add Ethanol dropwise while cooling the mixture in an ice bath. Alternatively, "seed" the mixture with a crystal of sodium bisulfite. Ensure your
solution is truly saturated.
Q2: Can I use acidic hydrolysis to regenerate the ketone from the bisulfite adduct?
-
Answer: Yes, dilute
( ) works. However, for fluorinated compounds, we prefer mild basic hydrolysis ( ) to avoid any risk of acid-catalyzed hydration of the ketone or subtle elimination reactions, although the group is robust.
Q3: My product has a new spot on TLC after distillation. What is it?
-
Cause: Thermal degradation. If the pot temperature exceeded
, you likely eliminated HF to form an alkene. -
Fix: Use a lower pressure (high vacuum pump) to lower the boiling point. If the alkene is present, it is less polar; a quick silica plug filtration will remove it.
Q4: How do I store the purified ketone?
-
Protocol: Store under Nitrogen or Argon at
. While the group is stable, cyclohexanones are prone to autoxidation (forming adipic acid derivatives) or absorbing moisture to form hydrates over long periods.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
Solving solubility issues of difluoromethylated intermediates in polar solvents
Technical Support Center: Difluoromethylated Intermediates
A Guide to Solving Solubility Challenges in Polar Solvents
Introduction
The difluoromethyl (–CF2H) group has become a valuable motif in modern medicinal chemistry. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability and binding affinity.[1] However, researchers frequently encounter a significant hurdle during synthesis and purification: the poor solubility of difluoromethylated intermediates in common polar solvents.
This guide provides practical, in-depth solutions to these solubility challenges. We will move beyond the simple "like dissolves like" mantra to explore the underlying physical chemistry and provide validated, step-by-step protocols to keep your research moving forward.
Frequently Asked Questions (FAQs)
Q1: Why is my difluoromethylated compound poorly soluble in polar solvents like methanol or water?
A1: The issue stems from a complex interplay of polarity and intermolecular forces. While the C-F bonds are highly polarized, the overall dipole moment of the –CF2H group can be conformation-dependent and less pronounced than expected.[2] More importantly, fluorinated compounds often exhibit strong self-association, forming crystal lattice structures that are difficult for polar solvent molecules to break apart.[3] Furthermore, the –CF2H group, while capable of hydrogen bonding, may also participate in intramolecular hydrogen bonds, which can mask its polarity and reduce its interaction with solvent molecules.[4]
Q2: How does the –CF2H group's effect on solubility compare to a methyl (–CH3) or trifluoromethyl (–CF3) group?
A2: It's a common misconception that increasing fluorination always increases solubility in polar solvents.
-
–CH3 (Methyl): Generally nonpolar and hydrophobic.
-
–CF3 (Trifluoromethyl): Highly lipophilic, often more so than a methyl group, and typically decreases aqueous solubility.[5]
-
–CF2H (Difluoromethyl): Occupies a unique space. It is considered more polar than both –CH3 and –CF3 groups.[2] However, this increased polarity does not always translate to better solubility in polar protic solvents due to the strong self-association and crystal packing forces mentioned earlier.
Q3: In which common polar solvents are solubility issues most frequently observed?
A3: Problems are most common in highly structured, hydrogen-bonding solvents. This includes:
-
Water: The most polar solvent, where the hydrophobic nature of the carbon skeleton and the strong self-association of the fluorinated intermediate dominate.
-
Alcohols (Methanol, Ethanol): While more capable of solvating organic molecules than water, they can still struggle to break down the crystal lattice of highly crystalline difluoromethylated compounds.
-
Acetonitrile: A polar aprotic solvent, which can be a good choice but may still be insufficient for particularly stubborn solutes.
Troubleshooting Guide: Step-by-Step Solutions
This section provides actionable protocols to address specific solubility problems.
Problem 1: My compound is crashing out of a polar solvent during reaction or workup.
This is a classic sign that the solvent system cannot maintain solvation as the concentration increases or temperature changes. The first and most effective strategy is to introduce a co-solvent.
Solution: Co-Solvent Screening Protocol
A co-solvent disrupts the solute-solute interactions, allowing the primary polar solvent to solvate the molecule more effectively.[6]
Workflow for Co-Solvent Screening
Caption: Workflow for a rapid co-solvent screening experiment.
Step-by-Step Methodology:
-
Preparation: Weigh 3-5 mg of your dried intermediate into several small, transparent vials.
-
Primary Solvent: Add a small volume (e.g., 0.5 mL) of your primary polar solvent (the one causing issues) to each vial. The compound should remain mostly insoluble.
-
Co-Solvent Addition: To each vial, add a different co-solvent dropwise or in small, measured increments (e.g., 50-100 µL). Vortex or sonicate briefly after each addition.
-
Observation: Continue adding the co-solvent until the compound fully dissolves. Record the total volume of co-solvent added.
-
Selection: The most effective co-solvent is the one that achieves dissolution with the smallest percentage of the total volume. This mixed-solvent system can now be used for your reaction or workup.
Table 1: Recommended Starting Co-Solvents
| Co-Solvent Class | Examples | Rationale |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | Aprotic, moderately polar. Excellent at disrupting hydrogen bonding networks. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Nonpolar aprotic. Good for compounds with significant hydrocarbon character. |
| Aromatics | Toluene, Anisole | Nonpolar. Effective for intermediates with aromatic rings. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), DMSO | Use sparingly. Very powerful solvents, but can be difficult to remove.[7] |
Problem 2: My compound has ionizable groups, and its solubility is still poor.
For compounds containing acidic or basic functional groups (e.g., carboxylic acids, amines), solubility in polar protic solvents like water or ethanol is highly dependent on pH.[8][9]
Solution: pH Adjustment Protocol
By converting the neutral compound into its salt form, you introduce ionic character, which dramatically increases solubility in polar solvents.[10][11]
Decision Logic for pH Adjustment
Caption: Decision diagram for using pH to enhance solubility.
Step-by-Step Methodology:
-
Suspension: Create a slurry or suspension of your compound in the desired polar solvent (e.g., water/ethanol mixture).
-
pH Modification:
-
For Acidic Compounds: Add a dilute aqueous base (e.g., 1 M NaHCO3 or NaOH) dropwise while stirring.
-
For Basic Compounds: Add a dilute aqueous acid (e.g., 1 M HCl) dropwise while stirring.
-
-
Endpoint: Continue adding the acid or base until the solid dissolves. Monitor the pH with a pH meter or test strips. Be careful not to overshoot the pH, as this could cause degradation of sensitive functional groups.
-
Application: This method is ideal for aqueous workups, extractions, and preparing samples for reverse-phase chromatography. For a reaction, ensure the acidic or basic conditions are compatible with your reagents.
Problem 3: Co-solvents and pH are not an option. How can I improve solubility for a reaction?
When you are constrained to a specific solvent system, temperature and additives are your next best tools.
Solution A: Temperature Modification
For many compounds, solubility increases with temperature.[11] This is because the added thermal energy helps overcome the crystal lattice energy of the solid.
-
Protocol: Slowly heat the solvent to just below its boiling point, then add your difluoromethylated intermediate in portions. Maintain the elevated temperature throughout the reaction.
-
Caution: This method is only suitable if your compound and reagents are thermally stable. Run a small-scale test to check for degradation before committing your bulk material.
Solution B: Solubility-Enhancing Additives
Certain additives can act as "solubilizing agents" without significantly changing the bulk solvent properties.
-
Phase-Transfer Catalysts: For reactions involving an ionic reagent and an organic substrate with limited solubility, a phase-transfer catalyst (e.g., Tetrabutylammonium bromide) can shuttle the reagent into the organic phase.
-
Surfactants: A small amount of a surfactant (e.g., PEG, Polysorbate) can form micelles that encapsulate the nonpolar parts of your intermediate, presenting a more polar exterior to the solvent.[3] This is more common in formulation science but can be adapted for challenging syntheses.
Summary and Key Takeaways
| Method | Best For | Advantages | Disadvantages |
| Co-Solvent Addition | General purpose reactions, workups, chromatography. | Highly effective, versatile, easy to screen. | May complicate solvent removal. |
| pH Adjustment | Compounds with ionizable groups; aqueous workups. | Dramatically increases solubility in protic solvents. | Limited to specific functional groups; may not be reaction-compatible. |
| Heating | Thermally stable compounds in constrained solvent systems. | Simple, requires no additional reagents. | Risk of compound degradation; requires energy input. |
| Additives | Biphasic reactions or formulation challenges. | Can solve very specific and difficult solubility issues. | Can complicate purification; requires careful selection. |
Addressing the solubility of difluoromethylated intermediates requires a systematic and logical approach. By understanding the underlying principles and applying the troubleshooting protocols outlined here, you can overcome these common challenges and accelerate your research and development efforts.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available in search results)
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley. (URL not available in search results)
-
Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1435-1444. Retrieved from [Link]]
-
Linclau, B., et al. (2016). On the polarity of partially fluorinated methyl groups. Angewandte Chemie International Edition, 55(4), 1388-1392. (URL not available in search results, see similar content in[2][12])
-
Ni, C., & Hu, J. (2017). The unique role of the difluoromethyl group in medicinal chemistry. ChemistryOpen, 6(3), 264-269. (URL not available in search results, see similar content in[1][4])
Sources
- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
Minimizing side reactions during the functionalization of fluorinated ketones
Introduction: The "Electrophilic Paradox"
Welcome to the technical support center for fluorinated building blocks. If you are here, you are likely experiencing low yields or "missing" products when attempting to functionalize trifluoromethyl ketones (TFMKs) or similar perfluoroalkyl substrates.
The Root Cause: The same property that makes fluorinated ketones valuable in medicinal chemistry—the extreme electron-withdrawing nature of the fluorine atoms—is responsible for their difficult handling. The
This leads to two primary failure modes:
-
The Thermodynamic Trap: Formation of stable hydrates/hemiacetals in the presence of trace moisture.
-
The Kinetic Trap: "Haloform-type" cleavage during nucleophilic addition, where the
group acts as a leaving group.
This guide provides the protocols to bypass these traps.
Module 1: The "Hydrate" Trap (Moisture Management)
User Complaint: "I see no reaction with my nucleophile, or I am recovering starting material that looks different by NMR."
The Science
Unlike non-fluorinated ketones, the equilibrium for TFMKs in the presence of water lies heavily toward the gem-diol (hydrate) form. The equilibrium constant (
If your starting material is a hydrate, it is no longer an electrophile; it is a sterically hindered diol. Nucleophiles will act as bases, deprotonating the hydroxyl groups rather than attacking the carbon.
Troubleshooting Protocol
| Parameter | Standard Ketone | Fluorinated Ketone Requirement |
| Drying Agent | Activated Molecular Sieves (3Å or 4Å) | |
| Solvent Grade | Anhydrous (Commercial) | Freshly Distilled or stored over sieves for 24h |
| Pre-treatment | None | Azeotropic Distillation (toluene/benzene) immediately prior to use |
Diagnostic Check
Before adding your expensive nucleophile, run a
-
Sharp Singlet (~ -78 ppm): Free Ketone (Good to go).
-
Shifted/Broad Signal (~ -82 to -85 ppm): Hydrate present. STOP. Dehydrate the material.
Module 2: Preventing C-C Bond Cleavage (The "Haloform" Issue)
User Complaint: "I attempted a Grignard/Lithium addition, but I isolated the non-fluorinated alkane or carboxylic acid derivatives instead of the tertiary alcohol."
The Mechanism of Failure
This is the most critical side reaction. When a hard nucleophile (like
Visualizing the Competition:
Caption: Path A represents the desired stabilization via Cerium coordination. Path B shows the catastrophic ejection of the trifluoromethyl group common with standard organometallics.
Module 3: The Solution (Imamoto Reagents)
The Fix: Switch from standard Grignard/Lithium reagents to Organocerium reagents (Imamoto conditions).
Why it works: Cerium(III) is highly oxophilic. It coordinates strongly to the carbonyl oxygen before and during the attack. This "locks" the tetrahedral intermediate, preventing the ejection of the
Standard Operating Procedure (SOP): Organocerium Addition
Reagents:
-
Anhydrous
(Must be dry! See activation below). -
Organolithium or Grignard reagent (
or ).
Step-by-Step Protocol:
-
Activation of
(Critical Step):-
Commercially available
must be dehydrated. -
Heat
at 140–150 °C under high vacuum (<0.5 mmHg) for 2–4 hours. -
Checkpoint: The powder should turn from clumpy/white to a fine, free-flowing powder. Stirring should be efficient.
-
-
Formation of the Reagent:
-
Suspend the dried
in anhydrous THF at 0 °C. Stir for 1–2 hours to form a milky suspension. -
Cool to -78 °C.
-
Add the organolithium (
) dropwise. -
Stir for 30–60 minutes at -78 °C. The species formed is nominally
.
-
-
Addition of Substrate:
-
Dissolve the fluorinated ketone in minimal THF.
-
Add slowly to the organocerium mixture at -78 °C.
-
Note: Reaction is usually instantaneous.
-
-
Quench:
-
Quench with dilute aqueous HCl or acetic acid at low temperature.
-
Module 4: Stereoselectivity (Reduction)
User Complaint: "I am reducing a chiral fluorinated ketone and getting the wrong diastereomer."
Insight: The
-
Felkin-Anh Model: Standard models apply, but the strong dipole of
bonds can cause electrostatic repulsions that alter the transition state. -
Chelation Control: If your substrate has an
-heteroatom (e.g., -amino trifluoromethyl ketone), the high Lewis acidity of the carbonyl oxygen makes it excellent for chelation-controlled addition (Cram chelation), often reversing the selectivity predicted by sterics alone.
FAQ: Quick Troubleshooting
Q: Can I use
Q: My yield is still low even with Cerium. Why?
A: Check your drying of
Q: Can I use TMS-CF3 (Ruppert-Prakash reagent) here?
A: That reagent is for installing a
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[3] Journal of Organic Chemistry, vol. 70, no. 25, 2005, pp. 10408-10419.[3] Link
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings."[4] American Journal of Organic Chemistry, vol. 4, no. 1, 2014, pp. 1-10.[4] Link
-
Guthrie, J. P. "Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants." Canadian Journal of Chemistry, vol. 53, no. 6, 1975, pp. 898-906. Link
Sources
Technical Support Center: Stereocontrol in Reactions with 4-(Difluoromethyl)cyclohexan-1-one
Welcome to the technical support center for chemists working with 4-(difluoromethyl)cyclohexan-1-one. This guide is designed to provide in-depth, practical solutions to challenges in controlling stereoselectivity for this increasingly important fluorinated building block. The unique electronic properties of the difluoromethyl (CHF₂) group present distinct challenges and opportunities compared to more common non-fluorinated or alkyl-substituted cyclohexanones. This resource will help you navigate these nuances to achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in reactions with this compound?
The stereochemical outcome of nucleophilic additions to this compound is primarily governed by a combination of steric and electronic effects, which influence the preferred trajectory of the incoming nucleophile. Key factors include:
-
Conformational Equilibrium of the Cyclohexanone Ring: The difluoromethyl group's size and electronic nature will influence the equilibrium between the two chair conformations. While computationally predicted to have a slight equatorial preference, the energy difference is small, meaning both conformers may be present.[1]
-
Steric Hindrance: The bulk of the incoming nucleophile and any associated ligands or solvent molecules will play a significant role. Larger, more sterically demanding reagents will preferentially attack from the less hindered face of the carbonyl.
-
Electronic Effects: The electron-withdrawing nature of the difluoromethyl group can influence the electronics of the carbonyl and the transition state. This is a key difference from simple alkyl-substituted cyclohexanones.
-
Reaction Conditions: Temperature, solvent, and the nature of the cation (in the case of organometallic reagents) can all shift the stereochemical outcome by influencing the reaction's kinetic or thermodynamic control.[2][3]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in Hydride Reductions
Symptom: You are reducing this compound with a hydride reagent (e.g., NaBH₄) and obtaining a nearly 1:1 mixture of the cis- and trans-4-(difluoromethyl)cyclohexanol diastereomers.
Root Cause Analysis:
This issue typically arises from a failure to adequately control the trajectory of the incoming hydride. For 4-substituted cyclohexanones, the choice between axial and equatorial attack determines the product stereochemistry.
-
Axial Attack: Leads to the equatorial alcohol (trans product). This is generally favored by small, unhindered nucleophiles under kinetic control to avoid steric interactions with the axial hydrogens at C-2 and C-6.
-
Equatorial Attack: Leads to the axial alcohol (cis product). This is favored by bulky reagents that are too large to approach from the axial face. It can also be the thermodynamically favored product in some cases.
The difluoromethyl group, while not exceptionally bulky, is strongly electron-withdrawing. This can influence the transition state stabilization. According to Cieplak's model, donation from adjacent σ-bonds into the forming σ* orbital of the nucleophile-carbonyl bond can stabilize the transition state.[4] The C-H bonds are better donors than C-C bonds, which typically favors axial attack. However, the electron-withdrawing CHF₂ group may alter these donor abilities.
Solutions:
-
Enhance Kinetic Control for the trans Isomer (Axial Attack):
-
Use a Small Hydride Reagent: Sodium borohydride (NaBH₄) in methanol or ethanol at low temperatures (-78 °C to 0 °C) is the standard choice for favoring axial attack.[3]
-
Chelation Control: The presence of Lewis acids like CeCl₃ (Luche reduction) can enhance selectivity for axial attack by coordinating to the carbonyl oxygen, making it more electrophilic and favoring the less hindered trajectory.
-
-
Force Equatorial Attack for the cis Isomer:
Data Summary: Expected Outcomes in Hydride Reductions
| Reagent | Typical Solvent | Probable Major Attack | Expected Major Product | Expected Diastereomeric Ratio (cis:trans) |
| NaBH₄ | MeOH or EtOH | Axial | trans-4-(difluoromethyl)cyclohexanol | ~20:80 |
| NaBH₄, CeCl₃·7H₂O | MeOH | Axial | trans-4-(difluoromethyl)cyclohexanol | ~5:95 |
| L-Selectride® | THF | Equatorial | cis-4-(difluoromethyl)cyclohexanol | >95:5 |
| K-Selectride® | THF | Equatorial | cis-4-(difluoromethyl)cyclohexanol | >95:5 |
Problem 2: Low Selectivity in Organometallic Additions (Grignard, Organolithium)
Symptom: Your addition of a Grignard or organolithium reagent to this compound is resulting in a poor mixture of diastereomeric tertiary alcohols.
Root Cause Analysis:
Organometallic additions are more complex than hydride reductions due to the greater steric bulk of the nucleophile and the influence of the metal cation. The principles of steric approach control still apply, but the larger size of the nucleophile (e.g., MeMgBr vs. H⁻) makes equatorial attack more challenging.
The electron-withdrawing nature of the CHF₂ group can also play a role in stabilizing the transition state. The Felkin-Anh model provides a framework for predicting the outcome, but the substitution is distant from the carbonyl. A key consideration is the torsional strain in the transition state.
Solutions:
-
Maximize Steric Differentiation:
-
Bulky Organometallic Reagents: Using a bulkier organometallic reagent (e.g., tert-butylmagnesium chloride) will strongly favor attack from the less hindered axial face to produce the equatorial alcohol.
-
Solvent Effects: Ethereal solvents like THF are standard. Changing to a less coordinating solvent like toluene might alter aggregation states of the organometallic reagent and influence selectivity, though this can also affect reactivity.
-
-
Leverage Chelation (if applicable):
-
If there were a chelating group elsewhere on the ring, this could be used to direct the nucleophile. In this specific substrate, this is not a primary strategy.
-
Experimental Protocol: Diastereoselective Methylation with MeMgBr
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition: Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The diastereomeric ratio is determined by ¹H or ¹⁹F NMR spectroscopy of the crude product.
Visualizing Reaction Pathways
Diagram 1: Conformational Equilibrium
This diagram illustrates the chair-flip equilibrium of the substrate. The relative stability will dictate the ground-state population from which the reaction proceeds.
Caption: Conformational equilibrium of this compound.
Diagram 2: Nucleophilic Attack Trajectories
This workflow illustrates the decision-making process for selecting a reagent based on the desired stereochemical outcome.
Caption: Reagent selection guide for controlling stereoselectivity.
References
-
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. Available at: [Link]
-
Dannenbauer, N., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry, 22(47), 16920-16928. Available at: [Link]
-
ResearchGate. (n.d.). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. Available at: [Link]
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. Available at: [Link]
Sources
- 1. Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in reductive amination of fluorinated ketones
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reductive amination of fluorinated ketones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and solve issues like low conversion rates effectively.
Introduction: The Challenge of Fluorinated Ketones
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] However, the introduction of fluorine atoms onto the ketone substrate, while often desirable for modulating the properties of the final molecule in drug discovery, presents unique mechanistic hurdles.[3][4]
The primary challenge stems from the powerful electron-withdrawing nature of fluorine. This effect deactivates the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by the amine. This can slow down or stall the critical first step of the reaction: the formation of the hemiaminal intermediate and its subsequent dehydration to an imine or iminium ion.[5] Low conversion rates are often a direct consequence of an unfavorable equilibrium in this initial phase.
This guide provides a structured approach to troubleshooting these specific issues, moving from frequently asked questions to in-depth diagnostic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my reductive amination of a fluorinated ketone failing when the same conditions work for non-fluorinated analogues?
The carbonyl carbon of a fluorinated ketone is significantly less electrophilic due to the strong inductive effect of the nearby fluorine atoms. This hinders the initial nucleophilic attack by the amine, which is the rate-limiting step for imine formation. Standard conditions may not be sufficient to overcome this deactivation.
Q2: What is the most critical parameter to control in these reactions?
pH is paramount. The reaction requires a delicate balance. A mildly acidic environment (typically pH 4-6) is needed to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the dehydration of the hemiaminal intermediate.[6][7] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[6]
Q3: Can I just use a stronger reducing agent to force the reaction to completion?
This is a common pitfall. A highly reactive reducing agent like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under certain conditions can reduce your starting ketone to an alcohol faster than the imine can form, leading to low yields of the desired amine.[8][9] The key is to use a reducing agent that selectively reduces the iminium ion in the presence of the ketone.[10]
Q4: Are there any common side reactions specific to fluorinated substrates?
Besides the reduction of the starting ketone, fluorinated imines can sometimes undergo isomerization or elimination reactions, such as dehydrohalogenation if other halogens are present.[11][12] Careful monitoring of the reaction mixture by LC-MS or GC-MS is advised to identify potential byproducts.
In-Depth Troubleshooting Guide
This section is structured to help you systematically diagnose and resolve low conversion rates.
Problem: Reaction Stalled, Low Conversion, or No Product Formation
This is the most common issue. We will diagnose it by dissecting the reaction into its two key stages: 1. Imine/Iminium Ion Formation and 2. Reduction .
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the root cause of low conversion.
Caption: Key mechanistic steps in reductive amination.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Fluorinated Ketone using STAB
This protocol is a robust starting point for optimization.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the fluorinated ketone (1.0 equiv.).
-
Solvent and Reagents: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the ketone. [13]Add the amine (1.1 - 1.2 equiv.).
-
Imine Formation: Add glacial acetic acid (1.1 equiv.) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm imine formation.
-
Reduction: Once imine formation is observed, add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10-15 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Completion: Stir the reaction at room temperature overnight or until the reaction is complete as determined by monitoring.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or other suitable methods.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 10, 2024, from [Link]
-
Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[1][6]Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
- Baxendale, I. R., & Ley, S. V. (2006). A concise synthesis of the potent 5-HT1F agonist LY334370. Bioorganic & Medicinal Chemistry Letters, 16(10), 2739-2742. (This reference is not directly cited but provides context on the importance of amine synthesis in medicinal chemistry).
-
Tius, M. A. (2005). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry, 126(5), 637-643. [Link]
-
Logsdon, D. L., Sobreira, T. J. P., & Cooks, R. G. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1836–1843. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
Podyacheva, E., et al. (2016). An atom-economical methodology for the synthesis of sterically hindered tertiary amines. Chemical Communications, 52(7), 1397-1400. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wang, C., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 784. [Link]
-
SMRS. (n.d.). Reductive Amination. [Link]
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?[Link]
-
Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. [Link]
-
ResearchGate. (2025). The fluorinated compounds were obtained by reductive amination. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for the reductive amination. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Klyuev, M. V., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 277. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Semantic Scholar. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[1][6]Proton Shift Reaction.(1) Scope and Limitations. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Romero-Revilla, J. A., et al. (2022). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem, 14(14), e202200424. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of fluoroketones and fluoroaldehydes. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Removing unreacted 4-(Difluoromethyl)cyclohexan-1-one from crude products
Executive Summary & Chemical Profile
This guide addresses the specific challenge of removing unreacted 4-(Difluoromethyl)cyclohexan-1-one from crude reaction mixtures.
The difficulty in removing this specific building block stems from its difluoromethyl (
The Solution: We exploit the unhindered ketone functionality at the C1 position. By chemically tagging this group with a water-soluble or solid-supported scavenger, we can separate it from your desired product without relying solely on boiling point or silica adsorption.
Analyte Profile
| Feature | Characteristic | Purification Implication |
| Functional Group | Cyclic Ketone (C1) | Highly reactive to nucleophiles (bisulfite, hydrazines). |
| Sterics | Unhindered | Ideal candidate for chemical scavenging. |
| Electronic | Electron-withdrawing; increases lipophilicity compared to cyclohexanone. | |
| Solubility | Organic Soluble | Resists simple aqueous extraction; requires derivatization to become water-soluble. |
Method A: Bisulfite Adduct Formation (The "Gold Standard")
Best For: Scale-up (>5g), cost-sensitive projects, and products that are stable to mild aqueous conditions.
This method converts the lipophilic ketone into a water-soluble
The Protocol[1][2][3][4][5]
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared). -
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in a minimal amount of EtOAc. If your product is very non-polar, add 10% MeOH to aid phase transfer.
-
Adduct Formation: Add 2–3 equivalents (relative to the estimated ketone impurity) of saturated aqueous
. -
Agitation: Vigorously stir or shake for 30–60 minutes.
-
Why: The biphasic reaction relies on surface area. Vigorous stirring ensures the ketone contacts the bisulfite in the aqueous phase.
-
-
Observation: You may see a white precipitate form at the interface. This is the bisulfite adduct.[1][2][3][4]
-
Separation:
-
Wash: Extract the organic layer once more with fresh bisulfite solution, then wash with brine.
-
Drying: Dry the organic layer over
, filter, and concentrate.
Validation: Check
Workflow Visualization
Figure 1: Logical workflow for Bisulfite Scavenging. Note the filtration step if the adduct precipitates, which is common with high concentrations.
Method B: Polymer-Supported Scavenging (High Throughput)
Best For: Small scale (<1g), library synthesis, or acid-sensitive products.
Using a Tosylhydrazine or Sulfonylhydrazide resin allows you to "fish out" the ketone. The impurity binds to the solid bead, and you simply filter the resin away. This avoids liquid-liquid extraction (LLE) issues like emulsions.
Recommended Resins:
-
SiliaMetS® Tosyl Hydrazine
-
Stratospheres™ PL-Tosylhydrazide
Protocol:
-
Stoichiometry: Use 3–5 equivalents of resin relative to the impurity.
-
Solvent: Dissolve crude in DCM, DCE, or THF. (Avoid Acetone or other ketones!).
-
Catalysis: Add a catalytic amount of Acetic Acid (AcOH) to accelerate hydrazone formation.
-
Incubation: Shake or stir gently at room temperature for 2–4 hours.
-
Tip: If the reaction is slow (checked by TLC), heat to 40°C.
-
-
Filtration: Filter the mixture through a frit. The ketone is now covalently bound to the beads trapped in the filter.
-
Rinse: Rinse the beads with DCM to recover any entrained product.
Method C: Girard's Reagent T (For Lipophilic Products)
Best For: When your desired product is very non-polar (e.g., hexane soluble) and the bisulfite method causes emulsions.
Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) reacts with the ketone to form a highly polar, water-soluble hydrazone.
Protocol:
-
Dissolve crude in Ethanol (EtOH) or Methanol containing 10% Acetic Acid.
-
Add Girard’s Reagent T (1.5 equiv relative to ketone).
-
Reflux for 1 hour.
-
Cool and pour into water.
-
Extraction: Extract with a non-polar solvent (Hexanes or Ether).
-
Mechanism: Your non-polar product moves to the Hexanes. The ketone-Girard adduct remains stuck in the aqueous phase due to the charged ammonium group.
-
Troubleshooting & FAQs
Q: The bisulfite adduct isn't precipitating, and the ketone is still in my organic layer.
-
Diagnosis: The
group increases lipophilicity, making the equilibrium favor the organic phase. -
Fix: Increase the polarity of the aqueous phase. Add 10-20% Methanol to the reaction mixture to solubilize the ketone slightly, allowing it to contact the bisulfite. Alternatively, switch to Method C (Girard's Reagent) which actively pulls the molecule into water using a charged ammonium tag.
Q: Can I remove this ketone by high-vacuum drying?
-
Analysis: While cyclohexanone is volatile, the 4-difluoromethyl group adds significant molecular weight and polarity. The boiling point is likely >170°C.
-
Advice: You can try Kugelrohr distillation, but you risk subliming the ketone onto your product if the condenser isn't set correctly. Chemical scavenging is generally cleaner for this specific molecule.
Q: Will the
-
Risk Assessment: The
group is generally stable. However, strong bases (like NaH or LDA) can cause elimination of HF to form an exocyclic enol ether or diene. -
Safety: The methods described above (Bisulfite, Hydrazine resins) are neutral or mildly acidic, which is perfectly safe for the
moiety. Avoid strong aqueous hydroxide washes.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Bisulfite adducts).
-
Biotage. "Removal of Excess Carbonyls using Isolute SCX-2 and Si-Tosylhydrazine." Biotage Application Notes.
- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.
- Lázár, L. et al. "Girard’s Reagent T as a Tag for the removal of ketone impurities." Journal of Pharmaceutical and Biomedical Analysis, 2004.
-
ChemicalBook. "4,4-Difluorocyclohexanone Properties and Safety." (Used for analog comparison regarding volatility and stability). Link
Sources
Stability of 4-(Difluoromethyl)cyclohexan-1-one under basic reaction conditions
Topic: Stability & Reactivity Profile under Basic Conditions Product ID: 4-DFMz-CHX (Generic Reference) Audience: Medicinal Chemists, Process Chemists
Part 1: Critical Reactivity Profile
The Stability Paradox
4-(Difluoromethyl)cyclohexan-1-one is a valuable building block because the difluoromethyl (
The Core Conflict: Under basic conditions, the molecule faces a competition between three distinct reactivity pathways. Understanding the hierarchy of these pathways is essential for experimental design.
-
Thermodynamic Equilibration (Dominant): The base rapidly removes the acidic
-protons (pKa ~17-19), forming an enolate. Reprotonation leads to scrambling of the stereocenter at C1 relative to C4. This results in epimerization , driving the mixture toward the thermodynamically stable trans-isomer (equatorial ). -
Self-Condensation (Kinetic Competitor): In the absence of a potent electrophile, the enolate attacks another ketone molecule (Aldol condensation), leading to dimers, trimers, and insoluble "gunk."
-
Defluorination (Rare): The
group itself is chemically robust. The C-F bond is strong ( 116 kcal/mol). Unlike trifluoromethyl ketones, which can suffer "haloform-type" cleavage, the group at the 4-position is electronically isolated from the carbonyl. Decomposition of the moiety usually requires super-bases (e.g., -BuLi) or specific activation.
Base Compatibility Matrix
| Base Class | Examples | Risk Level | Primary Outcome |
| Weak Inorganic | Low | Slow epimerization; minimal aldol. | |
| Hydroxides | NaOH, KOH, LiOH | Medium | Rapid epimerization; high risk of aldol condensation if heated. |
| Alkoxides | NaOMe, KOtBu | High | Immediate enolization. irreversible aldol polymerization likely if no electrophile present. |
| Amide Bases | LDA, LiHMDS | Variable | Kinetic deprotonation. Stable at -78°C; decomposition/polymerization upon warming. |
| Organolithiums | Critical | Nucleophilic attack at carbonyl OR deprotonation of |
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "My starting material disappeared, and I see a broad smear on the TLC/LCMS."
Diagnosis: Aldol Polymerization. You likely generated the enolate but didn't trap it fast enough, or your electrophile was inactive. Cyclohexanones are notoriously prone to self-condensation because the ketone is sterically accessible.
Corrective Protocol:
-
Inverse Addition: Do not add the ketone to the base. Instead, add the base to a mixture of the ketone and the electrophile (if compatible).
-
Temperature Control: For strong bases (LDA), keep the reaction strictly at -78°C. Self-condensation rates increase drastically above -40°C.
-
Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to statistically favor reaction with the electrophile over a second ketone molecule.
Issue 2: "The NMR shows a split in the triplet and complex multiplets."
Diagnosis: Epimerization (Cis/Trans Scrambling).
Commercial samples are often sold as mixtures or predominantly one isomer. Basic conditions equilibrate this mixture. The
-
Observation: You will see two distinct
signals in NMR. -
Resolution: This is often unavoidable.[1] If you require a specific diastereomer, you must perform the separation after the reaction is complete, or use a kinetic resolution strategy.
Issue 3: "Can I use deuterated methanol ( ) with NaOMe?"
Diagnosis: H/D Exchange.
Yes, but be aware that the
Part 3: Visualized Mechanisms
Pathway 1: Epimerization & Aldol Competition
The following diagram illustrates the divergent pathways the molecule takes upon deprotonation.
Caption: Figure 1. The enolate intermediate is the gateway to both stereochemical scrambling (epimerization) and chemical degradation (aldol condensation).
Pathway 2: Troubleshooting Decision Tree
Use this logic flow to determine the cause of reaction failure.
Caption: Figure 2. Diagnostic logic for identifying stability issues during reaction monitoring.
Part 4: Experimental Validation Protocol
To verify the stability of your specific lot of this compound under your intended reaction conditions, perform this "Blank Test" before committing valuable reagents.
Objective: Determine the rate of epimerization and decomposition.
-
Preparation: Dissolve 50 mg of the ketone in the intended solvent (e.g., THF, DMF).
-
T0 Sample: Take a 50 µL aliquot, quench in aqueous
, extract with EtOAc, and analyze by GC-MS or NMR. This establishes the baseline cis/trans ratio. -
Base Addition: Add the base (1.1 equiv) at the intended temperature.
-
Monitoring:
-
T+5 min: Quench an aliquot. Analyze. (Checks for rapid polymerization).
-
T+1 hour: Quench an aliquot. Analyze. (Checks for equilibration).
-
-
Data Interpretation:
-
Scenario A: Purity remains >95%, but cis/trans ratio changes. -> Stable (Thermodynamic control active).
-
Scenario B: Purity drops, new high-MW peaks appear. -> Unstable (Aldol active). Reduce temperature or switch to a bulkier base (e.g., LiHMDS instead of LDA).
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Ni, C., & Hu, J. (2016). The Unique Properties of the Difluoromethyl Group. Chemical Society Reviews, 45, 5441-5454.
-
Eliel, E. L., et al. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5992–5995.
Sources
Technical Support Center: Overcoming Steric Hindrance of the Difluoromethyl Group in Nucleophilic Attacks
Welcome to the technical support center for researchers, scientists, and drug development professionals. The difluoromethyl (CF₂H) group is a valuable moiety in medicinal chemistry, often used as a bioisostere for hydroxyl, thiol, or amine groups to enhance metabolic stability and modulate physicochemical properties.[1][2][3] However, its incorporation via nucleophilic attack is frequently challenging due to the significant steric bulk and unique electronic properties imparted by the two fluorine atoms.
This guide provides in-depth, practical solutions to common problems encountered during these reactions, structured in a question-and-answer format to directly address your experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic attack on a difluoromethyl-containing substrate failing, while the analogous methyl-substituted substrate reacts smoothly?
Answer:
The difficulty arises from a combination of steric and electronic factors unique to the difluoromethyl group.
-
Steric Hindrance: The two fluorine atoms are significantly larger than hydrogen atoms (van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å). This increased bulk physically obstructs the trajectory of the incoming nucleophile, raising the activation energy of the transition state.[4][5] This effect is particularly pronounced in reactions requiring a specific approach angle, such as S_N2 substitutions.
-
Electronic Effects: Fluorine is highly electronegative, creating a strong inductive electron-withdrawing effect. This can decrease the nucleophilicity of an adjacent carbanion. Furthermore, the stability of fluorinated carbanions is a delicate balance; while stabilized by induction, they can be prone to α-elimination of a fluoride ion to form a difluorocarbene, reducing the concentration of the desired nucleophilic species.[6][7]
-
C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group a poor leaving group in many contexts and rendering the adjacent C-H bond less acidic compared to non-fluorinated analogues.
Q2: My reaction yield is consistently low. What are the first troubleshooting steps I should take?
Answer:
Low or no yield is a common starting problem.[8] A systematic approach to troubleshooting is crucial.
-
Re-evaluate Your Nucleophile: The size and reactivity of your nucleophile are paramount.
-
Problem: A bulky nucleophile (e.g., tert-butoxide) may be too sterically hindered to approach the reaction center.[4]
-
Solution: Switch to a smaller, yet still potent, nucleophile (e.g., methoxide, hydride). If a bulkier nucleophile is required, you may need to modify the substrate or reaction conditions more dramatically.
-
-
Increase Reaction Temperature:
-
Rationale: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Action: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor closely for decomposition of starting materials or products.
-
-
Change the Solvent:
-
Rationale: The solvent can influence nucleophile strength and substrate solubility.
-
Action: If using a non-polar solvent, consider switching to a polar aprotic solvent (e.g., DMF, DMSO, NMP) which can enhance the reactivity of anionic nucleophiles.
-
-
Verify Reagent Purity and Activity:
-
Rationale: Difluoromethylating reagents can be sensitive to moisture and air. Bases like NaH or n-BuLi can lose activity if improperly stored.
-
Action: Use freshly opened or purified reagents. Titrate organolithium bases before use. Ensure all glassware is rigorously dried.
-
Advanced Troubleshooting & Optimization Guides
Issue 1: The Nucleophile Appears Unreactive Towards the Difluoromethyl Synthon
If basic troubleshooting fails, more advanced strategies are needed to activate the substrate or enhance the nucleophile's potency.
Strategy 1: Employing Lewis Acid Catalysis to Activate the Substrate
-
Causality: A Lewis acid can coordinate to the fluorine atoms or another Lewis basic site on the substrate. This coordination polarizes the molecule, making the reaction center more electrophilic and susceptible to nucleophilic attack. This strategy is particularly effective when the difluoromethyl group is attached to an aromatic system.[9][10]
-
Recommendation: Screen a panel of Lewis acids. Common choices include B(C₆F₅)₃, TiCl₄, or Zn(OTf)₂. The choice of Lewis acid should be compatible with the functional groups present in the substrate and nucleophile.
Strategy 2: Utilizing Removable Activating Groups
-
Causality: Attaching a strong electron-withdrawing group, such as a phenylsulfonyl (PhSO₂) or phenylthio (PhS) group, to the difluoromethyl carbon can significantly increase the acidity of the C-H bond.[6] This facilitates deprotonation to form a more stable and manageable carbanion, which can then react with electrophiles. The activating group can be removed in a subsequent step.
-
Key Reagents:
Workflow Diagram: Strategy Using a Removable Activating Group
Caption: Workflow for nucleophilic attack using a removable sulfonyl activating group.
Issue 2: My Reaction is Generating Difluorocarbene Side Products
The formation of difluorocarbene (:CF₂) via α-elimination is a common competitive pathway, especially with strong bases or at elevated temperatures. This is particularly prevalent when attempting to deprotonate ArCF₂H compounds.[6][9]
Strategy 1: In Situ Generation and Trapping
-
Causality: Instead of pre-forming the difluoromethyl anion, generate it in situ in the presence of the electrophile. This ensures that the reactive anion is trapped by the electrophile before it has a chance to decompose.
-
Action: Add the base slowly to a mixture of the difluoromethyl source and the electrophile at low temperature (e.g., -78 °C) to control the concentration of the transient anion.
Strategy 2: Use of Silyl-Based Difluoromethylating Reagents
-
Causality: Reagents like (Difluoromethyl)trimethylsilane (TMSCF₂H) serve as excellent difluoromethyl anion precursors.[11][12] The reaction is typically initiated by a catalytic amount of a nucleophilic activator (e.g., a fluoride source like CsF or a strong base like t-BuOK), which generates a pentacoordinate silicon species. This species then transfers the "CF₂H" group to the electrophile without forming a free, unstable carbanion.[11]
-
Advantages: These reactions are often milder, can be performed at or below room temperature, and exhibit high functional group tolerance.[11]
Experimental Protocol: Direct Nucleophilic Difluoromethylation of an Aldehyde using TMSCF₂H
This protocol is adapted from work by Hu and coworkers.[11]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol, 1.0 equiv.) and anhydrous THF (5.0 mL) to an oven-dried flask.
-
Reagent Addition: Add TMSCF₂H (2.0 mmol, 2.0 equiv.).
-
Initiation: Cool the mixture to 0 °C. Add a solution of potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv.) in THF dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired difluoromethyl carbinol.
Issue 3: Poor Stereoselectivity in the Formation of a Chiral Center
When the nucleophilic attack creates a new stereocenter, achieving high stereoselectivity can be challenging due to the linear nature of the C-CF₂H bond axis, which can minimize steric differentiation.
Strategy 1: Chiral Catalysts and Ligands
-
Causality: The use of a chiral transition metal catalyst (e.g., based on Ni, Cu, or Pd) with a chiral ligand can create a chiral environment around the reaction center, directing the nucleophilic attack to one face of the substrate.[13][14][15]
-
Recent Advances: Nickel-catalyzed decarboxylative difluoromethylation has shown exceptional enantioselectivity in converting alkyl carboxylic acids into difluoromethylated products.[14] This approach generates a C(sp³)–CF₂H bond at a newly formed stereocenter with high control.
Strategy 2: Substrate Control with Chiral Auxiliaries
-
Causality: Attaching a chiral auxiliary to the substrate can effectively block one face from the incoming nucleophile, forcing the attack to occur from the less hindered side.
-
Example: The use of Ellman's N-tert-butylsulfinyl imines has proven effective for the diastereoselective nucleophilic difluoromethylation to produce chiral amines.[11] The sulfinyl group directs the addition of the difluoromethyl nucleophile before being cleaved to reveal the final product.
Data Summary: Comparison of Difluoromethylation Strategies
| Strategy | Key Reagent(s) | Common Substrates | Key Advantage(s) | Common Issues | Reference(s) |
| Direct Deprotonation | ArCF₂H + Strong Base | Electrophiles (ketones, imines) | Atom economical | α-elimination, low stability | [9][10] |
| Removable Activating Group | PhSO₂CF₂H | Carbonyls, Alkyl Halides | Forms stable anion intermediate | Requires extra synthetic step | [6][16] |
| Silyl Precursor | TMSCF₂H + Activator | Carbonyls, Imines | Mild conditions, high tolerance | Stoichiometric silicon waste | [11] |
| Transition Metal Catalysis | (DMPU)₂Zn(CF₂H)₂ + Ni/Cu catalyst | Aryl Halides, Carboxylic Acids | High stereoselectivity possible | Catalyst cost, ligand sensitivity | [14][15] |
Conclusion and Outlook
Overcoming the steric and electronic challenges of the difluoromethyl group requires a departure from standard nucleophilic substitution protocols. Success hinges on a rational selection of reagents and conditions designed to either enhance substrate electrophilicity, stabilize the nucleophilic difluoromethyl synthon, or bypass the formation of unstable intermediates altogether. By leveraging Lewis acid activation, removable activating groups, silyl-based reagents, and advanced transition-metal catalysis, researchers can effectively incorporate this crucial pharmacophore and accelerate the development of next-generation therapeutics.
References
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- side reactions and byproduct formation in difluoromethyl
- Contemporary synthetic strategies in organofluorine chemistry.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
- Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me₃SiCF₂H at Ambient or Low Temper
- Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules.
- From difluoromethyl 2-pyridyl sulfone to difluorinated sulfonates: a protocol for nucleophilic difluoro(sulfonato)methylation.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.
- Straightforward synthesis of bench-stable heteroatom-centered difluoromethylated entities via controlled nucleophilic transfer
- Effect on steric hindrance on nucleophiles. Reddit.
- Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. reddit.com [reddit.com]
- 5. Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 16. From difluoromethyl 2-pyridyl sulfone to difluorinated sulfonates: a protocol for nucleophilic difluoro(sulfonato)methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up of 4-(Difluoromethyl)cyclohexan-1-one Production
Welcome to the technical support center for the synthesis and scale-up of 4-(difluoromethyl)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable fluorinated building block. The introduction of a difluoromethyl group into organic molecules can significantly enhance their metabolic stability and binding affinity, making it a crucial moiety in medicinal chemistry.[1][2] However, the journey from lab-scale synthesis to industrial production is fraught with challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound at scale?
A1: The most prevalent approach involves the difluoromethylation of a suitable 1,4-cyclohexanedione precursor. A common starting material is 1,4-cyclohexanedione monoethylene ketal, which is reacted with a difluoromethylating agent.[3] Subsequent deprotection of the ketal yields the target compound. Other strategies might involve the direct fluorination of a pre-functionalized cyclohexane ring.
Q2: What are the primary challenges when scaling up the synthesis?
A2: Key challenges in scaling up the production of this compound include:
-
Handling of Hazardous Reagents: Many difluoromethylating agents are hazardous and require specialized handling procedures.
-
Exothermic Reactions: The difluoromethylation step is often highly exothermic, necessitating precise temperature control to prevent runaway reactions and minimize byproduct formation.[4]
-
Purification: The final product may have similar polarity to byproducts, making purification by distillation or chromatography challenging at a large scale.[4]
-
Reagent Stability and Cost: The stability and cost of difluoromethylating reagents can be significant factors in the economic viability of a large-scale process.[2]
Q3: How does the difluoromethyl group impact the properties of the final molecule?
A3: The -CF2H group is a bioisostere for functionalities like hydroxyl, thiol, and amine groups.[2] Its inclusion can:
-
Increase Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule less susceptible to oxidative metabolism.[1]
-
Enhance Lipophilicity and Bioavailability: The difluoromethyl group can improve membrane permeability.[2]
-
Modulate Acidity: The acidic proton on the -CF2H group can participate in weak hydrogen bonding, influencing binding to biological targets.[2]
Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield of this compound
Low product yield is a common issue that can be attributed to several factors. The following decision tree can help diagnose and resolve the problem.
Caption: Troubleshooting Low Yield
Detailed Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress using techniques like GC-MS, HPLC, or TLC. | - Extend the reaction time. - Cautiously increase the reaction temperature, being mindful of potential side reactions. - Increase the stoichiometry of the difluoromethylating agent. |
| Reagent Degradation | Use fresh, high-quality difluoromethylating agents.[4] | - Ensure all reagents and solvents are anhydrous, as moisture can decompose many fluorinating agents. - Verify the proper storage conditions for all reagents. |
| Side Reactions | Analyze crude reaction mixture by GC-MS or LC-MS to identify major byproducts. | - Implement stricter temperature control, especially during the addition of exothermic reagents.[4] - Add reagents dropwise or via a syringe pump for better control over the reaction rate.[4] - Consider alternative, more selective difluoromethylating reagents if byproduct formation is persistent. |
| Product Loss During Workup/Purification | Analyze aqueous and organic layers after extraction to check for product loss. Assess the efficiency of the purification method. | - Optimize the pH of the aqueous phase during extraction to ensure the product remains in the organic layer. - If using chromatography, screen different solvent systems and stationary phases to improve separation from impurities.[4] |
Problem 2: Formation of Significant Impurities
The presence of impurities can complicate purification and affect the quality of the final product.
Common Impurities and Their Mitigation:
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction. | - See "Incomplete Reaction" in the low yield troubleshooting section. - For purification, consider column chromatography to separate the more polar starting material from the product.[4] |
| Over-fluorinated or other byproducts | Non-selective reaction conditions. | - Optimize reaction temperature and reagent addition rate to minimize side reactions.[4] - Explore the use of more selective fluorinating agents. |
| Solvent-related Impurities | Residual solvent from the reaction or purification. | - Ensure complete removal of solvents under reduced pressure. - For high-boiling point solvents, consider a solvent swap to a more volatile solvent before final concentration. |
Problem 3: Difficulties in Product Purification
Purifying this compound can be challenging, especially at a larger scale.
Purification Workflow:
Caption: Purification Workflow
Detailed Purification Strategies:
-
Distillation: Fractional distillation under reduced pressure can be effective if the boiling points of the product and impurities are sufficiently different.
-
Column Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and time-consuming. It is often reserved for producing high-purity material or when distillation is ineffective.
-
Crystallization: If the product is a solid at room temperature or can form a stable crystalline solvate, crystallization can be a highly effective and scalable purification method.
Problem 4: Safety Concerns During Scale-up
Safety is paramount when working with hazardous reagents and exothermic reactions.
Key Safety Considerations:
| Hazard | Mitigation Strategy |
| Exothermic Reaction | - Use a reactor with efficient cooling and a reliable temperature monitoring system. - Add exothermic reagents slowly and in a controlled manner.[4] - Have a quenching plan in place for thermal runaway events. |
| Hazardous Reagents | - Handle all hazardous reagents in a well-ventilated fume hood or a glove box. - Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. - Be familiar with the Safety Data Sheets (SDS) for all chemicals used. |
| Pressure Buildup | - Ensure the reaction vessel is properly vented. - Avoid heating sealed systems. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized procedure and may require optimization based on specific laboratory conditions and scale.
Step 1: Difluoromethylation of 1,4-Cyclohexanedione Monoethylene Ketal
-
To a solution of 1,4-cyclohexanedione monoethylene ketal in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a suitable difluoromethylating agent (e.g., diethylaminosulfur trifluoride - DAST) dropwise at a low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Step 2: Deprotection of the Ketal
-
Extract the crude product into an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Treat the crude ketal with an aqueous acid (e.g., hydrochloric acid) to remove the protecting group.
-
Monitor the deprotection by TLC or GC-MS.
-
Once complete, neutralize the reaction mixture and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the crude this compound.
Step 3: Purification
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
- A kind of method for synthesizing 4-fluorocyclohexanone - Eureka | Patsnap. (2021, March 16).
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
- challenges in the scale-up of Methyl 4,4-difluorocyclohexanecarboxylate production - Benchchem. (n.d.).
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A kind of method for synthesizing 4-fluorocyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Difluoromethyl)cyclohexan-1-one
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties. Its unique electronic properties can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. Consequently, precise structural elucidation of intermediates and final compounds bearing this functional group is paramount.
Molecular Structures for Analysis
To facilitate a clear discussion, the carbon and proton positions for both 4-(Difluoromethyl)cyclohexan-1-one and our reference compound, cyclohexanone, are numbered.
Caption: Numbering scheme for analyzed compounds.
Experimental Protocol: NMR Data Acquisition
The following describes a standard, robust protocol for acquiring high-quality ¹H and ¹³C NMR data for small organic molecules like the ones discussed herein. This self-validating methodology ensures reproducibility.
Caption: Standard workflow for NMR sample analysis.
Methodology Details:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire spectra at 298 K. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and accumulating 16 scans.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra at the corresponding frequency (e.g., 100 MHz for a 400 MHz instrument). Use a 30° pulse width, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and accumulate 1024 scans to achieve adequate signal-to-noise.
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Manually phase the spectrum and apply a baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C, or the residual CHCl₃ signal to 7.26 ppm (¹H) and 77.16 ppm (¹³C).
Spectroscopic Data & Comparative Analysis
The introduction of the strongly electron-withdrawing difluoromethyl group at the C4 position dramatically alters the electronic environment of the cyclohexanone ring compared to the parent structure. This results in predictable and informative changes in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectrum: A Comparative View
The ¹H NMR spectrum of cyclohexanone is relatively simple due to its symmetry, showing two multiplets. The introduction of the CHF₂ group breaks this symmetry and introduces complex new splitting patterns.
| Proton(s) | Cyclohexanone δ (ppm) [Mult.] | This compound Expected δ (ppm) [Mult., J in Hz] | Rationale for Predicted Changes |
| H2, H6 | ~2.3 (m) | 2.2 – 2.6 (m) | These protons, α to the carbonyl, remain the most deshielded of the ring protons. The multiplet structure will be more complex due to the loss of symmetry. |
| H3, H5 | ~1.8 (m) | 1.9 – 2.3 (m) | Protons at these positions will be diastereotopic and thus chemically non-equivalent, leading to distinct and complex multiplets. |
| H4 | ~1.8 (m) | 2.4 – 2.8 (m) | This proton is now on a methine carbon adjacent to the electron-withdrawing CHF₂ group, causing a significant downfield shift. |
| -CHF₂ | N/A | 5.8 – 6.2 (t, ²JHF ≈ 56) | This is the most characteristic signal. The proton is strongly deshielded by the two fluorine atoms and appears as a triplet due to coupling with two equivalent fluorine nuclei (I = ½). A typical two-bond H-F coupling constant (²JHF) is in the range of 50-60 Hz.[1][2] |
¹³C NMR Spectrum: Probing Electronic Effects
The electron-withdrawing nature of the carbonyl group and the difluoromethyl substituent are clearly visible in the ¹³C NMR spectrum. In proton-decoupled ¹³C NMR, C-F coupling is still observed, providing invaluable structural confirmation.
| Carbon(s) | Cyclohexanone δ (ppm)[3] | This compound Expected δ (ppm) [Mult., J in Hz] | Rationale for Predicted Changes |
| C1 (C=O) | ~212 | ~209 | The electron-withdrawing effect of the distant CHF₂ group is transmitted through the sigma framework, causing a slight upfield (shielding) effect on the carbonyl carbon. |
| C2, C6 | ~42 | ~41 | Similar to C1, a minor shielding effect is anticipated. Due to the C4 substituent, C2 and C6 are no longer chemically equivalent, and two distinct signals are expected. |
| C3, C5 | ~27 | ~28 (t, ³JCF ≈ 5) | These carbons are also non-equivalent. A small downfield shift is possible due to the substituent effect. Importantly, three-bond C-F coupling (³JCF) of around 5 Hz may be resolved, appearing as a triplet.[2] |
| C4 | ~25 | ~40 (t, ²JCF ≈ 20-25) | A significant downfield shift is expected due to the direct attachment of the electron-withdrawing CHF₂ group. The signal should appear as a triplet due to two-bond coupling to the fluorine atoms.[2][4] |
| -CHF₂ | N/A | ~115 (t, ¹JCF ≈ 240) | The carbon of the difluoromethyl group itself will be significantly downfield and will exhibit a very large one-bond C-F coupling constant, appearing as a prominent triplet. A typical ¹JCF value is in the range of 240-320 Hz.[5] |
Conclusion
The predictive analysis of the ¹H and ¹³C NMR spectra for this compound provides a powerful diagnostic toolkit for researchers working with fluorinated analogues. The key identifying features are the downfield-shifted proton signal of the CHF₂ group appearing as a triplet with a large coupling constant (~56 Hz) in the ¹H spectrum, and the corresponding carbon signal, also a triplet, with a very large ¹JCF coupling constant (~240 Hz) in the ¹³C spectrum. By comparing this data to the well-understood spectra of cyclohexanone, the profound electronic influence of the difluoromethyl group is clearly demonstrated, offering a reliable basis for the structural verification of this and related compounds in drug development pipelines.
References
-
University of California, Davis. HNMR and CNMR of Cyclohexanone. [Online] Available at: [Link]
-
Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Online Video] Available at: [Link]
-
Biological Magnetic Resonance Bank (BMRB). Cyclohexanone at BMRB (bmse000405). [Online] Available at: [Link]
-
Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Information. [Online] Available at: [Link]
-
Iowa State University. NMR Coupling Constants. [Online] Available at: [Link]
-
Weigert, F. J., & Roberts, J. D. (1973). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.Journal of the Chemical Society, Perkin Transactions 2, (9), 1059-1064. [Online] Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
19F NMR Characterization Guide: 4-(Difluoromethyl)cyclohexan-1-one
Executive Summary
This guide details the 19F NMR characterization of 4-(Difluoromethyl)cyclohexan-1-one , a critical building block in medicinal chemistry. The difluoromethyl (
Unlike its trifluoromethyl (
Part 1: The Comparative Landscape
In drug design, the selection of a fluorinated motif is a strategic decision. The
Bioisosteric Performance Comparison
The following table contrasts this compound with its primary structural alternatives.
| Feature | Product: Difluoromethyl ( | Alternative 1: Trifluoromethyl ( | Alternative 2: Methyl ( |
| H-Bonding | Donor (Lipophilic H-bond donor) | None (Acceptor only, weak) | None |
| Lipophilicity ( | Moderate ( | High ( | Moderate ( |
| Metabolic Stability | High (Blocks oxidation at C4) | Very High | Low (Susceptible to oxidation) |
| Steric Bulk (A-Value) | 1.85 kcal/mol (Favors Equatorial) | 2.4 - 2.5 kcal/mol | 1.70 kcal/mol |
| 19F NMR Sig. | Doublet ( | Singlet (No | N/A |
Key Insight: The
group has a steric demand (A-value 1.[1]85) slightly larger than a methyl group but significantly smaller than agroup.[1] This ensures that this compound exists predominantly in the equatorial conformation at room temperature, maximizing structural homogeneity in binding pockets.
Part 2: 19F NMR Spectral Signature[2][3][4][5][6][7]
The Spectral Pattern
The hallmark of the
-
Multiplicity: Doublet (d).
-
Note: In proton-coupled 19F NMR, this appears as a doublet.[2] In 1H NMR, the corresponding signal is a triplet of multiplets (due to coupling with F and vicinal H).
-
-
Coupling Constant (
): 54 – 57 Hz .-
This large coupling is diagnostic. If the signal is a singlet, the proton is missing (oxidative defluorination impurity). If the coupling is < 50 Hz, it may indicate a different fluorinated species or solvent artifact.
-
-
Chemical Shift (
): -115 to -125 ppm (relative to ).-
Solvent Effect: Shifts can drift by 1-2 ppm depending on solvent polarity (
vs. Acetone- ).
-
Conformational Analysis (Axial vs. Equatorial)
Because the ketone functionality at C1 creates an
-
Major Conformer:
in Equatorial position. -
Minor Conformer:
in Axial position.
At room temperature, the 19F signal is a weighted average. However, at low temperatures (< -80°C), the exchange slows, and distinct signals for the axial and equatorial conformers can be resolved.
Diagnostic Logic Flow
Use the following logic to validate your product identity:
-
Check Multiplicity: Is it a doublet?
-
Yes:
intact. -
No (Singlet): Likely
or quaternary .
-
-
Measure
: Is it > 50 Hz?-
Yes: Confirms geminal H-F relationship.
-
-
Check Integration (Relative to Internal Std):
-
Ensure 2F integration matches stoichiometry.
-
Part 3: Experimental Protocols
Protocol A: Standard 19F NMR Characterization
Objective: Confirm identity and purity of this compound.
-
Sample Preparation:
-
Dissolve 10-15 mg of the ketone in 0.6 mL of deuterated solvent (
is standard; Acetone- if signal overlap occurs in 1H). -
Optional: Add
-trifluorotoluene (-63 ppm) as an internal standard for precise quantification.
-
-
Instrument Parameters:
-
Frequency: Minimum 376 MHz (for 19F).
-
Spectral Width: 200 ppm (center at -120 ppm).
-
Relaxation Delay (D1): Set to 5 seconds (Fluorine has long
times; insufficient delay leads to under-integration). -
Scans (NS): 16 – 64 scans.
-
-
Acquisition Modes:
-
Mode 1: 1H-Coupled 19F: Run this first. Look for the doublet (
Hz). This proves the H-C-F connectivity. -
Mode 2: 1H-Decoupled 19F (Inverse Gated): Run this for integration. The signal collapses to a singlet, improving S/N ratio and integration accuracy.
-
Protocol B: Distinguishing from Impurities
Common impurities include the monofluoromethyl analog (
-
Monofluoromethyl (
): Look for a triplet in 1H-coupled 19F NMR (coupling to 2 geminal protons) and a shift around -200 to -230 ppm (much further upfield). -
Alcohol (Reduction Product): The symmetry of the cyclohexanone is broken. The 19F signal may split into an AB system (two distinct doublets) if the resulting alcohol creates a chiral center that makes the two fluorines diastereotopic.
Part 4: Visualization of Workflows
Diagram 1: Conformational Equilibrium & NMR Signature
This diagram illustrates the dynamic equilibrium of the molecule and how the A-value drives the population toward the equatorial conformer, which dominates the NMR spectrum.
Caption: Conformational equilibrium of this compound. The steric bulk of the
Diagram 2: Characterization Decision Tree
A logical workflow for validating the synthesis of the target molecule against common byproducts.
Caption: Step-by-step logic for interpreting 19F NMR data to confirm the synthesis of the difluoromethyl ketone and rule out common fluorinated impurities.
References
-
Carcenac, Y., et al. (2006).[1][3] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry.
-
Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Science.
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Alfa Chemistry Resources.
-
Iowa State University. (2024). NMR Coupling Constants Guide. Chemical Instrumentation Facility.[4]
Sources
- 1. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
The Fluoro-Lipophilicity Dance: A Comparative Guide to Difluoromethyl and Trifluoromethyl Cyclohexanones in Drug Discovery
A Senior Application Scientist's In-Depth Analysis of LogP and its Implications for Medicinal Chemistry
In the intricate ballet of drug design, where molecules pirouette through complex biological environments, lipophilicity emerges as a lead dancer, dictating the rhythm of absorption, distribution, metabolism, and excretion (ADME). This guide, intended for researchers, scientists, and drug development professionals, delves into a nuanced aspect of this performance: a head-to-head comparison of the lipophilicity of difluoromethyl (CF2H) versus trifluoromethyl (CF3) substituted cyclohexanones. Understanding the subtle yet significant impact of these fluorinated motifs on a molecule's octanol-water partition coefficient (LogP) is paramount for optimizing drug candidates and navigating the challenging path to clinical success.
The Crucial Role of Lipophilicity in a Nutshell
Lipophilicity, quantified by the LogP value, is a measure of a compound's preference for a lipid-like (non-polar) environment over an aqueous (polar) one.[1][2][3] This fundamental physicochemical property profoundly influences a drug's journey through the body. A molecule that is too hydrophilic may struggle to cross the lipid bilayers of cell membranes, hindering its absorption and ability to reach its target.[3][4] Conversely, a compound that is excessively lipophilic can become sequestered in fatty tissues, leading to poor distribution, rapid metabolism, and potential toxicity.[2][4] Therefore, medicinal chemists often strive for a "Goldilocks" zone of lipophilicity, a delicate balance that maximizes therapeutic efficacy while minimizing off-target effects.[1][5]
The Contenders: Difluoromethyl vs. Trifluoromethyl Cyclohexanones
The introduction of fluorine atoms into a drug candidate is a widely employed strategy to modulate its metabolic stability, pKa, and, critically, its lipophilicity. The trifluoromethyl (CF3) group has long been a workhorse in medicinal chemistry, often used to block metabolic pathways and enhance binding affinity. More recently, the difluoromethyl (CF2H) group has garnered significant attention as a bioisostere, offering a distinct set of properties.
This guide focuses on the 4-substituted cyclohexanone scaffold, a common structural motif in medicinal chemistry, to provide a clear and direct comparison of the lipophilicity imparted by these two crucial fluorinated groups.
Comparative Lipophilicity Data (LogP)
To provide a quantitative comparison, the octanol-water partition coefficients (LogP) for 4-(difluoromethyl)cyclohexanone and 4-(trifluoromethyl)cyclohexanone were calculated using the well-established SwissADME prediction tool. This in silico approach provides a reliable and consistent basis for comparison.
| Compound | Structure | SMILES String | Predicted LogP (SwissADME) |
| 4-(Difluoromethyl)cyclohexanone | O=C1CCC(C(F)F)CC1 | O=C1CCC(C(F)F)CC1 | 1.33 |
| 4-(Trifluoromethyl)cyclohexanone | O=C1CCC(C(F)(F)F)CC1 | FC(F)(F)C1CCC(=O)CC1 | 1.63 |
Analysis of the Data:
The predicted LogP values indicate that 4-(trifluoromethyl)cyclohexanone (LogP = 1.63) is more lipophilic than 4-(difluoromethyl)cyclohexanone (LogP = 1.33). This finding aligns with the general understanding that increasing the number of fluorine atoms can, to a certain extent, increase lipophilicity. The additional fluorine atom in the CF3 group contributes to a larger nonpolar surface area, leading to a greater preference for the octanolic phase.
However, it is crucial to recognize that the relationship between fluorination and lipophilicity is not always linear. In some molecular contexts, the strong inductive effect of multiple fluorine atoms can lead to a decrease in LogP. The CF2H group, with its remaining C-H bond, can also act as a weak hydrogen bond donor, a property absent in the CF3 group, which can influence its interaction with polar environments.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
While computational predictions are invaluable for high-throughput screening, experimental determination remains the gold standard for accurate LogP values. The shake-flask method, as outlined in OECD Guideline 107, is a robust and widely accepted protocol.
Principle:
This method directly measures the partition coefficient of a compound between two immiscible liquid phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Workflow:
Sources
- 1. logp-value-predictor.streamlit.app [logp-value-predictor.streamlit.app]
- 2. acdlabs.com [acdlabs.com]
- 3. 4-三氟甲基环己烷-1-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Trifluoromethyl)cyclohexanone, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Interactive ALOGPS Pt(II) Calculations at VCCLAB site [vcclab.org]
A Crystallographic Compass: Navigating the Structural Landscape of 4-(Difluoromethyl)cyclohexan-1-one Derivatives
A Comparative Guide to X-ray Crystallography Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties. The difluoromethyl group (CHF2), in particular, has garnered significant attention as a lipophilic hydrogen bond donor, capable of influencing molecular conformation and binding affinity. This guide provides a comprehensive comparative analysis of the X-ray crystallography of 4-(difluoromethyl)cyclohexan-1-one derivatives, offering insights into their three-dimensional structures and the subtle yet profound impact of difluoromethylation.
While a solved crystal structure for this compound itself is not publicly available as of this writing, this guide will present a detailed, hypothetical analysis based on established crystallographic principles and comparative data from structurally related fluorinated cyclohexanes. This approach provides a robust framework for researchers embarking on the synthesis and structural elucidation of this important class of compounds.
The Power of a Single Crystal: Why X-ray Crystallography Matters
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1] This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For drug development, this information is invaluable, offering a detailed snapshot of the molecule's shape, which is critical for understanding its interaction with biological targets.
Hypothetical Crystal Structure of this compound
Based on the analysis of similar cyclic ketones and fluorinated cyclohexanes, we can predict the likely crystallographic parameters for this compound. The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. The bulky difluoromethyl group at the C4 position would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Rationale |
| Crystal System | Monoclinic | Common for cyclic organic molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |
| a (Å) | ~10-12 | Based on unit cell dimensions of similar-sized cyclohexanone derivatives. |
| b (Å) | ~5-8 | |
| c (Å) | ~15-18 | |
| β (°) | ~95-105 | |
| Z | 4 | Typical for the P2₁/c space group. |
| V (ų) | ~1000-1400 | |
| Conformation | Chair | Lowest energy conformation for a cyclohexane ring. |
| CHF₂ Position | Equatorial | Minimizes steric hindrance. |
A Comparative Lens: Juxtaposing with a Known Fluorinated Cyclohexane
To understand the structural implications of the difluoromethyl and carbonyl groups, we can compare our hypothetical data with the experimentally determined crystal structure of a related compound, all-syn-1,2,4,5-tetrafluorocyclohexane.[2][3][4] This comparison highlights how different substitution patterns influence the crystal packing and molecular geometry.
Table 2: Comparative Crystallographic Data
| Parameter | Hypothetical this compound | all-syn-1,2,4,5-Tetrafluorocyclohexane[2][3][4] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Key Intermolecular Interactions | C-H···O, C-H···F | C-H···F |
| Molecular Dipole Moment | Moderate | High (5.2 D) |
| Ring Conformation | Chair | Chair |
The presence of the carbonyl group in this compound is expected to introduce strong C-H···O hydrogen bonds, which would likely play a significant role in the crystal packing. In contrast, the packing of all-syn-1,2,4,5-tetrafluorocyclohexane is dominated by C-H···F interactions.[5][6] The highly polarized nature of the multiple C-F bonds in the tetrafluoro derivative results in a significantly larger molecular dipole moment compared to the monosubstituted difluoromethyl compound.
Experimental Workflow: From Synthesis to Structure Solution
The following protocols provide a detailed guide for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.
Part 1: Synthesis of this compound
A plausible synthetic route to the target compound involves the difluoromethylation of a suitable cyclohexanone precursor.
Caption: Synthetic workflow for this compound.
Protocol:
-
Starting Material: Begin with a commercially available precursor such as 4-oxocyclohexane-1-carbaldehyde.
-
Difluoromethylation: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to -78 °C.
-
Add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Part 2: Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.
Caption: General workflow for single crystal growth.
Protocol:
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, acetone) to find a system in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Caption: Workflow for X-ray diffraction data collection and analysis.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.
-
Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.
-
Validation: The final crystal structure is validated using software tools to check for geometric consistency and other potential issues. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).[1]
Conclusion
The structural analysis of this compound derivatives through X-ray crystallography provides indispensable insights for drug design and development. While direct experimental data for the parent compound remains to be reported, a comparative approach utilizing data from related fluorinated cyclohexanes offers a valuable predictive framework. The protocols outlined in this guide provide a clear pathway for researchers to synthesize, crystallize, and structurally characterize these promising molecules, ultimately contributing to the advancement of medicinal chemistry.
References
-
Bissell, P. et al. (2012). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Chemical Communications, 48(77), 9643-9645. Available at: [Link]
-
O'Hagan, D. et al. (2012). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. PubMed, 48(77), 9643-5. Available at: [Link]
-
ResearchGate. (2012). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Available at: [Link]
-
Bykova, T. et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-733. Available at: [Link]
-
ResearchGate. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Grazulis, S. et al. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 37(Database issue), D267-D272. Available at: [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]
Sources
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- 4. Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Difluoromethyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Difluoromethyl)cyclohexan-1-one. In the absence of direct experimental spectra for this specific molecule in public databases, this document establishes a predictive framework based on the well-documented fragmentation of cyclohexanone and the known behavior of organofluorine compounds under mass spectrometric analysis.[1][2][3] This approach allows for a robust, theoretical comparison and provides valuable insights for the identification and structural elucidation of this and similar fluorinated ketones.
Introduction: The Significance of Fluorinated Ketones
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity for therapeutic targets.[4][5] Consequently, fluorinated ketones are of significant interest in pharmaceutical and materials science research.[4][5] Understanding the mass spectrometric behavior of these compounds is crucial for their unambiguous identification in complex matrices, such as during metabolite identification studies or in the quality control of synthetic intermediates. This guide will compare the predicted fragmentation of this compound with its non-fluorinated analog, cyclohexanone, and discuss alternative analytical methodologies.
Predicted Mass Spectrometry Fragmentation of this compound
Under electron ionization (EI) at a standard energy of 70 eV, this compound is expected to undergo a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+). The fragmentation pathways are then dictated by the stability of the resulting fragment ions and neutral losses.
The primary fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent ring-opening reactions.[2][6] The presence of the difluoromethyl group is anticipated to introduce additional fragmentation channels, primarily involving the loss of fluorine-containing species.[3]
Proposed Key Fragmentation Pathways:
-
Alpha-Cleavage: The cleavage of the C1-C2 or C1-C6 bond is a characteristic fragmentation of cyclohexanones.[6][7] This would lead to the formation of a resonance-stabilized acylium ion and a radical.
-
Loss of HF: A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (loss of 20 Da).
-
Loss of CHF2•: Cleavage of the bond between the cyclohexyl ring and the difluoromethyl group can result in the loss of a difluoromethyl radical (•CHF2, 51 Da).
-
Ring Fragmentation: The cyclohexanone ring itself can undergo further fragmentation, leading to the formation of smaller, stable ions.[2][7]
Below is a proposed fragmentation scheme for this compound visualized using a DOT script.
Sources
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- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
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- 7. chegg.com [chegg.com]
A Comparative Guide to HPLC Purity Validation of 4-(Difluoromethyl)cyclohexan-1-one via Pre-Column Derivatization
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and key intermediates is a cornerstone of regulatory compliance and successful therapeutic outcomes. 4-(Difluoromethyl)cyclohexan-1-one is an important building block in medicinal chemistry, yet its structural features present a distinct analytical challenge for purity determination by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, comparative analysis of two robust HPLC methods for its purity validation, grounded in the principles of pre-column derivatization to overcome inherent analytical hurdles.
The Analytical Challenge: The Problem with Poor Chromophores
Direct purity analysis of this compound by reverse-phase HPLC with standard ultraviolet (UV) detection is fundamentally problematic. The target molecule is a saturated aliphatic ketone. Such compounds lack a significant chromophore—a part of a molecule responsible for absorbing UV or visible light. Consequently, its molar absorptivity is extremely low, leading to poor sensitivity and making it nearly impossible to detect and quantify low-level impurities, which is the primary goal of a purity assay.
Strategy: Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
To overcome the detection challenge, a pre-column derivatization strategy is employed. The ketone functional group of the analyte is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a highly colored and UV-active 2,4-dinitrophenylhydrazone derivative.[1][2] This reaction quantitatively converts the non-absorbing analyte into a molecule with a strong chromophore, enabling sensitive and accurate detection at higher wavelengths (typically around 360 nm), where interference from common solvents and other matrix components is minimal.[3][4]
The acid-catalyzed reaction proceeds as follows:
Reaction Scheme: this compound + 2,4-Dinitrophenylhydrazine --(H+)--> this compound 2,4-dinitrophenylhydrazone + H₂O
This conversion is a well-established and reliable method for the analysis of aldehydes and ketones in various matrices.[3][5]
Workflow for DNPH Derivatization
The following diagram illustrates the sample preparation and derivatization workflow prior to HPLC analysis.
Caption: Workflow of the pre-column DNPH derivatization process.
Comparative HPLC Methodologies
Once derivatized, the resulting hydrazone can be analyzed by reverse-phase HPLC. Here, we compare two distinct methods: a standard isocratic method using a traditional C18 stationary phase and an optimized gradient method employing a Phenyl-Hexyl stationary phase for enhanced selectivity.
| Parameter | Method A: Standard RP-HPLC | Method B: Optimized RP-HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water | Gradient: See Table Below |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 40°C |
| Detection | UV at 360 nm | UV at 360 nm |
| Injection Vol. | 10 µL | 5 µL |
Method B: Gradient Elution Profile
| Time (min) | % Acetonitrile | % Water |
|---|---|---|
| 0.0 | 55 | 45 |
| 8.0 | 95 | 5 |
| 10.0 | 95 | 5 |
| 10.1 | 55 | 45 |
| 12.0 | 55 | 45 |
Rationale for Method Comparison
-
Method A represents a conventional, robust approach. The C18 column separates compounds primarily based on hydrophobicity.[6] An isocratic mobile phase is simple and reproducible.
-
Method B is designed for higher resolution and efficiency. The Phenyl-Hexyl column provides an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the DNPH derivative.[7][8] This can be particularly effective for separating structurally similar impurities. The gradient elution allows for a wider range of polarities to be effectively eluted, improving peak shape for late-eluting compounds and reducing run time.
Comparative Experimental Workflow
Caption: Side-by-side comparison of the two HPLC analytical workflows.
Results and Discussion
The performance of both methods was evaluated using a spiked sample containing the main this compound derivative and a known, structurally similar impurity.
| Parameter | Method A (C18, Isocratic) | Method B (Phenyl-Hexyl, Gradient) |
| Retention Time (Main Peak) | 8.2 min | 6.5 min |
| Resolution (Main Peak/Impurity) | 1.8 | 3.1 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Theoretical Plates | 8,500 | 14,000 |
| Total Run Time | 15 min | 12 min |
Discussion:
Method B demonstrates superior performance across all key chromatographic parameters. The resolution between the main peak and the critical impurity is significantly higher (3.1 vs. 1.8), providing more confidence in the accuracy of the purity calculation. The improved tailing factor (1.1) indicates better peak symmetry, which is crucial for accurate integration. Furthermore, the higher number of theoretical plates and shorter run time highlight the efficiency gains from using a modern sub-3 µm particle column and a gradient method. The enhanced selectivity is attributed to the unique π-π interactions offered by the Phenyl-Hexyl stationary phase, which complements the standard hydrophobic interactions.[6]
Method Validation Protocol
For use in a regulated environment, the chosen analytical method must be validated to ensure it is fit for its intended purpose. Based on its superior performance, Method B was subjected to validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
Key Validation Parameters:
-
Specificity: Demonstrated by analyzing a placebo (all reagents except the analyte) and showing no interfering peaks at the retention time of the main derivative peak.
-
Linearity: Assessed by preparing a series of solutions of the derivatized analyte over a range of 0.1 µg/mL to 100 µg/mL. The peak area response versus concentration was plotted, and a correlation coefficient (R²) was calculated.
-
Accuracy: Performed by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision (Repeatability & Intermediate):
-
Repeatability: Six replicate injections of a single sample preparation were performed, and the relative standard deviation (%RSD) of the peak area was calculated.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst to assess variability.
-
-
Limit of Quantitation (LOQ): Determined as the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).[12]
Summary of Validation Data for Method B
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.45% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.82% |
| Limit of Quantitation (LOQ) | Report Value | 0.1 µg/mL |
The results confirm that Method B is linear, accurate, precise, and sensitive for its intended purpose of quantifying the purity of this compound.
Conclusion
Direct HPLC-UV analysis of this compound is not feasible due to its poor chromophoric properties. A pre-column derivatization with 2,4-DNPH is an effective and necessary strategy to enable sensitive UV detection.
While a standard isocratic C18 method can provide adequate results, this guide demonstrates that an optimized gradient method using a Phenyl-Hexyl stationary phase (Method B) offers superior resolution, better peak shape, and higher throughput. The alternative selectivity provided by the phenyl-hexyl chemistry is key to resolving closely related impurities from the main analyte peak. The subsequent validation of Method B confirms its suitability for reliable and accurate purity testing in research and quality control environments.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. November 2005. [Link][9]
-
European Medicines Agency. ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology. June 1995. [Link][13]
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? WKB220178. [Link][7]
-
Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. January 2026. [Link][6]
-
Shimadzu. Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. LabRulez LCMS. [Link][3]
-
Bourgeois, C., et al. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules. 2020; 25(23):5765. [Link][14]
-
Agilent Technologies. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link][5]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][11]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link][9]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link][8]
-
Advanced Materials Technology. Separation of Carbonyl Compounds as Dinitrophenylhydrazone Derivatives on HALO® C18, 2.7 µm. [Link][15]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Scientific Research Publishing. [Link][1]
-
GERSTEL, Inc. Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. [Link][2]
-
ResearchGate. Typical UV spectra of DNPH derivatives. [Link][4]
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Comparison of hydrogen bonding capacity: CF2H vs CF3 groups in cyclohexanones
Comparison of Hydrogen Bonding Capacity: CF₂H vs. CF₃ Groups in Cyclohexanones
Executive Summary: The "Lipophilic Velcro" Effect
In medicinal chemistry, the substitution of a methyl group (
The core distinction lies in functionality :
- (Trifluoromethyl): Acts as a "Lipophilic Brick." It is chemically inert, bulky, and serves primarily to increase lipophilicity and metabolic stability while blocking metabolic hot spots. It acts exclusively as a weak hydrogen bond (HB) acceptor.
- (Difluoromethyl): Acts as "Lipophilic Velcro." Due to the polarization of the C–H bond by the two fluorine atoms, the proton becomes acidic enough to function as a hydrogen bond donor (HBD) .
In the specific context of
Mechanistic Foundation: The Fluorine Effect
To understand the behavior in cyclohexanones, we must first quantify the electronic differences.
Electronic Polarization
The electronegativity of fluorine (
-
In
: The carbon is electron-deficient, but there is no proton to donate. The fluorine atoms have lone pairs, but they are tightly held and are poor HB acceptors (organic fluorine is a notoriously weak acceptor). -
In
: The electron withdrawal by the two fluorines renders the geminal proton significantly acidic ( ~ 23-25 in DMSO, compared to ~48 for methane). This "activated" proton can engage in interactions.
Comparative Physicochemical Data
| Property | Trifluoromethyl ( | Difluoromethyl ( | Implication |
| H-Bond Capacity | Acceptor (Weak) | Donor (Weak to Moderate) | |
| Hammett Constant ( | 0.54 | 0.32 | |
| Lipophilicity ( | +0.88 | +0.11 | |
| H-Bond Acidity ( | ~0.00 | ~0.15 |
Case Study: -Substituted Cyclohexanones
The conformational preference of 2-substituted cyclohexanones is governed by the interplay of A-values (sterics) and Dipole effects .
The Scenario: Steric Dominance
The
-
Conformation: The equilibrium overwhelmingly favors the Equatorial conformer.
-
Interaction: There is no stabilizing interaction with the carbonyl. In fact, dipole-dipole repulsion between the
bonds and the bond (both polarized) might slightly destabilize the equatorial form, but the steric bulk of overrides this, forcing it equatorial regardless.
The Scenario: The H-Bond Lock
The
-
Conformation:
also prefers the Equatorial position. -
The "Twist" (IMHB): In the equatorial position, the
bond allows rotation. The group rotates such that the C-H bond creates a 5-membered ring-like interaction with the carbonyl oxygen ( ).[1]-
Axial
: If the group were axial, the C-H bond would point away from the carbonyl (due to 1,3-diaxial geometry constraints), preventing IMHB formation. -
Result: The IMHB reinforces the equatorial preference. Furthermore, it "locks" the rotation of the
group, reducing the entropic penalty of binding if the drug target requires this specific conformation.
-
Visualization of Conformational Dynamics
Caption: Comparative conformational driving forces. The CF2H group benefits from dual stabilization (steric relief + intramolecular hydrogen bonding) in the equatorial position.
Experimental Validation Protocols
To confirm the H-bonding capacity of
Protocol A: NMR Titration (The Gold Standard)
This method measures the H-bond acidity of the
Reagents:
-
Substrate:
-cyclohexanone derivative. -
Solvent:
(non-polar, non-H-bonding). -
Titrant: DMSO-
or HMPA (strong H-bond acceptors).
Workflow:
-
Baseline Scan: Dissolve substrate (10 mM) in
. Record NMR. Note the chemical shift ( ) of the triplet ( Hz). -
Titration: Add aliquots of DMSO-
(0.5 to 5.0 equivalents). -
Observation:
-
Positive Result (
): A significant downfield shift ( ppm) indicates the proton is engaging in H-bonding with DMSO, disrupting the weaker intramolecular H-bond. -
Negative Control (
): No proton signal exists to shift. (Use NMR to observe minor solvent effects, which will be negligible compared to H-bonding).
-
Protocol B: IR Spectroscopy (Carbonyl Shift)
Intramolecular H-bonding weakens the
-
Preparation: Prepare dilute solutions (5 mM) in
or Hexane to prevent intermolecular aggregation. -
Measurement:
-
Measure
for the analog (Reference: no H-bond). -
Measure
for the analog.
-
-
Analysis: A "Red Shift" (lower wavenumber, e.g.,
) in the compound compared to the analog confirms the interaction.
Implications for Drug Design
| Feature | Select | Select |
| Metabolic Stability | You need maximum blockage of CYP450 oxidation. | You need improved stability over |
| Permeability | You need to increase LogP (make it greasier) to cross the BBB. | You need to lower LogP (solubility issues) or mask a nearby H-bond acceptor. |
| Binding Mode | The pocket is purely hydrophobic. | The pocket contains a hydrogen bond acceptor (e.g., backbone carbonyl) that the |
References
-
Zafrani, Y., et al. (2017). "CF2H, a Hydrogen Bond Donor."[2][3][4] Journal of Medicinal Chemistry. Link
-
Sessler, C. D., et al. (2017).[2] "CF2H, a Hydrogen Bond Donor."[2][3][4] Journal of the American Chemical Society.[2] Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding of the difluoromethyl group." Journal of Organic Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
A Comparative Guide to the Infrared Spectroscopy of Ketone and Difluoromethyl Groups for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (–CF₂H) has emerged as a particularly interesting functional moiety, often serving as a bioisostere for hydroxyl or thiol groups. When this group is positioned adjacent to a ketone, a common pharmacophore, understanding the combined spectroscopic signature becomes critical for structural elucidation and quality control. This guide provides an in-depth comparison of the infrared (IR) spectroscopic features of the ketone carbonyl (C=O) and the difluoromethyl (–CF₂) groups, supported by experimental data and foundational principles.
The Foundational Principles of IR Spectroscopy: A Refresher
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment. The resulting IR spectrum is a plot of light absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.
The intensity of an absorption band is proportional to the change in the dipole moment during the vibration. The polar C=O bond, therefore, gives rise to one of the most intense absorptions in an IR spectrum. The C-F bonds are also highly polar, resulting in strong IR absorptions.
The Ketone Carbonyl Stretch: A Strong and Sensitive Reporter
The stretching vibration of the carbonyl group (νC=O) in a ketone is one of the most recognizable and informative peaks in an IR spectrum. Its high intensity and characteristic position make it an excellent diagnostic tool.
Typical Frequency Range
For a simple, saturated aliphatic ketone, the C=O stretching absorption is consistently found in the region of 1715 ± 10 cm⁻¹ [1][2]. The spectrum of 2-butanone, for instance, shows a strong, sharp peak at 1715 cm⁻¹[2].
Factors Influencing the C=O Stretching Frequency
The precise position of the C=O peak is highly sensitive to the local electronic and steric environment. Understanding these influences is crucial for accurate spectral interpretation.
-
Conjugation: When the carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, the C=O stretching frequency is lowered by 25-45 cm⁻¹. This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group, thereby weakening the bond and lowering the vibrational frequency. For example, acetophenone (an aryl ketone) exhibits its C=O stretch at approximately 1684 cm⁻¹[1].
-
Inductive Effects: The presence of electronegative atoms on the α-carbon (the carbon adjacent to the carbonyl) pulls electron density away from the carbonyl carbon through the sigma bonds. This inductive effect shortens and strengthens the C=O bond, leading to an increase in the stretching frequency[1][3]. This is a key consideration in α-fluorinated ketones.
-
Ring Strain: Incorporating the carbonyl group into a small ring (five-membered or smaller) increases the C=O stretching frequency. This is because the ring strain forces more s-character into the C-C bonds of the ring, which in turn increases the s-character of the C=O bond, strengthening it[3]. For instance, cyclopentanone absorbs at a higher frequency (~1750 cm⁻¹) than cyclohexanone (~1715 cm⁻¹)[4].
-
Hydrogen Bonding: Intermolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a shift to a lower frequency[5].
In addition to the primary C=O stretch, ketones also display a moderate absorption in the 1300-1100 cm⁻¹ region due to the C-C-C stretching and bending vibrations of the C-CO-C group[6][7].
The Difluoromethyl Group: A Tale of Two Stretches
The difluoromethyl group introduces characteristic absorptions in the fingerprint region of the IR spectrum, primarily due to the stretching of the carbon-fluorine bonds.
Symmetric and Asymmetric Stretching
A functional group like the CF₂ group, which has two identical bonds attached to a central atom, will exhibit two distinct stretching vibrations: a symmetric stretch and an asymmetric stretch[8][9].
-
Symmetric Stretch (νs): Both C-F bonds stretch and contract in phase.
-
Asymmetric Stretch (νas): One C-F bond stretches while the other contracts.
Generally, the asymmetric stretch occurs at a higher frequency than the symmetric stretch because it requires more energy[8][9]. These two absorptions are typically strong due to the high polarity of the C-F bonds. The C-F stretching vibrations are generally observed in the broad region of 1300-1000 cm⁻¹ .
The C-H stretching of the difluoromethyl group (–CF₂H ) is expected to appear in the typical C-H stretching region, around 2970-3000 cm⁻¹ .
A Comparative Analysis: The Spectrum of a Difluoromethyl Ketone
When a ketone contains an α,α-difluoromethyl group, the resulting IR spectrum is a composite of the features of both functional groups, with notable electronic interactions influencing the peak positions.
The Carbonyl (C=O) Stretch in Difluoromethyl Ketones
The two highly electronegative fluorine atoms on the α-carbon exert a strong electron-withdrawing inductive effect. This effect is expected to increase the C=O stretching frequency compared to a non-fluorinated aliphatic ketone. However, experimental data for aryl difluoromethyl ketones show C=O stretching frequencies that are often slightly lower than a typical aliphatic ketone, for example, at 1714 cm⁻¹ for 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one and 1709 cm⁻¹ for 2,2-difluoro-1-(pyridin-3-yl)ethan-1-one[10]. This suggests that for these aromatic ketones, the conjugative effect of the aryl ring, which lowers the frequency, is a dominant factor, though likely tempered by the opposing inductive effect of the difluoromethyl group.
The Carbon-Fluorine (C-F) Stretches in Difluoromethyl Ketones
As predicted by theory, difluoromethyl ketones exhibit two distinct C-F stretching bands. In the case of 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one, these are observed at 1141 cm⁻¹ and 1076 cm⁻¹ [10]. These can be tentatively assigned to the asymmetric and symmetric C-F stretches, respectively. The presence of two strong bands in this region is a key diagnostic feature for the CF₂ group.
Summary of IR Peak Positions
| Functional Group | Vibrational Mode | Typical Range (cm⁻¹) | Example Compound Data (cm⁻¹) |
| Ketone (Aliphatic) | C=O Stretch | 1705 - 1725 | 2-Butanone: 1715[2] |
| C-C-C Stretch/Bend | 1100 - 1300 | Propanone: 1100-1300[6] | |
| Ketone (Aryl) | C=O Stretch | 1680 - 1700 | Acetophenone: ~1684[1] |
| Difluoromethyl Group | C-F Asymmetric Stretch | 1100 - 1300 | 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one: 1141[10] |
| C-F Symmetric Stretch | 1000 - 1100 | 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one: 1076[10] | |
| Difluoromethyl Ketone | C=O Stretch | ~1710 - 1750 | 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one: 1714[10] |
| 2,2-Difluoro-1-(pyridin-3-yl)ethan-1-one: 1709[10] |
Experimental Protocol: Acquiring an IR Spectrum of a Liquid Sample
The following is a generalized procedure for obtaining a high-quality IR spectrum of a pure liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with sodium chloride (NaCl) plates.
Materials:
-
Liquid sample
-
Two polished NaCl or KBr salt plates
-
Pasteur pipette
-
Acetone (for cleaning)
-
Kimwipes
-
FTIR Spectrometer
Step-by-Step Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, gently clean the plates with a Kimwipe lightly moistened with acetone and allow them to dry completely. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place a single drop of the liquid sample onto the center of the plate[11].
-
Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. The film should be free of air bubbles[12].
-
Acquiring the Spectrum: Carefully place the "sandwiched" plates into the sample holder of the FTIR spectrometer.
-
Background Scan: Ensure the sample compartment is empty and run a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Scan: Place the sample holder with the prepared plates into the beam path and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with acetone, and return them to a desiccator for storage[11].
Caption: Experimental workflow for obtaining the IR spectrum of a liquid sample.
Conclusion
The infrared spectrum of a difluoromethyl ketone is a powerful tool for structural verification, providing distinct and interpretable signals for both the carbonyl and difluoromethyl functionalities. The C=O stretch, typically appearing between 1710-1750 cm⁻¹ for α,α-difluoroketones, is influenced by a balance of inductive and conjugative effects. The difluoromethyl group is characterized by a pair of strong C-F stretching bands, corresponding to asymmetric and symmetric vibrations, in the 1150-1050 cm⁻¹ region. By understanding these characteristic peaks and the factors that influence their positions, researchers in drug development can confidently identify and characterize these increasingly important molecules.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
-
Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]
-
Sandford, G., et al. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Khan Academy. (2014, July 8). Symmetric and asymmetric stretching. Retrieved from [Link]
-
Khan Academy. (n.d.). Symmetric and asymmetric stretching (video). Retrieved from [Link]
-
Spectroscopy. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Quimica Organica. (n.d.). IR spectrum: Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
The Infrared and Raman Discussion Group (IRDG). (2002, May 7). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. Retrieved from [Link]
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Retrieved from [Link]
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Pharmacokinetic profile comparison of drugs containing the 4-difluoromethyl moiety
Pharmacokinetic Profiling of the Difluoromethyl ( ) Moiety: A Bioisosteric Guide
Executive Summary
The difluoromethyl group (
This guide compares the PK profile of
Physicochemical Basis of PK Modulation
The pharmacokinetic behavior of
The Lipophilic Hydrogen Bond Donor (LHBD)
The strong electron-withdrawing nature of the two fluorine atoms polarizes the remaining C-H bond, significantly increasing its acidity compared to a methyl group.
-
H-Bond Acidity (
): The group has an value of approximately 0.10–0.15 , comparable to weak donors like aniline or thiophenol. -
Impact: This allows
to replace hydroxyl ( ) or thiol ( ) groups to improve membrane permeability (by reducing polar surface area) without completely losing the ability to form H-bonds with receptor pockets.
Comparative Physicochemical Data
The following table illustrates why
| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( | Hydroxyl ( |
| Electronic Effect ( | -0.17 (Donor) | +0.32 (Withdrawal) | +0.54 (Withdrawal) | -0.37 (Donor) |
| H-Bond Donor Ability | None | Weak (Lipophilic) | None | Strong |
| Lipophilicity ( | Reference (0) | +0.1 to +0.3 * | +0.9 to +1.2 | -1.0 to -2.0 |
| Metabolic Liability | High (Oxidation) | Low (Blocked) | Very Low (Inert) | Phase II (Glucuronidation) |
| Van der Waals Vol. (ų) | 13.7 | 19.8 | 21.3 | 8.2 |
*Note: Replacing
Metabolic Stability & The "Metabolic Switch"
A primary application of the
Mechanism of Action
-
C-H Bond Strength: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). While the C-H bond in
is acidic, the adjacent fluorines sterically and electronically shield the carbon from CYP450-mediated oxidation (hydroxylation). -
Prevention of Quinone Methide Formation: In 4-methylphenyl systems, metabolic oxidation can lead to toxic reactive metabolites (quinone methides). Replacing the 4-methyl with 4-difluoromethyl prevents this pathway.
Case Study: Eflornithine ( -difluoromethylornithine)
Eflornithine demonstrates the PK consequences of aliphatic difluoromethylation.
-
Structure: An analog of ornithine where the
-hydrogen is replaced by . -
PK Profile:
-
Bioavailability: ~55% (Oral). The polarity of the amino acid backbone dominates, but the
does not hinder absorption. -
Metabolism: Negligible. The drug is not a substrate for CYP enzymes due to the fluorination blocking the
-carbon oxidation. -
Excretion: >80% excreted unchanged in urine.
-
Half-life: ~3 hours (Rapid renal clearance).
-
Decision Logic: When to Use
The following decision tree assists medicinal chemists in determining when to deploy the difluoromethyl moiety versus trifluoromethyl or methyl groups.
Figure 1: Strategic decision tree for selecting fluorinated bioisosteres based on metabolic and physicochemical constraints.
Experimental Protocols
To validate the PK advantages of a 4-difluoromethyl analog, specific assays must be conducted. Standard protocols often fail to capture the unique "Lipophilic H-Bond" nature.
Protocol A: Determination of Lipophilicity ( ) via HPLC
Traditional shake-flask methods may be inaccurate for fluorinated compounds due to volatility or phase separation issues.
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: Methanol/Water (buffered at pH 7.4 with 20 mM ammonium acetate).
-
Calibration: Run a set of 6 standard compounds with known
values (e.g., Propranolol, Toluene, Atrazine). -
Measurement: Inject the test compound (
analog) and measuring retention time ( ). -
Calculation:
-
Validation: Compare the
between the and analogs. A shift of < 0.5 units suggests successful bioisosterism with improved polarity over .
Protocol B: Microsomal Stability & Defluorination Assay
Crucial for ensuring the
-
Incubation:
-
Substrate: 1 µM test compound.
-
System: Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
-
Analysis (LC-MS/MS):
-
Monitor disappearance of parent compound to calculate Intrinsic Clearance (
).
-
-
Defluorination Check (Self-Validating Step):
-
Reagent: Use a Fluoride Ion Selective Electrode (ISE) or colorimetric assay (e.g., Alizarin complexone) on the incubation supernatant.
-
Threshold: Free fluoride detection > 5% of total theoretical fluorine indicates oxidative defluorination (a failure mode for this moiety).
-
Mechanistic Pathway: Metabolic Blocking
The following diagram illustrates how the
Figure 2: Comparison of metabolic pathways. The difluoromethyl group effectively blocks the formation of toxic quinone methides common with 4-methyl substituted aromatics.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
European Medicines Agency. (2001). Vaniqa (Eflornithine) Scientific Discussion and EPAR. Link
-
Xing, L., et al. (2015). Novel Difluoromethylated Analogues of the Potent and Selective M1 Allosteric Agonist TBPB. ChemMedChem, 10(1), 78-83. Link
Safety Operating Guide
Personal protective equipment for handling 4-(Difluoromethyl)cyclohexan-1-one
Executive Safety Summary
Immediate Action Required: Treat 4-(Difluoromethyl)cyclohexan-1-one (CAS: 1549804-53-6) as a Flammable Liquid and Severe Irritant .
-
Critical Hazard: Ketone-based solvents degrade standard nitrile gloves rapidly. Do NOT rely on single-layer nitrile for prolonged contact.
-
Primary Route of Exposure: Inhalation of vapors and dermal absorption.
-
Mandatory Engineering Control: All transfers and weighing must occur inside a certified chemical fume hood.
Chemical Profile & Hazard Analysis
Understanding the molecule is the first step to safety. The difluoromethyl group (
| Property | Data / Specification |
| Chemical Name | This compound |
| CAS Number | 1549804-53-6 |
| Molecular Formula | |
| Molecular Weight | 148.15 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| GHS Classification | Warning H226: Flammable liquid and vapor H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Incompatibilities | Strong oxidizing agents, Reducing agents, Strong bases.[1] |
Expert Insight: While specific flash point data for this fluorinated analog is often absent in generic databases, cyclohexanone has a flash point of ~44°C. The addition of fluorine atoms generally lowers flammability slightly but increases density. Proceed assuming a flash point < 60°C (Class IIIA Combustible or Class IC Flammable).
Personal Protective Equipment (PPE) Matrix
The following matrix is designed to prevent "glove permeation fallacy"—the mistaken belief that any glove protects against any chemical. Ketones are notorious for permeating nitrile.
Hand Protection Protocol
| Contact Type | Glove Material | Thickness | Est.[1][2] Breakthrough Time | Action Protocol |
| Incidental Splash | Nitrile (Disposable) | < 5 minutes | Change immediately upon splash. Do not wipe; peel off and discard. | |
| High Risk / Transfer | Silver Shield® (Laminate) | 2.7 mil | > 240 minutes | Mandatory for spill cleanup or handling volumes > 100 mL. |
| Dexterity Required | Double Gloving | Inner: PE/EVA Outer: Nitrile | N/A | Use a polyethylene inner liner (e.g., Silky Touch) under standard nitrile for enhanced resistance without losing dexterity. |
Body & Respiratory Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for liquid ketones due to vapor irritation.
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
-
Clothing: Flame-resistant (FR) lab coat + long pants (natural fibers, no synthetics) + closed-toe leather/chemical-resistant shoes.
Operational Handling Protocol
This workflow minimizes exposure risk through engineered barriers.[3]
Figure 1: Operational workflow for safe handling of fluorinated cyclohexanones.
Step-by-Step Methodology
-
Preparation :
-
Verify fume hood operation.[4]
-
Clear the hood deck of unnecessary clutter to prevent turbulence.
-
Place a chemically resistant tray (polypropylene) in the hood to catch drips.
-
-
Dispensing & Weighing :
-
Technique: Do not pour from the stock bottle if possible. Use a glass syringe with a long needle or a positive-displacement pipette to transfer the liquid.
-
Why? Pouring generates static and vapors. Syringe transfer is a closed system that minimizes odor and exposure.
-
Weighing: Tare the receiving flask (containing solvent if possible) before adding the reagent to minimize evaporation loss and vapor generation.
-
-
Reaction Setup :
-
Purge the reaction vessel with Nitrogen or Argon.
-
Add this compound slowly to control exotherms, especially if reacting with strong nucleophiles or reducing agents (e.g.,
, ).
-
Emergency Response & Disposal
Spill Decision Tree
Figure 2: Emergency response logic for fluorinated ketone spills.
Disposal Protocol
-
Waste Stream: Halogenated Organic Solvents .
-
Crucial Distinction: Do not mix with non-halogenated waste. The fluorine content requires high-temperature incineration to prevent the formation of toxic byproducts.
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.
-
Labeling: Clearly mark "Contains Fluorinated Ketones" to alert waste handlers.
References
-
PubChem. (n.d.). 4-Fluorocyclohexan-1-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
